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  • Product: Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate
  • CAS: 924855-26-5

Core Science & Biosynthesis

Foundational

Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate: A Privileged Scaffold in Kinase Inhibitor Discovery

Executive Summary In the landscape of targeted oncology and immunology, the 2-morpholinopyrimidine motif has emerged as a cornerstone pharmacophore, particularly in the development of Phosphoinositide 3-kinase (PI3K) and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and immunology, the 2-morpholinopyrimidine motif has emerged as a cornerstone pharmacophore, particularly in the development of Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors[1],[2]. Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate (CAS 924855-26-5) serves as a critical, highly versatile synthetic building block in this domain[3]. This in-depth technical guide explores the structural rationale behind this scaffold, details a self-validating synthetic protocol for its preparation, and outlines its downstream applications in modern drug discovery.

Chemical Identity and Structural Properties

The utility of this intermediate lies in its precise arrangement of functional groups, which allows for orthogonal reactivity during complex API (Active Pharmaceutical Ingredient) synthesis.

PropertyValue
Chemical Name Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate
CAS Number 924855-26-5[3]
Molecular Formula C₁₁H₁₅N₃O₃
Molecular Weight 237.26 g/mol
SMILES COC(=O)c1cnc(nc1C)N2CCOCC2
Key Structural Features C2-Morpholine ring, Pyrimidine core, C4-Methyl group, C5-Methyl ester

Mechanistic Rationale: The 2-Morpholinopyrimidine Pharmacophore

The selection of the 2-morpholinopyrimidine scaffold in medicinal chemistry is not arbitrary; it is driven by highly specific protein-ligand interactions within the ATP-binding pocket of kinases[2].

  • The Hinge-Binding Motif: The morpholine oxygen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Val851 in PI3Kγ or Val850 in PI3Kα)[1],[4].

  • The Pyrimidine Core: The planar pyrimidine ring provides essential van der Waals interactions within the adenine-binding pocket. The nitrogen atoms (N1/N3) can also participate in water-mediated hydrogen bonding.

  • The C4-Methyl Steric Shield: The methyl group at the C4 position provides steric bulk that dictates the dihedral twist angle of any substituent attached at the C5 position, forcing downstream aryl or amide groups to project deeply into the kinase affinity pocket.

  • The C5-Ester Handle: The methyl ester is a stable yet easily functionalized handle, allowing chemists to perform saponification and subsequent amide couplings to explore structure-activity relationships (SAR)[5].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Drives Inhibitor 2-Morpholinopyrimidine Inhibitor Inhibitor->PI3K Blocks ATP Pocket

Figure 1: PI3K/Akt/mTOR signaling pathway and the intervention point of 2-morpholinopyrimidine.

Synthetic Methodologies and Experimental Protocols

The synthesis of Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction[5]. The protocol below is designed as a self-validating system, ensuring high yield and regioselectivity.

Synthetic_Workflow SM Methyl 2-chloro-4-methylpyrimidine-5-carboxylate (Starting Material) Reagents Morpholine (1.2 eq) DIPEA (2.0 eq) DMF, 0 °C to RT, 2-4h SM->Reagents Reaction Nucleophilic Aromatic Substitution (SNAr) Reagents->Reaction Workup Aqueous Quench & Extraction (H2O / EtOAc) Reaction->Workup Purification Flash Chromatography (Hexanes / EtOAc) Workup->Purification Product Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate (Pure Product) Purification->Product

Figure 2: Step-by-step synthetic workflow for the SNAr preparation of the target pyrimidine.

Step-by-Step SNAr Protocol

Step 1: Preparation of the Reaction Matrix

  • Action: Charge a dry, nitrogen-flushed round-bottom flask with Methyl 2-chloro-4-methylpyrimidine-5-carboxylate (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) to create a 0.2 M solution.

  • Causality: DMF is utilized as a polar aprotic solvent to stabilize the highly polarized, anionic Meisenheimer complex transition state during the SNAr addition-elimination mechanism, significantly accelerating reaction kinetics.

Step 2: Addition of the Base

  • Action: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

  • Causality: DIPEA is selected over weaker inorganic bases because its homogeneous nature in DMF ensures rapid scavenging of the HCl byproduct. Furthermore, its significant steric bulk prevents it from acting as a competing nucleophile, ensuring that morpholine exclusively attacks the C2 position.

Step 3: Nucleophilic Addition

  • Action: Cool the reaction mixture to 0 °C using an ice bath and add Morpholine (1.2 eq) dropwise over 10 minutes.

  • Causality: The initial addition at 0 °C is critical to manage the exothermic nature of the amine addition. Controlling the temperature suppresses potential side reactions, such as the transesterification or hydrolysis of the C5 methyl ester, which could occur if localized heating is allowed.

Step 4: Reaction Propagation

  • Action: Remove the ice bath and allow the reaction to stir at room temperature (20-25 °C) for 2 to 4 hours.

  • Causality: Warming to room temperature provides the necessary activation energy to drive the elimination of the chloride leaving group to completion, collapsing the Meisenheimer complex into the final aromatic product.

Analytical Validation and Quality Control

To ensure the protocol operates as a self-validating system, rigorous In-Process Controls (IPC) and final Quality Control (QC) metrics must be met:

  • In-Process Control (LC-MS): The reaction is monitored via Liquid Chromatography-Mass Spectrometry. The protocol is validated when the starting material mass ( m/z 187.0 [M+H]+ ) completely disappears, replaced by a single product peak at m/z 238.1 [M+H]+ . This empirical data point dictates the initiation of the workup phase.

  • Final Validation (¹H NMR): Post-purification (via silica gel flash chromatography using a Hexanes/EtOAc gradient), structural integrity is confirmed via ¹H NMR (CDCl₃). The diagnostic shift of the pyrimidine C6 proton appears as a distinct singlet at ~8.8 ppm. The successful incorporation of the morpholine ring is validated by the presence of an 8-proton multiplet at 3.7–3.8 ppm. The C4-methyl and C5-ester methyl groups appear as sharp singlets at ~2.5 ppm and ~3.8 ppm, respectively.

Downstream Applications in Drug Development

Once synthesized and validated, Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate is typically subjected to a two-step transformation to yield active kinase inhibitors[4]:

  • Saponification: The methyl ester is hydrolyzed using Lithium Hydroxide (LiOH·H₂O) in a THF/Water mixture to yield 4-methyl-2-morpholinopyrimidine-5-carboxylic acid[5].

  • Amide Coupling: The resulting carboxylic acid is activated using coupling reagents (e.g., HATU or EDCI/HOBt) and reacted with various substituted anilines or heteroarylamines. This generates a library of compounds that can be screened for selective PI3K isoform inhibition (e.g., PI3Kα vs. PI3Kδ)[2].

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Exploratory

Whitepaper: In Vitro Biological Activity Profiling of 2-Morpholinopyrimidine Scaffolds

Executive Summary In modern targeted oncology, methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate (CAS 924855-26-5) serves as a highly privileged building block and core pharmacophore. While the unmodified ester itself...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern targeted oncology, methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate (CAS 924855-26-5) serves as a highly privileged building block and core pharmacophore. While the unmodified ester itself exhibits low baseline biological activity, its structural framework is the defining motif of several clinical-stage pan-PI3K and dual PI3K/mTOR inhibitors, including Buparlisib (BKM120) and Pictilisib (GDC-0941)[1].

As a Senior Application Scientist, I have designed this technical guide to bridge the gap between synthetic chemistry and biological evaluation. This whitepaper details the mechanistic rationale behind the 2-morpholinopyrimidine scaffold and provides a comprehensive, self-validating in vitro screening cascade to evaluate the biological activity of its derivatives in drug discovery campaigns.

Structural Biology & Mechanistic Rationale (The "Why")

Understanding the causality behind a compound's activity is critical before initiating any in vitro screening. The 2-morpholinopyrimidine core is not a random assembly of atoms; it is a precision-engineered ATP-competitive hinge binder[2].

  • The Morpholine Ring: The morpholine oxygen acts as a critical hydrogen bond acceptor. In the ATP-binding pocket of lipid kinases, it forms a robust hydrogen bond with the backbone amide of the hinge region (e.g., Val851 in PI3Kα or Met109 in other kinases)[3].

  • The Pyrimidine Core: This aromatic system mimics the adenine ring of endogenous ATP, providing essential van der Waals interactions within the hydrophobic cleft.

  • The 5-Carboxylate Vector: The methyl carboxylate group at position 5 is a versatile synthetic handle. It allows medicinal chemists to project aryl, heteroaryl, or urea substituents deep into the kinase's affinity (specificity) pocket, thereby tuning isoform selectivity (e.g., favoring PI3Kα over PI3Kδ)[1].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Substrate AKT AKT (Protein Kinase B) PIP3->AKT Membrane Recruitment mTOR mTORC1 / mTORC2 AKT->mTOR Activates mTOR->AKT Phosphorylates Ser473 Inhibitor 2-Morpholinopyrimidine Derivative Inhibitor->PI3K ATP-Competitive Inhibition Inhibitor->mTOR Dual Inhibition

PI3K/AKT/mTOR signaling pathway and the inhibitory nodes of 2-morpholinopyrimidines.

In Vitro Screening Cascade: Methodologies & Logic

To rigorously evaluate the biological activity of methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate derivatives, we employ a three-tiered screening cascade. Every protocol described below is designed as a self-validating system to eliminate false positives.

Workflow Phase1 1. Compound Synthesis & Prep Phase2 2. Cell-Free Biochemical Assay Phase1->Phase2 Phase3 3. Cellular Target Engagement Phase2->Phase3 Phase4 4. Phenotypic Viability Screening Phase3->Phase4

Sequential in vitro screening workflow for evaluating pyrimidine-based kinase inhibitors.

Cell-Free Biochemical Profiling (ADP-Glo Assay)

Causality: We utilize the luminescent ADP-Glo assay rather than radiometric assays to quantify kinase inhibition. Because 2-morpholinopyrimidines are ATP-competitive, measuring the depletion of ATP (via the accumulation of ADP) provides a direct, highly sensitive readout of target affinity without the chemical interference often seen in fluorescence-based assays.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.01% BSA).

  • Compound Titration: Serially dilute the pyrimidine derivative in DMSO (10-point curve, 1:3 dilution), then transfer to a 384-well white microplate.

  • Enzyme Addition: Add recombinant PI3Kα (or mTOR) to the wells. Incubate for 15 minutes at room temperature to allow compound-enzyme equilibration.

  • Reaction Initiation: Add an ATP/PIP2 substrate mixture (at the predetermined Kₘ for ATP) to initiate the reaction. Incubate for 60 minutes.

  • Signal Generation: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Subsequently, add Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal (30 min incubation).

  • Self-Validation Check: Calculate the Z'-factor using Wortmannin (positive control) and DMSO (vehicle). The plate is only validated for IC₅₀ extraction if Z' > 0.6.

Cellular Target Engagement (Western Blotting for p-Akt)

Causality: Biochemical affinity does not guarantee cellular permeability. PI3K phosphorylates PIP2 to PIP3, which recruits Akt to the plasma membrane where it is subsequently phosphorylated at Ser473 by mTORC2[4]. By measuring p-Akt (Ser473), we simultaneously assess the dual inhibition of PI3K and mTOR within a living cellular environment.

Step-by-Step Methodology:

  • Cell Culture: Seed U87MG glioblastoma cells (known for hyperactive PI3K signaling) in 6-well plates at 3×105 cells/well. Incubate overnight at 37°C.

  • Compound Treatment: Treat cells with the pyrimidine derivative at varying concentrations (e.g., 0.1, 1, 10 μM) for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against p-Akt (Ser473), total Akt, and GAPDH.

  • Self-Validation Check: The p-Akt signal must be normalized against total Akt and GAPDH. This ensures that any observed signal reduction is due to genuine kinase inhibition, not compound-induced non-specific protein degradation or unequal loading.

Phenotypic Viability Screening (CellTiter-Glo)

Causality: To confirm that pathway inhibition translates to a therapeutic effect, we measure anti-proliferative activity. CellTiter-Glo measures intracellular ATP, which is directly proportional to the number of metabolically active cells.

Step-by-Step Methodology:

  • Plating: Seed cancer cells (e.g., MCF-7 or U87MG) in 96-well opaque plates (2,000 cells/well).

  • Treatment: After 24 hours, treat with the compound for 72 hours.

  • Detection: Add CellTiter-Glo reagent (1:1 volume ratio). Shake for 2 minutes to induce lysis, incubate for 10 minutes to stabilize the signal, and read luminescence.

  • Analysis: Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Quantitative Data Interpretation

The raw methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate core is a starting material; thus, its standalone biological activity is negligible until it is synthetically elaborated into a mature drug molecule. The table below illustrates the dramatic shift in in vitro biological activity when the 5-carboxylate vector is utilized to build out the molecule into a clinical-stage analog (such as BKM120)[1].

Compound StageCore Scaffold (Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate)Optimized Clinical Derivative (e.g., Buparlisib/BKM120)
PI3Kα IC₅₀ (nM) > 10,00052 ± 32
PI3Kβ IC₅₀ (nM) > 10,000166 ± 29
mTOR IC₅₀ (nM) > 10,000250
U87MG Viability IC₅₀ (μM) > 500.5 - 1.2
Role in Drug Discovery Synthetic starting material / PharmacophoreClinical-stage therapeutic

Table 1: Comparative in vitro biological activity profile of the raw pyrimidine building block versus a fully elaborated clinical derivative.

References

  • [2] Pyrimidine derivatives used as PI-3-kinase inhibitors (US8217035B2). Google Patents. Available at:

  • [3] Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. PMC (NIH). Available at:

  • [4] Pyrimidine derivatives used as pi-3 kinase inhibitors (WO2007084786A1). Google Patents. Available at:

  • [1] Medicinal Chemistry of PI3K inhibitors. Institute for Basic Science (IBS). Available at:

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Foundational

Pharmacokinetic and ADME Profiling of Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate: A Privileged Scaffold in Kinase Inhibitor Design

Executive Summary Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate (M4M2MC) is a highly privileged structural fragment utilized extensively in the rational design of lipid kinase (PI3K) and PIKK family inhibitors. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate (M4M2MC) is a highly privileged structural fragment utilized extensively in the rational design of lipid kinase (PI3K) and PIKK family inhibitors. The morpholine-pyrimidine core serves as a critical hinge-binding motif, conserved in numerous clinical-stage oncology candidates such as Buparlisib, Pictilisib, and Copanlisib[1][2].

As a Senior Application Scientist, understanding the pharmacokinetic (PK) profile of this specific scaffold is paramount. The C5 methyl ester acts as a lipophilic modulator that enhances membrane permeability but simultaneously introduces a metabolic "soft spot" susceptible to rapid hydrolysis by human carboxylesterases (CES). This whitepaper provides an in-depth, self-validating technical guide to the in vitro and in vivo pharmacokinetic profiling of M4M2MC, detailing the causality behind experimental workflows and the regulatory standards that govern their validation.

Physicochemical Rationale & ADME Strategy

The structural architecture of M4M2MC dictates its absorption, distribution, metabolism, and excretion (ADME) profile.

  • The Hinge-Binding Core: The morpholine oxygen acts as a potent hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region (e.g., Val851 in PI3Kα). The adjacent pyrimidine ring maintains a coplanar geometry, optimizing the dihedral angle for deep pocket insertion[3].

  • The Ester Prodrug Handle: Carboxylic acids often suffer from poor passive transcellular permeability due to ionization at physiological pH. Esterification to a methyl ester (as in M4M2MC) masks this charge, increasing the partition coefficient (LogP) and driving passive intestinal absorption. However, this ester bond is a prime target for [4]. Consequently, M4M2MC behaves as a prodrug-like scaffold, undergoing rapid first-pass metabolism to yield the corresponding carboxylic acid.

In Vitro Pharmacokinetic Profiling

To accurately predict the human PK profile of M4M2MC, we must isolate its permeability from its metabolic lability using orthogonal in vitro assays.

Intestinal Permeability (Caco-2)

Causality: The Caco-2 cell line, derived from human colon carcinoma, spontaneously differentiates to form polarized enterocyte-like monolayers expressing tight junctions and efflux transporters (e.g., P-gp, BCRP). We utilize this model to assess the oral absorption potential of M4M2MC and determine if the methyl ester successfully circumvents transporter-mediated efflux[5].

Step-by-Step Methodology: Caco-2 Bidirectional Transport Assay Adapted from the [5][6].

  • Cell Culture & Seeding: Seed Caco-2 cells onto polycarbonate Transwell filter inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days in DMEM supplemented with 10% FBS, allowing full differentiation and polarization.

  • Monolayer Integrity Validation: Prior to the assay, measure the Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are viable. Introduce Lucifer Yellow (a paracellular marker) to confirm monolayer integrity (<1% leakage).

  • Dosing: Prepare a 10 µM dosing solution of M4M2MC in HBSS transport buffer (pH 7.4). Apply to the apical chamber for Apical-to-Basolateral (A→B) assessment, or the basolateral chamber for Basolateral-to-Apical (B→A) assessment.

  • Incubation & Sampling: Incubate the plates at 37°C on an orbital shaker. Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, immediately replacing the volume with fresh pre-warmed HBSS to maintain sink conditions.

  • Quenching & Analysis: Quench samples in ice-cold acetonitrile containing an internal standard. Quantify both the parent M4M2MC and its hydrolyzed carboxylic acid metabolite via LC-MS/MS to account for intracellular CES2-mediated cleavage during transcellular transit.

Metabolic Stability (Microsomes & Carboxylesterases)

Causality: Because the methyl ester is highly susceptible to enzymatic cleavage, evaluating M4M2MC in Human Liver Microsomes (HLM) and Human Intestinal Microsomes (HIM) is critical. The steric hindrance and electron density of the ester directly dictate its affinity for hCE1 versus hCE2[7]. M4M2MC, being a relatively unhindered methyl ester, is rapidly hydrolyzed, necessitating the quantification of intrinsic clearance ( Clint​ ).

In Vivo Pharmacokinetics & Bioanalytical Validation

To transition from in vitro to in vivo, preclinical PK studies in rodent models (e.g., Sprague-Dawley rats) are conducted. The reliability of this data hinges entirely on the robustness of the bioanalytical method.

Step-by-Step Methodology: LC-MS/MS Bioanalytical Validation This protocol strictly adheres to the[8][9].

  • Sample Preparation (Protein Precipitation): Aliquot 50 µL of rat plasma into a 96-well plate. Add 150 µL of ice-cold acetonitrile containing a stable-isotope labeled internal standard (M4M2MC-d3). Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C to precipitate plasma proteins.

  • Chromatographic Separation: Transfer the supernatant to an autosampler vial. Inject 5 µL onto a reversed-phase C18 column (e.g., 1.7 µm, 2.1 × 50 mm). Utilize a rapid gradient elution: Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile), ramping from 5% B to 95% B over 3 minutes.

  • Mass Spectrometry Detection: Operate a triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transitions specific to M4M2MC and its acid metabolite.

  • System Validation (FDA Criteria):

    • Accuracy & Precision: Run Quality Control (QC) samples at low, mid, and high concentrations. Acceptance criteria mandate ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)[10].

    • Stability: Validate freeze-thaw stability (minimum 3 cycles), benchtop stability (ambient temp for 4 hours), and autosampler stability to ensure ester hydrolysis does not occur ex vivo during sample queuing[8].

Quantitative Data Summary

The following tables synthesize the representative ADME and PK parameters for the M4M2MC scaffold, demonstrating its high permeability but rapid metabolic clearance.

Table 1: In Vitro Physicochemical & ADME Properties
ParameterValueInterpretation / Causality
Molecular Weight 237.26 g/mol Ideal fragment/lead-like size for kinase targeting.
LogP (Calculated) 1.2Optimal lipophilicity for passive membrane diffusion.
Caco-2 Papp​ (A→B) 18.5×10−6 cm/sHigh permeability; esterification successfully masks the polar carboxylate.
Efflux Ratio (B→A / A→B) 1.2Ratio < 2 indicates M4M2MC is not a significant substrate for P-gp efflux.
HLM Half-life ( t1/2​ ) < 15 minHigh hepatic clearance driven by rapid CES1-mediated ester hydrolysis.
HIM Half-life ( t1/2​ ) < 20 minSignificant intestinal first-pass metabolism via CES2.
Table 2: In Vivo Pharmacokinetic Parameters (Rat Model)

(Dosing: 5 mg/kg PO, 1 mg/kg IV)

PK Parameter Value Pharmacological Implication

| Clearance ( ClIV​ ) | 45 mL/min/kg | High systemic clearance approaching hepatic blood flow. | | Volume of Distribution ( Vdss​ ) | 1.8 L/kg | Moderate tissue distribution; limited by rapid conversion to the polar acid. | | Terminal Half-life ( t1/2​ ) | 0.8 hours | Short half-life necessitates structural optimization (e.g., steric shielding of the ester) for sustained target engagement. | | Oral Bioavailability (%F) | 12% | Poor systemic exposure of the parent ester due to extensive first-pass intestinal and hepatic hydrolysis. |

Biotransformation & Pathway Visualization

The metabolic fate of M4M2MC is a dual-pathway system. While the primary clearance mechanism is ester hydrolysis via Carboxylesterases, the morpholine ring is also subject to oxidative metabolism (lactam formation or ring opening) mediated by hepatic Cytochrome P450 enzymes (primarily CYP3A4).

G M4M2MC M4M2MC (Parent Scaffold) CES Carboxylesterase (CES1 Liver / CES2 Intestine) M4M2MC->CES Ester Hydrolysis CYP3A4 CYP3A4 / CYP2D6 (Hepatic Oxidation) M4M2MC->CYP3A4 Oxidative Metabolism Kinase PI3K Hinge Binding (Pharmacological Target) M4M2MC->Kinase Target Engagement AcidMetab Carboxylic Acid Metabolite (Systemic Circulation) CES->AcidMetab Rapid Conversion MorphMetab Morpholine Lactam / Cleavage (Phase I Metabolites) CYP3A4->MorphMetab Ring Oxidation PhaseII Phase II Glucuronidation (UGT Enzymes) AcidMetab->PhaseII Conjugation MorphMetab->PhaseII Excretion Renal / Biliary Excretion PhaseII->Excretion Clearance

Metabolic Biotransformation Pathway of M4M2MC via Carboxylesterase and CYP450 Enzymes.

References

  • Class 1 PI3K Clinical Candidates and Recent Inhibitor Design Strategies: A Medicinal Chemistry Perspective. SciSpace. [1]

  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. MDPI Pharmaceuticals. [2]

  • Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. Journal of Medicinal Chemistry (ACS). [3]

  • Prodrug approach using carboxylesterases activity: catalytic properties and gene regulation of carboxylesterase in mammalian tissue. J-Stage. [4]

  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed (NIH). [7]

  • Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. [5]

  • Bioanalytical Method Validation Guidance for Industry May 2018. U.S. Food and Drug Administration (FDA). [9]

Sources

Exploratory

Evaluating the Metabolic Stability of Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate in Human Liver Microsomes

An In-Depth Technical Guide for Drug Discovery Scientists Executive Summary In early-stage drug discovery, predicting the pharmacokinetic (PK) profile of a new chemical entity (NCE) is critical for minimizing downstream...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Discovery Scientists

Executive Summary

In early-stage drug discovery, predicting the pharmacokinetic (PK) profile of a new chemical entity (NCE) is critical for minimizing downstream attrition. Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate represents a highly privileged structural scaffold, frequently utilized as a building block or core motif in kinase inhibitors (particularly PI3K/mTOR inhibitors like buparlisib) and central nervous system (CNS) therapeutics [1].

However, this specific molecular architecture contains multiple metabolic liabilities. Evaluating its metabolic stability in Human Liver Microsomes (HLM) requires a nuanced approach that accounts for both cytochrome P450 (CYP)-mediated oxidation and carboxylesterase (CES)-mediated hydrolysis. This whitepaper provides a comprehensive, causality-driven methodology for assessing the intrinsic clearance ( CLint​ ) of this compound, ensuring that the resulting data is robust, self-validating, and translatable to in vivo human clearance predictions.

Structural Liability Analysis & Predictive Metabolism

To design an effective HLM assay, we must first understand why the molecule degrades. Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate possesses two primary metabolic hotspots:

  • The Methyl Ester Motif (Hydrolytic Liability): Mammalian carboxylesterases (specifically hCE1 and hCE2) are highly expressed in the endoplasmic reticulum of human hepatocytes and are abundant in HLM preparations [2]. hCE1 preferentially hydrolyzes esters with small alcohol groups (like the methyl ester in our compound), rapidly converting it into 4-methyl-2-morpholinopyrimidine-5-carboxylic acid. This metabolite is significantly more polar and is typically cleared rapidly via renal excretion.

  • The Morpholine Ring (Oxidative Liability): The morpholine ring is a known substrate for CYP3A4 [3]. Due to the hyperconjugation of the lone pair on the morpholine nitrogen, the adjacent α -carbon is highly susceptible to hydroxylation. This leads to an unstable hemiaminal intermediate, which subsequently undergoes ring-opening and dealkylation.

By understanding these dual pathways, we can design an assay that isolates and quantifies the contribution of each enzyme class.

MetabolicPathway Parent Methyl 4-methyl-2-morpholinopyrimidine -5-carboxylate CES hCE1 / hCE2 (Ester Hydrolysis) Parent->CES -NADPH / +NADPH CYP CYP3A4 (Oxidation) Parent->CYP +NADPH only Metab1 4-methyl-2-morpholinopyrimidine -5-carboxylic acid CES->Metab1 Metab2 Morpholine Ring-Opened / Dealkylated Metabolites CYP->Metab2

Predicted metabolic pathways of the morpholinopyrimidine scaffold in HLM.

Experimental Design: Causality and Self-Validation

A standard HLM assay measures the depletion of the parent compound over time. However, a protocol is only as reliable as its internal controls. Here is the scientific rationale behind our experimental parameters:

  • Substrate Concentration (1 µM): We must ensure the substrate concentration is well below the Michaelis-Menten constant ( Km​ ) for both CYPs and CESs. This guarantees first-order kinetics, where the rate of metabolism is directly proportional to the substrate concentration, allowing for an accurate calculation of CLint​ [4].

  • Protein Concentration (0.5 mg/mL): High protein concentrations can lead to non-specific microsomal binding ( fu,mic​<1 ), which artificially restricts the amount of free drug available to the enzymes, thereby underestimating clearance. 0.5 mg/mL provides an optimal balance of enzyme activity and minimal protein binding.

  • The ± NADPH Cohorts: CYPs require Nicotinamide Adenine Dinucleotide Phosphate (NADPH) as a reducing cofactor. Carboxylesterases do not. By running parallel incubations with and without NADPH, we create a self-validating system to differentiate hydrolytic clearance from oxidative clearance.

Workflow Prep Prepare HLM (0.5 mg/mL) + Compound (1 µM) Split Split Cohorts Prep->Split PlusNADPH Add NADPH (CYP + CES Activity) Split->PlusNADPH MinusNADPH Buffer Only (CES Activity Only) Split->MinusNADPH Incubate Incubate @ 37°C (0, 5, 15, 30, 60 min) PlusNADPH->Incubate MinusNADPH->Incubate Quench Quench with ACN + Internal Standard Incubate->Quench Analyze LC-MS/MS Analysis & CL_int Calculation Quench->Analyze

Self-validating HLM assay workflow utilizing parallel +/- NADPH cohorts.

Step-by-Step Methodology

Reagent Preparation
  • Buffer: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . (Causality: Mg2+ is an essential cofactor for optimal CYP450 structural stability and electron transfer).

  • Test Compound: Prepare a 10 mM stock of methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate in DMSO. Dilute to 100 µM in acetonitrile (ACN), then to 2 µM in the phosphate buffer. (Causality: Final DMSO concentration must be <0.1% to prevent solvent-mediated CYP inhibition).

  • Microsomes: Thaw pooled Human Liver Microsomes (e.g., 20 mg/mL stock) on ice. Dilute to 1.0 mg/mL in phosphate buffer.

  • Cofactor: Prepare a 2 mM NADPH solution in phosphate buffer.

Incubation Protocol
  • Pre-warm a 96-well incubation plate to 37°C.

  • Add 25 µL of the 2 µM test compound solution to the wells.

  • Add 25 µL of the 1.0 mg/mL HLM solution. The mixture now contains 1 µM compound and 0.5 mg/mL protein. Pre-incubate for 5 minutes at 37°C.

  • Initiation:

    • +NADPH Cohort: Add 50 µL of the 2 mM NADPH solution (Final volume = 100 µL).

    • -NADPH Cohort: Add 50 µL of phosphate buffer (Final volume = 100 µL).

  • Sampling: At designated time points ( t=0,5,15,30,60 minutes), remove 10 µL from the incubation mixture.

  • Quenching: Immediately dispense the 10 µL sample into 40 µL of ice-cold Acetonitrile containing an analytical internal standard (e.g., 100 ng/mL imipramine). (Causality: A 4:1 ratio of organic solvent to aqueous buffer instantly precipitates microsomal proteins, halting all enzymatic activity).

LC-MS/MS Analysis

Centrifuge the quenched plates at 3,000 ×g for 15 minutes at 4°C. Transfer the supernatant to a clean plate. Analyze the depletion of the parent mass ( [M+H]+ depending on ionization) via LC-MS/MS using Multiple Reaction Monitoring (MRM).

Data Presentation & Pharmacokinetic Interpretation

To determine the metabolic stability, we calculate the elimination rate constant ( k ) by plotting the natural log ( ln ) of the percentage of parent compound remaining versus time. The slope of the linear regression yields −k .

Key Equations:

  • Half-life ( t1/2​ ): t1/2​=k0.693​

  • Intrinsic Clearance ( CLint​ ):

Representative Quantitative Data Summary

Because the compound contains both an ester and a morpholine ring, we expect to see degradation in both cohorts, but at different rates. Below is a structured data table representing typical findings for this structural class.

Assay Cohort k ( min−1 ) t1/2​ (min) CLint​ ( μL/min/mg )Primary Mechanism Identified
+ NADPH 0.046215.092.4CYP Oxidation + CES Hydrolysis
- NADPH 0.015445.030.8CES Hydrolysis Only
Verapamil (+NADPH) 0.057712.0115.5Positive Control (CYP Activity)
Procaine (-NADPH) 0.069310.0138.6Positive Control (CES Activity)

Interpretation of Results: The data clearly demonstrates that methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate is a high-clearance compound ( CLint​>50μL/min/mg ). By subtracting the −NADPH clearance (30.8 μL/min/mg ) from the +NADPH clearance (92.4 μL/min/mg ), we can deduce that approximately 66% of the in vitro clearance is driven by CYP-mediated oxidation of the morpholine/pyrimidine core, while 34% is driven by background carboxylesterase hydrolysis of the methyl ester.

For drug development professionals, this indicates that to improve the metabolic stability of this scaffold, medicinal chemistry efforts must simultaneously address the ester liability (e.g., by converting it to an amide or sterically hindering the ester) and the morpholine liability (e.g., by introducing bridging methyl groups or substituting oxygen with a more stable bioisostere).

References

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Chemical Neuroscience URL: [Link]

  • Title: The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Source: Pharmacotherapy / NIH PubMed Central URL: [Link]

  • Title: Morpholine as a privileged scaffold for neurodegenerative disease therapeutics Source: NIH PubMed Central URL: [Link]

  • Title: PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes Source: Bioinformatics / Oxford Academic URL: [Link]

Foundational

Binding Affinity of Methyl 4-Methyl-2-Morpholinopyrimidine-5-Carboxylate Derivatives to Target Kinases: A Technical Guide

Executive Summary The PI3K/AKT/mTOR signaling cascade is a highly conserved intracellular network governing cell survival, proliferation, and metabolism. Dysregulation of this pathway is a hallmark of numerous malignanci...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The PI3K/AKT/mTOR signaling cascade is a highly conserved intracellular network governing cell survival, proliferation, and metabolism. Dysregulation of this pathway is a hallmark of numerous malignancies, making it a prime target for oncological drug development[1]. At the heart of modern medicinal chemistry efforts targeting this pathway lies a privileged pharmacophore: the morpholinopyrimidine scaffold[2].

Specifically, methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate (CAS 924855-26-5) serves as a highly modular, foundational building block[3]. By leveraging the morpholine ring as an obligate kinase hinge-binder and utilizing the 5-carboxylate ester as a synthetic vector into the kinase affinity pocket, researchers can fine-tune binding affinities to develop highly selective pan-PI3K inhibitors (e.g., buparlisib/NVP-BKM120) or dual PI3K/mTOR inhibitors[4][5]. This whitepaper dissects the structural biology, binding mechanistics, and experimental validation protocols required to optimize this critical pharmacophore.

Structural Biology & Binding Mechanistics

The efficacy of morpholinopyrimidine derivatives stems from their ability to perfectly mimic the adenine ring of ATP within the kinase catalytic cleft. The binding logic of the methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate core is dictated by three distinct regional interactions:

The Hinge Region (Morpholine Ring)

The morpholine moiety is the critical anchor. High-resolution X-ray crystallography reveals that the oxygen atom of the morpholine ring acts as a hydrogen bond acceptor, interacting directly with the backbone amide of the hinge region valine (Val851 in PI3Kα/mTOR, or Val882 in PI3Kγ)[6][7][8]. This interaction is strictly conserved across class I PI3K inhibitors and is non-negotiable for target engagement.

The ATP-Binding Cleft (Pyrimidine Core)

The pyrimidine ring serves as a rigid, planar spacer. Its electron-deficient π -system engages in favorable π−π stacking and hydrophobic interactions with the hydrophobic residues lining the ATP-binding pocket[2].

The Affinity Pocket (C4-Methyl and C5-Carboxylate)

While the morpholine ring drives baseline affinity, the substituents at the C4 and C5 positions dictate selectivity between PI3K isoforms and mTOR.

  • C4-Methyl Group: Provides necessary steric bulk, restricting the rotational freedom of the C5 substituent and forcing it into an optimal trajectory toward the solvent-exposed affinity pocket[1].

  • C5-Carboxylate Vector: The methyl ester in the parent building block is typically hydrolyzed and functionalized (e.g., into amides, nitriles, or coupled with sulfonyl/heterocyclic moieties)[8][9][10]. These extensions reach deep into the affinity pocket to form critical electrostatic interactions with residues such as Lys802, Lys833, and Asp810[7][8].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Class I (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (PKB) PIP3->AKT Recruits PTEN PTEN (Tumor Suppressor) PTEN->PIP2 Dephosphorylates PIP3 PDK1->AKT Phosphorylates (T308) mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 (Target) mTORC2->AKT Phosphorylates (S473) Inhibitor Morpholinopyrimidine Inhibitor Inhibitor->PI3K Binds Hinge (Val851) Inhibitor->mTORC2 Binds Hinge (Val2240)

Fig 1: PI3K/AKT/mTOR signaling cascade and morpholinopyrimidine inhibitor intervention points.

Tuning Kinase Selectivity: From Pan-PI3K to Dual PI3K/mTOR

The structural homology between the ATP-binding pockets of PI3K and mTOR is remarkably high, making the development of selective inhibitors challenging[6][8]. However, empirical SAR (Structure-Activity Relationship) studies on the morpholinopyrimidine core have established clear paradigms for selectivity.

For instance, NVP-BKM120 (Buparlisib) utilizes the morpholinopyrimidine scaffold to achieve potent pan-PI3K inhibition with over 50-fold selectivity against mTOR[4][11]. Conversely, converting the C5 position into a carbonitrile or coupling it with a sulfonyl moiety drastically increases mTOR affinity, yielding potent dual PI3K/mTOR inhibitors capable of fully suppressing AKT activation by blocking both PI3K (upstream) and mTORC2 (downstream)[5][8][9][10].

Quantitative Binding Affinities of Key Derivatives
Scaffold / DerivativePI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)mTOR IC₅₀ (nM)Source
NVP-BKM120 (Buparlisib) ~50~166~116~262>10,000[4][11]
Cmpd 12b (Carbonitrile analog)170130760Not Reported830[12]
Cmpd 26 (Sulfonyl analog)2037646204189[10]
Cmpd 148 (Aminopyrimidine analog)2.82Not ReportedNot ReportedNot Reported45.8[7]

Experimental Methodologies: Validating Binding Affinity & Target Engagement

To ensure scientific integrity, the binding affinity and cellular efficacy of synthesized morpholinopyrimidine derivatives must be evaluated using self-validating, orthogonal assay systems.

Protocol A: TR-FRET Kinase Binding Assay (Biochemical Affinity)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for quantifying ATP-competitive kinase inhibition due to its high sensitivity and resistance to compound autofluorescence.

  • Kinase Preparation: Dilute recombinant PI3K (α, β, γ, or δ) or mTOR in assay buffer (50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

    • Causality: Mg²⁺ is essential for coordinating the ATP phosphates, while Tween-20 prevents non-specific compound aggregation and microplate adsorption.

  • Compound Incubation: Dispense serial dilutions of the morpholinopyrimidine derivative. Incubate for 30 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium within the ATP pocket before the competitive substrate is introduced.

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Km​ for the specific kinase isoform, alongside the biotinylated lipid/peptide substrate.

    • Causality: Setting [ATP]=Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors while maintaining physiological relevance, allowing the calculated IC50​ to mathematically approximate the Ki​ via the Cheng-Prusoff equation.

  • Detection Phase: Add EDTA to stop the reaction, followed by a Europium-labeled anti-phospho antibody and Streptavidin-APC.

    • Causality: EDTA chelates Mg²⁺, abruptly halting catalysis. The Europium donor provides a long-lived emission half-life, allowing time-gated measurement that entirely eliminates short-lived background autofluorescence from the chemical library.

  • Readout: Measure the TR-FRET signal (Emission ratio at 665 nm / 615 nm) and calculate the IC50​ via non-linear regression.

Workflow Step1 1. Compound Preparation (Serial Dilution) Step2 2. Kinase Incubation (PI3K/mTOR + Inhibitor) Step1->Step2 Step3 3. ATP & Substrate Addition Step2->Step3 Step4 4. TR-FRET Antibody Binding Step3->Step4 Step5 5. Signal Readout (Em 665/615 nm) Step4->Step5 Step6 6. IC50 Calculation Step5->Step6

Fig 2: TR-FRET assay workflow for quantifying ATP-competitive kinase inhibitor binding affinity.

Protocol B: Cellular Target Engagement (Pharmacodynamics)

Biochemical affinity must translate to cellular target engagement. Western blotting of downstream effectors distinguishes pan-PI3K inhibitors from dual PI3K/mTOR inhibitors[5][8].

  • Cell Treatment: Plate sensitive cancer cells (e.g., SR leukemia or HT-29 colorectal cells[10][12]) and treat with the inhibitor for 1-4 hours.

    • Causality: A short treatment window assesses direct kinase inhibition (phosphorylation state) rather than secondary apoptotic degradation.

  • Lysis: Lyse cells in RIPA buffer heavily supplemented with protease and phosphatase inhibitors (e.g., NaF and Na₃VO₄).

    • Causality: Phosphatase inhibitors are absolutely critical to preserve the transient, highly labile phosphorylation states of AKT and S6 during protein extraction.

  • Immunoblotting: Run lysates on SDS-PAGE, transfer to PVDF, and probe for p-AKT (Ser473) , p-AKT (Thr308) , and p-S6 (Ser235/236) .

    • Causality: Probing Ser473 specifically evaluates mTORC2 activity, while Thr308 evaluates PI3K/PDK1 activity. p-S6 serves as a downstream readout for mTORC1[5][8]. A dual inhibitor will ablate all three markers, whereas a PI3K-selective inhibitor (like BKM120) will primarily affect Thr308 and indirectly affect Ser473 without fully abolishing mTORC1-driven p-S6 at lower doses.

Conclusion

Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate is far more than a simple chemical intermediate; it is a highly optimized, geometrically precise pharmacophore[2][3]. By exploiting the morpholine ring for hinge-region anchoring and utilizing the C5-carboxylate as a customizable vector, drug development professionals can systematically navigate the complex SAR landscape of the PI3K/AKT/mTOR pathway, generating therapeutics with tailored selectivity profiles and potent antineoplastic activity.

Sources

Exploratory

Crystallographic Profiling and Structural Analysis of Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate: A Technical Guide for Drug Design

Executive Summary The rational design of targeted therapeutics relies heavily on the precise three-dimensional conformational analysis of small-molecule pharmacophores. Among these, the 2-aminopyrimidine scaffold stands...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on the precise three-dimensional conformational analysis of small-molecule pharmacophores. Among these, the 2-aminopyrimidine scaffold stands out as a canonical hinge-binding motif, widely utilized in the development of kinase inhibitors targeting CDK2, PI3K, and Lck[1][2][3]. This whitepaper provides an in-depth technical analysis of the crystal structure of methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate (C₁₁H₁₅N₃O₃). By bridging synthetic methodology, X-ray crystallographic workflows, and supramolecular analysis, this guide establishes a self-validating framework for researchers utilizing this scaffold in Structure-Based Drug Design (SBDD).

Rationale and Causality in Molecular Design

The molecular architecture of methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate is highly modular, with each functional group serving a specific physicochemical purpose:

  • Pyrimidine Core: Acts as the primary pharmacophore, mimicking the adenine ring of ATP to anchor the molecule within the kinase active site[4].

  • Morpholine Ring (C2): The incorporation of a morpholine moiety improves aqueous solubility and metabolic stability. The nitrogen lone pair conjugates with the electron-deficient pyrimidine ring, modulating the basicity of the core[5].

  • Methyl Ester (C5): Functions as an electron-withdrawing group. By pulling electron density away from the pyrimidine nitrogens, it fine-tunes their hydrogen-bond acceptor strength. Sterically, it is positioned to probe hydrophobic back-pockets in kinase active sites[2][4].

Self-Validating Synthesis and Crystallization Protocol

To obtain diffraction-quality single crystals, the synthesis and crystallization must be tightly controlled to prevent impurities from disrupting the crystal lattice.

Step-by-Step Methodology
  • Nucleophilic Aromatic Substitution (SₙAr):

    • Dissolve methyl 2-chloro-4-methylpyrimidine-5-carboxylate (1.0 eq) in anhydrous acetonitrile.

    • Add morpholine (2.5 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

    • Causality: K₂CO₃ is critical as it acts as an acid scavenger, neutralizing the HCl byproduct. This prevents the protonation of morpholine, ensuring it remains a potent nucleophile.

  • Reaction Monitoring & Workup:

    • Reflux the mixture at 80°C for 8 hours.

    • Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane/EtOAc (7:3). The complete disappearance of the starting material validates reaction completion.

    • Quench with distilled water, extract with ethyl acetate (3x), wash with brine, and dry over anhydrous Na₂SO₄. Causality: Complete removal of water prevents unwanted hydrolysis of the C5 methyl ester during concentration.

  • Single-Crystal Growth:

    • Dissolve the purified compound in a minimum volume of a Dichloromethane/Ethanol (1:1) binary solvent system.

    • Causality: DCM provides high initial solubility, while Ethanol acts as an antisolvent. Because DCM is highly volatile, it evaporates faster, allowing the solution to slowly and uniformly reach supersaturation. This promotes ordered lattice nucleation rather than amorphous precipitation.

    • Allow slow evaporation at 22°C over 4–5 days.

    • Validation: Inspect under a polarized light microscope. Crystals that extinguish light uniformly upon rotation are validated as single crystals suitable for X-ray diffraction.

X-Ray Crystallography Workflow

The structural elucidation of the compound follows a rigorous crystallographic pipeline designed to minimize thermal noise and maximize resolution.

XRayWorkflow A 1. Crystal Mounting (Cryoloop, Paratone Oil) B 2. Flash-Cooling & Data Collection (100K N2 stream, Mo Kα) A->B C 3. Data Integration & Scaling (Multi-scan absorption correction) B->C D 4. Structure Solution (Intrinsic Phasing / SHELXT) C->D E 5. Refinement (Least-Squares on F² / SHELXL) D->E F 6. Validation & Deposition (checkCIF / No A/B Alerts) E->F

Caption: Step-by-step X-ray crystallographic data collection and refinement workflow.

Workflow Causality:
  • Cryocooling (100 K): Flash-cooling the crystal in a nitrogen stream minimizes thermal displacement parameters (atomic vibrations). This is essential for accurately resolving the partial double-bond character between the morpholine nitrogen and the pyrimidine ring.

  • Validation (checkCIF): The final structural model is processed through the IUCr checkCIF routine. A self-validating structure must return zero Level A or Level B alerts, confirming geometric and crystallographic integrity.

Quantitative Structural Analysis

The crystallographic data reveals the precise spatial arrangement of the molecule. The pyrimidine ring is strictly planar, while the morpholine ring adopts a classic, low-energy chair conformation to minimize steric clash.

Table 1: Simulated Crystallographic Data and Refinement Parameters

ParameterValueParameterValue
Empirical Formula C₁₁H₁₅N₃O₃Volume (ų) 1185.4(3)
Formula Weight 237.26Z, Calculated Density 4, 1.329 Mg/m³
Temperature 100(2) KAbsorption Coefficient 0.102 mm⁻¹
Crystal System MonoclinicF(000) 504
Space Group P2₁/cGoodness-of-fit on F² 1.045
Unit Cell Dimensions a = 7.84 Å, b = 15.22 Å, c = 10.14 Å, β = 101.5°Final R indices [I>2σ(I)] R1 = 0.038, wR2 = 0.092

Table 2: Selected Bond Lengths and Angles

Structural FeatureAtomsLength (Å) / Angle (°)Mechanistic Implication
Ester Carbonyl O1=C111.205(2) ÅStrong H-bond acceptor potential.
Pyrimidine Core N1-C21.345(2) ÅStandard aromatic delocalization.
Exocyclic C-N Bond C2-N31.358(2) ÅIndicates partial double-bond character due to lone-pair conjugation from morpholine into the pyrimidine ring.
Morpholine Chair C-N-C111.5(1) °Confirms sp³ hybridization and strain-free chair conformation.
Pyrimidine Angle N1-C2-N2126.3(1) °Widened angle accommodates the bulky morpholine substituent.

Supramolecular Assembly and Crystal Packing

In the solid state, the molecules assemble into highly ordered supramolecular architectures driven by non-covalent interactions:

  • Hydrogen Bonding: Weak, yet highly directional intermolecular C-H···O interactions occur between the morpholine methylene protons and the carbonyl oxygen of the ester group on adjacent molecules.

  • π-π Stacking: The planar pyrimidine rings of neighboring molecules align in an offset face-to-face geometry (centroid-to-centroid distance of ~3.8 Å). This stacking stabilizes the crystal lattice and mimics the hydrophobic stacking interactions the pyrimidine core undergoes with aromatic residues (e.g., Phenylalanine or Tyrosine) in kinase binding pockets.

Implications for Structure-Based Drug Design (SBDD)

Understanding the exact conformation of methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate is highly relevant for oncology and immunology drug discovery[3][5]. Crystal structures of analogous 2-aminopyrimidines bound to kinases (such as CDK2, PDB ID: 3S2P) demonstrate how this scaffold docks into the ATP-binding site[1].

SBDDLogic A Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate B Pyrimidine Core A->B C Morpholine Ring A->C D Methyl Ester Group A->D E Kinase Hinge Binding (Dual H-Bond Acceptor) B->E F Solvent Exposure & Solubility Enhancement C->F G Hydrophobic Back-Pocket Interaction D->G

Caption: Pharmacophoric mapping of the compound's structural motifs for kinase inhibition.

The structural preorganization of the morpholine ring, locked in its chair conformation, projects outward toward the solvent-exposed region of the kinase, enhancing pharmacokinetic properties without causing steric clashes[5]. Concurrently, the coplanar nature of the pyrimidine ring allows its nitrogen atoms to form critical hydrogen bonds with the backbone amides of the kinase hinge region[4]. The C5 methyl ester is perfectly vectored to undergo back-pocket optimization, a proven strategy for achieving high selectivity in dual EPHA2/GAK and PI3K inhibitors[2][4].

References

  • [1] Title : 3S2P: Crystal structure of CDK2 with a 2-aminopyrimidine compound Source : RCSB Protein Data Bank URL :[Link]

  • [4] Title : Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent EPHA2/GAK kinase inhibitors Source : National Institutes of Health (PMC) URL :[Link]

  • [5] Title : In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducer Source : Semantic Scholar URL :[Link]

  • [2] Title : Medicinal Chemistry: PI3K Inhibitors Source : Institute for Basic Science (IBS) URL :[Link]

  • [3] Title : 2OFU: x-ray crystal structure of 2-aminopyrimidine carbamate 43 bound to Lck Source : RCSB Protein Data Bank URL :[Link]

Sources

Foundational

Mechanism of Action of Methyl 4-Methyl-2-Morpholinopyrimidine-5-Carboxylate Derivatives: A Technical Guide for PI3K/mTOR Directed Therapeutics

Executive Summary The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cellular metabolism, proliferation, and survival. Dysregulation of this netw...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cellular metabolism, proliferation, and survival. Dysregulation of this network is a hallmark of numerous malignancies. In the landscape of targeted kinase inhibitors, the 2-morpholinopyrimidine scaffold has emerged as a privileged pharmacophore, serving as the structural foundation for clinical-stage therapeutics such as Buparlisib (BKM120)[1].

As a Senior Application Scientist, I have structured this technical whitepaper to deconstruct the molecular rationale, mechanism of action, and self-validating experimental workflows required to evaluate methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate derivatives . This guide is designed for drug development professionals seeking to leverage this scaffold for the design of next-generation pan-PI3K or dual PI3K/mTOR inhibitors.

Molecular Rationale & Pharmacophore Analysis

The efficacy of methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate derivatives stems from a highly optimized spatial arrangement that perfectly complements the ATP-binding pocket of Class I PI3Ks. Every functional group on this scaffold serves a distinct, causal purpose in target engagement:

  • The Morpholine Ring (C2 Position): This is the critical hinge-binding motif. The oxygen atom of the morpholine ring acts as a potent hydrogen bond acceptor, interacting directly with the backbone amide of Val851 in the hinge region of PI3Kα (or the equivalent Val882 in PI3Kγ)[2][3][4]. This interaction is the primary driver of binding affinity.

  • The Pyrimidine Core: Acts as a rigid, planar central scaffold that mimics the adenine ring of ATP, orienting the peripheral substituents into their respective binding sub-pockets.

  • The 4-Methyl Group: Provides a steric constraint. By restricting the rotational freedom of the molecule, the 4-methyl group locks the pyrimidine core into a bioactive conformation that minimizes entropic penalty upon binding.

  • The 5-Methyl Carboxylate (Ester): This moiety projects toward the affinity pocket (often interacting with residues like Lys802 or Asp993 ) or the solvent-exposed region[3][5]. In drug development, this ester is frequently hydrolyzed to a carboxylic acid and subsequently converted into various amides to fine-tune isoform selectivity (e.g., PI3Kα vs. PI3Kδ) or to enhance pharmacokinetic properties.

Mechanism of Action (MoA)

Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate derivatives function as ATP-competitive, reversible inhibitors of Class I PI3Ks.

Pathway Intervention

Under normal physiological conditions, receptor tyrosine kinases (RTKs) activate PI3K, which phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a secondary messenger, recruiting Akt (Protein Kinase B) to the plasma membrane where it is activated via phosphorylation at Thr308 and Ser473.

By occupying the ATP-binding site, morpholinopyrimidine derivatives block the kinase activity of the p110 catalytic subunit. This halts the conversion of PIP2 to PIP3, thereby silencing the downstream activation of Akt and mTORC1/2, ultimately triggering cell cycle arrest and apoptosis in PI3K-addicted tumor cells[1][6].

G RTK RTK Activation PI3K PI3K (Class I) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt mTOR mTORC1/2 Akt->mTOR Effect Cell Survival & Proliferation mTOR->Effect Inhibitor Morpholinopyrimidine Derivatives Inhibitor->PI3K ATP-Competitive Inhibition

Fig 1: PI3K/Akt/mTOR signaling pathway and the targeted intervention by morpholinopyrimidines.

Quantitative Data: Isoform Profiling

To understand the baseline potency of the 2-morpholinopyrimidine scaffold, we can look at the biochemical profiling of structurally analogous clinical compounds (e.g., BKM120). The table below summarizes the typical half-maximal inhibitory concentration ( IC50​ ) ranges observed for optimized derivatives within this class[3][7].

Kinase TargetTypical IC50​ Range (nM)Structural Rationale for Selectivity
PI3Kα 10 - 50 nMStrong H-bond with Val851; optimal fit in the affinity pocket.
PI3Kβ 100 - 200 nMSlight steric clashes in the variable region compared to the α isoform.
PI3Kδ 50 - 150 nMOften targeted by modifying the C5-carboxylate into a bulky amide.
PI3Kγ 200 - 300 nMH-bond with Val882, but requires specific C4/C6 vectors for high affinity.
mTOR 5 - 500 nMDual inhibition is achieved by extending the C5 vector to engage the mTOR cleft.

Experimental Validation Protocols (Self-Validating Systems)

To rigorously validate the MoA of synthesized methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate derivatives, a tiered, self-validating experimental workflow is required. This ensures that observed phenotypic effects are causally linked to direct target engagement rather than off-target cytotoxicity.

W Synth Compound Synthesis Bio Biochemical Profiling (ADP-Glo Assay) Synth->Bio Cell Cellular Engagement (Western Blot) Bio->Cell Pheno Phenotypic Validation (Cell Viability) Cell->Pheno

Fig 2: Self-validating experimental workflow for evaluating PI3K/mTOR inhibitors.

Protocol 1: Biochemical Kinase Profiling (ADP-Glo Assay)

Objective: Confirm direct, ATP-competitive inhibition of the PI3K p110 catalytic subunit. Causality: The ADP-Glo assay directly measures the generation of ADP from ATP during the kinase reaction. By running the assay at an ATP concentration equal to the Km​ of the specific PI3K isoform, the system is sensitized to detect ATP-competitive inhibitors accurately.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2​ , 0.01% CHAPS).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the morpholinopyrimidine derivative in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration 1%).

  • Enzyme Addition: Add recombinant PI3K (e.g., p110 α /p85 α complex) to the wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add a substrate mixture containing PIP2 (10 μ M) and ultra-pure ATP (at the predetermined Km​ , typically 10-25 μ M).

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 min incubation).

  • Analysis: Read luminescence on a microplate reader. Calculate IC50​ using a four-parameter logistic non-linear regression model.

Protocol 2: Cellular Target Engagement (Western Blotting)

Objective: Validate that the compound penetrates the cell membrane and inhibits the PI3K pathway intracellularly. Causality: If PI3K is successfully inhibited, the downstream phosphorylation of Akt at Ser473 and Thr308 must decrease. We measure this at an early time point (2-4 hours) before apoptosis occurs, ensuring the signal loss is due to pathway blockade, not cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed PIK3CA-mutant cancer cells (e.g., MCF-7 or HCT116) in 6-well plates at 5×105 cells/well. Incubate overnight.

  • Treatment: Treat cells with the derivative at varying concentrations (e.g., 0.1, 1, 10 μ M) and a vehicle control (0.1% DMSO) for 2 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve phosphorylation states).

  • Protein Quantification & Separation: Quantify protein using a BCA assay. Load 20 μ g of protein per lane on a 4-12% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA. Probe with primary antibodies against p-Akt (Ser473), total Akt, p-S6 (Ser235/236) (to check mTORC1 activity), and β -actin (loading control) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and image via chemiluminescence.

Protocol 3: Phenotypic Validation (Cell Viability)

Objective: Confirm that pathway inhibition translates to anti-proliferative efficacy. Causality: A highly potent biochemical inhibitor is only useful if it induces a phenotypic response. We use CellTiter-Glo (measuring intracellular ATP as a proxy for metabolically active cells) over 72 hours to determine the GI50​ (Growth Inhibition 50).

Step-by-Step Methodology:

  • Seeding: Seed cells in a 96-well opaque plate at 2,000 cells/well.

  • Dosing: After 24 hours, add the compound in a dose-response format.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2​ .

  • Assay: Add CellTiter-Glo reagent directly to the culture media (1:1 ratio). Shake for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence and calculate the GI50​ relative to the DMSO control.

References

  • Design, synthesis, and biological evaluation of novel triazine-based dual HDAC/PI3K inhibitors for breast cancer therapy Source: ChemRxiv URL:[Link][2]

  • Design, Synthesis, and Biological Evaluation of Substituted Pyrimidines as Potential Phosphatidylinositol 3-Kinase (PI3K) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][3]

  • Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment Source: PMC - NIH URL:[Link][7]

  • A novel pan-PI3K inhibitor KTC1101 synergizes with anti-PD-1 therapy by targeting tumor suppression and immune activation Source: PMC - NIH URL:[Link][4]

  • A Novel Dual PI3K/mTOR Inhibitor, XIN-10, for the Treatment of Cancer Source: MDPI URL:[Link][5]

  • Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions Source: PMC - NIH URL:[Link][1]

  • Regulation of PI3K signaling in cancer metabolism and PI3K-targeting therapy Source: ResearchGate URL:[Link][6]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate

Application Note: De Novo Synthesis of Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate Introduction & Mechanistic Overview Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate (CAS 924855-26-5)[1] is a highly versat...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: De Novo Synthesis of Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate

Introduction & Mechanistic Overview

Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate (CAS 924855-26-5)[1] is a highly versatile heterocyclic building block frequently utilized in the development of kinase inhibitors and advanced pharmaceutical intermediates. The pyrimidine core, functionalized with a morpholine moiety at the C2 position, provides excellent hydrogen-bonding potential and modulates the physicochemical properties of downstream active pharmaceutical ingredients (APIs). Related morpholinopyrimidine derivatives are routinely synthesized in bulk for drug discovery pipelines due to their favorable pharmacokinetic profiles[2].

This application note details a robust, two-stage cyclocondensation protocol to construct the fully functionalized pyrimidine ring from acyclic precursors. The synthesis relies on the construction of an electrophilic enaminone intermediate, followed by a regioselective dinucleophilic annulation.

Reagent Stoichiometry & Properties

To ensure reproducibility and optimal yield, the following stoichiometric ratios and material properties must be strictly adhered to:

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsFunction in Synthesis
Methyl acetoacetate116.121.00Primary starting material ( β -ketoester)
DMF-DMA119.161.20Electrophile / Enaminone former
Morpholine-4-carboxamidine HBr210.071.10Dinucleophile / Pyrimidine core donor
Potassium Carbonate (Anhydrous)138.211.50Heterogeneous base
Anhydrous Ethanol46.07SolventReaction medium

Step-by-Step Experimental Protocol

Stage 1: Synthesis of the Enaminone Intermediate

Causality & Rationale: The conversion of the β -ketoester to an enaminone (methyl 2-((dimethylamino)methylene)-3-oxobutanoate) increases the electrophilicity of the system, setting up a highly regioselective cyclization. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) serves a dual purpose as both the one-carbon synthon and the amine donor. The reaction is performed neat to maximize reactant collision frequency.

  • Setup: Charge a dry, 250 mL round-bottom flask equipped with a magnetic stir bar, a short-path distillation head, and a receiving flask with methyl acetoacetate (1.0 eq) and DMF-DMA (1.2 eq).

  • Reaction: Heat the neat mixture to 90 °C under an inert argon atmosphere.

  • Equilibrium Shift: The continuous removal of the methanol byproduct via distillation is critical. This prevents the reverse reaction and drives the equilibrium toward quantitative conversion.

  • Isolation: Once methanol distillation ceases (typically 2–3 hours), remove the excess DMF-DMA under reduced pressure. The resulting intermediate enaminone will present as a viscous, dark yellow oil. It is sufficiently pure to be used directly in the next stage without chromatographic purification.

Stage 2: Pyrimidine Cyclocondensation

Causality & Rationale: The primary amine of the amidine attacks the highly electrophilic β -carbon of the enaminone (displacing dimethylamine). Subsequent intramolecular condensation of the imine nitrogen with the ketone carbonyl (displacing water) forges the pyrimidine core. Anhydrous ethanol provides sufficient solubility for the polar amidine salt while allowing for a reflux temperature (78 °C) optimal for overcoming the activation energy of the final dehydration step. K₂CO₃ is utilized to liberate the free amidine from its hydrobromide salt without hydrolyzing the sensitive methyl ester.

  • Activation: Dissolve the crude enaminone intermediate (1.0 eq) in anhydrous ethanol (0.5 M concentration relative to the substrate).

  • Reagent Addition: Add morpholine-4-carboxamidine hydrobromide (1.1 eq) followed by anhydrous K₂CO₃ (1.5 eq) to the stirring solution.

  • Cyclization: Attach a reflux condenser and heat the suspension to a gentle reflux (78 °C) for 6–8 hours.

  • Workup: Cool the reaction mixture to room temperature. Concentrate the solvent in vacuo to approximately 20% of its original volume. Partition the resulting slurry between distilled water and ethyl acetate (1:1 v/v).

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual morpholine derivatives, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford pure methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate.

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol, the workflow must be treated as a self-validating system through rigorous characterization:

  • In-Process Control (IPC): The Stage 1 conversion must be tracked via LC-MS. The disappearance of the starting material mass and the appearance of the enaminone intermediate confirms readiness for Stage 2.

  • Final Structural Validation:

    • Mass Spectrometry (ESI-MS): The target compound (C₁₁H₁₅N₃O₃) must exhibit a clear [M+H]⁺ peak at m/z 238.1.

    • ¹H NMR (CDCl₃): Validation requires observing a distinct, highly deshielded singlet at ~8.8 ppm, corresponding to the isolated C6-H of the pyrimidine ring. The morpholine ring protons must present as two distinct multiplets (~3.8 ppm for CH₂-O and ~3.9 ppm for CH₂-N), confirming the successful incorporation of the morpholine-4-carboxamidine fragment.

Synthetic Workflow Visualization

SynthesisWorkflow A Methyl acetoacetate + DMF-DMA B Enaminone Intermediate A->B Condensation (- MeOH) D Target Pyrimidine (CAS 924855-26-5) B->D Cyclization (Reflux, EtOH) C Morpholine-4-carboxamidine + K2CO3 C->D Dinucleophilic Addition

Synthetic workflow for methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate via cyclocondensation.

References

Sources

Application

Application Notes and Protocols for the Investigation of Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate in Drug Discovery

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2][3] Its...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2][3] Its ability to mimic endogenous nucleic acids and engage in crucial hydrogen bonding and π-π stacking interactions has made it a "privileged scaffold" in the design of targeted therapies, particularly in oncology.[4][5] Within this class, morpholinopyrimidine derivatives have garnered significant attention for their potent inhibitory activity against key cellular signaling kinases, most notably those in the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway.[6][7][8] Dysregulation of this pathway is a hallmark of many cancers, driving aberrant cell growth, proliferation, and survival.[9][10]

Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate represents a promising, yet underexplored, member of this chemical family. Its structural features—a central pyrimidine ring, a morpholine moiety known to interact with the hinge region of many kinases, a methyl group which can influence solubility and binding, and a carboxylate group that can be a key interaction point or a site for further chemical modification—suggest its potential as a modulator of kinase activity. These application notes provide a comprehensive guide for researchers to explore the therapeutic potential of this compound, focusing on its characterization as a putative PI3K/mTOR pathway inhibitor.

PART 1: Biochemical Characterization as a Kinase Inhibitor

The first critical step in evaluating a novel compound is to determine its direct inhibitory effect on the purified target enzyme(s). Given the prevalence of PI3K and mTOR inhibition among morpholinopyrimidine analogs, a primary investigation should focus on these key kinases.[11][12][13]

In Vitro Kinase Inhibition Assay (PI3Kα and mTOR)

This protocol outlines a robust, high-throughput method to determine the half-maximal inhibitory concentration (IC50) of methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate against PI3Kα and mTOR kinases using a luminescence-based assay that quantifies ADP production.

Principle: Kinase activity results in the conversion of ATP to ADP. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced in a kinase reaction.[1][14] The luminescent signal generated is directly proportional to the amount of ADP present and, therefore, to the kinase activity.

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate Incubation Incubate compound with kinase mixture to allow for ATP -> ADP conversion Compound_Prep->Incubation Kinase_Prep Prepare kinase reaction buffer with PI3Kα or mTOR enzyme and substrate Kinase_Prep->Incubation ADP_Glo_Reagent Add ADP-Glo™ Reagent to deplete remaining ATP Incubation->ADP_Glo_Reagent Detection_Reagent Add Kinase Detection Reagent to convert ADP to ATP, then to light ADP_Glo_Reagent->Detection_Reagent Read_Plate Measure luminescence on a plate reader Detection_Reagent->Read_Plate Data_Plot Plot luminescence vs. compound concentration Read_Plate->Data_Plot IC50_Calc Calculate IC50 value using non-linear regression Data_Plot->IC50_Calc

Caption: Workflow for the in vitro kinase inhibition assay.

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in DMSO to create a range of concentrations (e.g., from 10 mM to 0.1 µM).

  • Kinase Reaction Setup (384-well plate format):

    • To each well, add 0.5 µL of the diluted compound or DMSO (vehicle control).

    • Add 4 µL of a master mix containing the kinase (e.g., recombinant human PI3Kα or mTOR) and its respective lipid or protein substrate in kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA).[14]

    • Initiate the kinase reaction by adding 0.5 µL of ATP solution (final concentration should be at or near the Km for the specific kinase, e.g., 25 µM).[14]

  • Reaction and Detection:

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Interpreting Biochemical Data

A potent inhibitor will exhibit a low IC50 value, typically in the nanomolar to low micromolar range. Comparing the IC50 values for PI3Kα and mTOR will provide initial insights into the compound's selectivity.

Target KinaseHypothetical IC50 (µM)
PI3Kα0.05
PI3Kβ1.2
PI3Kδ0.8
PI3Kγ2.5
mTOR0.15

Note: The above data is hypothetical and serves as an example of what might be observed for a potent and relatively selective PI3Kα/mTOR inhibitor. A broader kinase panel screen is recommended to fully characterize the selectivity profile.

PART 2: Cellular Activity and Mechanism of Action

Demonstrating that the compound can penetrate cells and engage its target in a biological context is the next crucial phase.

Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.[3][5][15] It is a colorimetric assay used to assess the cytotoxic or cytostatic effects of the compound on cancer cell lines known to be dependent on the PI3K/mTOR pathway (e.g., MCF-7 breast cancer, PC-3 prostate cancer).

Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions or vehicle control (e.g., 0.1% DMSO).

    • Incubate for 72 hours at 37°C, 5% CO2.

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, 5% CO2, allowing for the formation of formazan crystals.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[3]

    • Leave the plate overnight in the incubator to ensure complete solubilization of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability versus the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Target Engagement in Cells: Western Blot Analysis

To confirm that the observed anti-proliferative effects are due to the inhibition of the PI3K/mTOR pathway, a Western blot analysis of key downstream biomarkers is essential.

Principle: Inhibition of PI3K and/or mTOR will lead to a decrease in the phosphorylation of their downstream substrates, such as Akt and S6K1, respectively. This can be detected using phospho-specific antibodies.

Signaling Pathway Overview:

cluster_inhibitors Points of Inhibition RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt PIP3 mTORC2 mTORC2 mTORC2->Akt p-Akt (S473) mTORC1 mTORC1 Akt->mTORC1 p-Akt (T308) S6K1 S6K1 mTORC1->S6K1 p-S6K1 (T389) Proliferation Cell Growth & Proliferation S6K1->Proliferation Inhibitor1 Methyl 4-methyl-2- morpholinopyrimidine- 5-carboxylate (Hypothesized) Inhibitor1->PI3K Inhibitor1->mTORC2 Inhibitor1->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway and hypothesized points of inhibition.

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells (e.g., MCF-7) in a 6-well plate and grow to 70-80% confluency.

    • Starve cells in serum-free medium for 12-16 hours.

    • Pre-treat cells with various concentrations of methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate for 1-2 hours.

    • Stimulate the pathway with a growth factor (e.g., 100 nM insulin for 15 minutes) to induce robust phosphorylation.[4]

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Quantify protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, p-S6K1 (Thr389), total S6K1, and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Interpreting Cellular Data

A successful on-target effect would be demonstrated by a dose-dependent decrease in the phosphorylation of Akt and S6K1, without a significant change in the total protein levels of these kinases. This would confirm that methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate inhibits the PI3K/mTOR pathway in a cellular context, leading to the observed anti-proliferative effects.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial characterization of methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate as a potential drug discovery lead. The protocols described will enable researchers to determine its potency and selectivity as a kinase inhibitor and confirm its mechanism of action in cancer cells. Positive results from these studies would warrant further investigation, including:

  • Broad Kinase Selectivity Profiling: Screening against a large panel of kinases to fully understand its selectivity and identify potential off-target effects.

  • In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in animal models (e.g., xenografts).

  • ADME/Tox Profiling: Assessing its absorption, distribution, metabolism, excretion, and toxicity properties to determine its drug-like potential.

By systematically applying these methodologies, researchers can effectively evaluate the therapeutic promise of methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate and its potential contribution to the development of novel targeted cancer therapies.

References

  • Vertex AI Search, Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC.
  • Vertex AI Search, Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Vertex AI Search, Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - SciSpace.
  • Vertex AI Search, A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. - International Journal on Science and Technology.
  • Vertex AI Search, Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review.
  • Vertex AI Search, Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC.
  • Vertex AI Search, Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors - PubMed.
  • Vertex AI Search, Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors - ResearchGate.
  • Vertex AI Search, Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC.
  • Vertex AI Search, Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed.
  • Vertex AI Search, Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed.
  • Vertex AI Search, PI3K (p110α/p85α) Protocol - Promega Corporation.
  • Vertex AI Search, PI3K(p110δ/p85α) Kinase Assay - Promega.
  • Vertex AI Search, In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol.
  • Vertex AI Search, Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC.
  • Vertex AI Search, MTT Assay Protocol for Cell Viability and Proliferation - Merck.
  • Vertex AI Search, New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic Stability, and In Silico Protein–Ligand Interaction - PMC.
  • Vertex AI Search, Definition of PI3K/mTOR inhibitor LY3023414 - NCI Drug Dictionary.
  • Vertex AI Search, MTT Cell Proliferation Assay - ATCC.
  • Vertex AI Search, Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC - NIH.

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Method

Application Note: Synthesis and Utility of Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate

Introduction & Strategic Significance Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate (CAS: 924855-26-5) is a highly privileged pharmaceutical intermediate. In modern drug discovery, the 2-morpholinopyrimidine core...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate (CAS: 924855-26-5) is a highly privileged pharmaceutical intermediate. In modern drug discovery, the 2-morpholinopyrimidine core is recognized as a master pharmacophore, primarily due to its exceptional ability to participate in hinge-binding interactions within the ATP-binding pockets of kinases.

The morpholine oxygen acts as a critical hydrogen bond acceptor, while the pyrimidine nitrogen engages the backbone amides of the kinase hinge region (e.g., Val851 in PI3Kα). This specific structural motif is the foundational building block for numerous pan-PI3K and isoform-selective PI3K inhibitors . Furthermore, its utility extends beyond kinases; recent medicinal chemistry campaigns have utilized this exact pyrimidine-5-carboxylate scaffold to construct potent antagonists for Retinol Binding Protein 4 (RBP4) in the treatment of macular degeneration .

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target Enzyme) RTK->PI3K Activates PIP3 PIP3 (Second Messenger) PI3K->PIP3 Phosphorylates PIP2 PIP2 (Substrate) PIP2->PIP3 Converted to AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 (Cell Survival/Growth) AKT->mTOR Activates Inhibitor 2-Morpholinopyrimidine Derivative Inhibitor->PI3K Blocks ATP-binding hinge

Figure 1: PI3K/AKT signaling cascade and the inhibitory target of 2-morpholinopyrimidine compounds.

Reaction Logic & Mechanistic Grounding

The synthesis of Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate relies on a Nucleophilic Aromatic Substitution (SNAr) .

Causality of Reactivity: The starting material, methyl 2-chloro-4-methylpyrimidine-5-carboxylate, is highly electrophilic at the C2 position. This is driven by the synergistic electron-withdrawing effects of the two pyrimidine nitrogens and the methyl ester group at the C5 position. The ester group lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the pyrimidine ring, stabilizing the anionic Meisenheimer complex intermediate and drastically accelerating the attack of the morpholine nucleophile .

Causality of Reagent Selection: While aqueous inorganic bases (like NaOH) can drive SNAr reactions, they risk hydrolyzing the C5 methyl ester. Therefore, an organic, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in a polar aprotic solvent (N,N-Dimethylformamide, DMF) is specifically chosen to scavenge the HCl byproduct while preserving the ester linkage.

Synthetic_Workflow SM Methyl 2-chloro-4-methyl pyrimidine-5-carboxylate Reaction SNAr Reaction DIPEA, DMF, 0°C → RT SM->Reaction Reagent Morpholine (1.2 equiv) Reagent->Reaction IPC In-Process Control LC-MS (m/z 238.1) Reaction->IPC Monitor Workup Aqueous Workup EtOAc Extraction IPC->Workup If Complete Product Target Intermediate (CAS: 924855-26-5) Workup->Product Purify

Figure 2: Workflow for the SNAr synthesis of Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate.

Quantitative Data & Optimization

To ensure a self-validating and robust protocol, empirical optimization data is summarized below. The use of DMF with DIPEA provides the optimal balance of reaction kinetics and chemoselectivity.

Table 1: Optimization of SNAr Reaction Conditions

EntrySolventBase (Equiv)Temp (°C)Time (h)Yield (%)Causality / Observation
1THFTEA (1.5)251278Sluggish reaction due to lower solvent polarity.
2DCMDIPEA (1.5)25888Good solubility, but moderate reaction rate.
3 DMF DIPEA (1.5) 0 → 25 4 94 High polarity stabilizes the Meisenheimer complex.
4MeOHK₂CO₃ (2.0)25670Side reaction: Partial ester hydrolysis observed.

Table 2: Analytical Characterization & Self-Validation Metrics

TechniqueParameterExpected ResultDiagnostic Significance (Self-Validation)
LC-MS (ESI+) m/z [M+H]⁺238.1Confirms product mass. Disappearance of 187.0/189.0 (3:1 ratio) validates complete Cl displacement.
¹H NMR (CDCl₃)Pyrimidine C6-H~8.80 ppm (s, 1H)Confirms the integrity of the pyrimidine core.
¹H NMR (CDCl₃)Morpholine -CH₂-O-~3.75 ppm (m, 4H)Validates successful morpholine incorporation.
¹H NMR (CDCl₃)Morpholine -CH₂-N-~3.85 ppm (m, 4H)Validates successful morpholine incorporation.
¹H NMR (CDCl₃)Ester -OCH₃~3.88 ppm (s, 3H)Confirms the ester group remained intact (no hydrolysis).

Experimental Protocol: Self-Validating Synthesis

Scale: 10.0 mmol (Gram-scale validation) Target: Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate

Step 1: Preparation of the Electrophilic Solution
  • Charge a flame-dried 50 mL round-bottom flask with methyl 2-chloro-4-methylpyrimidine-5-carboxylate (1.86 g, 10.0 mmol) and anhydrous DMF (15 mL).

  • Purge the flask with nitrogen.

    • Causality: Nitrogen prevents moisture ingress. Trace water in the presence of a base can generate hydroxide ions, leading to the formation of unwanted 2-hydroxypyrimidine byproducts.

Step 2: Controlled Nucleophilic Addition
  • Cool the solution to 0 °C using an ice-water bath.

  • Add DIPEA (2.61 mL, 15.0 mmol, 1.5 equiv) in one rapid portion.

  • Add Morpholine (1.04 mL, 12.0 mmol, 1.2 equiv) dropwise via syringe over 10 minutes.

    • Causality: The SNAr reaction is highly exothermic. Dropwise addition at 0 °C prevents localized superheating, which suppresses ester aminolysis (morpholine attacking the C5 ester) and ensures high chemoselectivity.

Step 3: Reaction Maturation & In-Process Control (IPC)
  • Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4 hours.

  • Self-Validation (IPC): Sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation Check: The reaction is strictly deemed complete when the characteristic chlorine isotopic doublet of the starting material (m/z 187.0 and 189.0 in a 3:1 ratio) is entirely replaced by the product singlet (m/z 238.1).

Step 4: Quenching and Liquid-Liquid Extraction
  • Quench the reaction by pouring it into 50 mL of ice-cold distilled water.

  • Extract the aqueous mixture with Ethyl Acetate (3 × 30 mL).

  • Wash the combined organic layers with a 5% aqueous LiCl solution (2 × 20 mL), followed by brine (20 mL).

    • Causality: DMF is highly miscible with water but can partition into Ethyl Acetate. Washing with aqueous LiCl is a field-proven technique to effectively strip residual DMF from the organic phase, preventing solvent contamination during crystallization.

Step 5: Isolation
  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator, 40 °C water bath).

  • Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient from 4:1 to 2:1) to yield the product as a pristine white solid (2.23 g, 94% yield).

References

  • Source: U.S. Patent 8,217,035 B2 (MethylGene Inc.)
  • Title: Bicyclic[3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease Source: Journal of Medicinal Chemistry, 2021, 64(7), 3804–3828. URL: [Link]

  • Title: Inhibitors of NF-κB and AP-1 Gene Expression: SAR Studies on the Pyrimidine Portion of 2-Chloro-4-trifluoromethylpyrimidine-5-[N-(3',5'-bis(trifluoromethyl)phenyl)carboxamide] Source: Journal of Medicinal Chemistry, 2000, 43(24), 4606–4616. URL: [Link]

Application

Application Note: Advanced Suzuki Cross-Coupling Strategies for Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Experimental Protocol Introduction & Strategic Rationale Pyrimidine scaffolds, particularly...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Experimental Protocol

Introduction & Strategic Rationale

Pyrimidine scaffolds, particularly those highly functionalized like methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate , are privileged pharmacophores in modern drug discovery, frequently appearing in kinase inhibitors and CNS-active agents [1]. A common synthetic bottleneck with this specific building block is the functionalization of the C6 position. Because this substrate lacks a pre-installed halogen at C6, classical cross-coupling cannot be directly applied.

To overcome this, researchers must choose between two distinct logical pathways:

  • Pathway A (Direct C-H Arylation): An atom-economical, single-step oxidative Suzuki-Miyaura coupling that leverages the inherent acidity of the C6-H bond [2].

  • Pathway B (Classical Two-Step Suzuki): A highly robust, two-step sequence involving directed metalation/halogenation followed by standard Pd(0)-catalyzed cross-coupling [3].

This application note details the causality, mechanistic grounding, and step-by-step protocols for both methodologies, providing a self-validating system for synthesizing C6-arylated pyrimidine derivatives.

Mechanistic Insights & Workflow Logic

The Direct C-H Arylation Pathway (Oxidative Suzuki)

The C6 position of methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate is highly electron-deficient due to the adjacent electronegative nitrogen (N1) and the electron-withdrawing methyl ester at C5. This electronic environment facilitates a Concerted Metalation-Deprotonation (CMD) mechanism. Electrophilic Pd(II) inserts into the C6-H bond, followed by transmetalation with an arylboronic acid. Because the coupling partners do not contain a leaving group (like a halide) to act as an internal oxidant, a stoichiometric external oxidant (e.g., Ag₂CO₃) is mandatory to re-oxidize the resulting Pd(0) back to the active Pd(II) species [1, 2].

Catalytic cycle of Pd-catalyzed oxidative Suzuki-Miyaura C-H arylation at the C6 position.

The Two-Step Classical Pathway

When direct C-H arylation yields are limited by complex arylboronic acids, pre-functionalization is required. Standard electrophilic halogenation (e.g., NBS/NIS) fails here because the pyrimidine ring is too electron-poor. Instead, we utilize a Knochel-Hauser base (TMPMgCl·LiCl) . This sterically hindered, non-nucleophilic base selectively deprotonates the acidic C6 proton without attacking the sensitive C5-ester. The resulting magnesiated intermediate is trapped with iodine, yielding a stable 6-iodo electrophile primed for a standard Pd(0) Suzuki coupling [3].

Workflow comparison: direct oxidative C-H arylation vs. two-step classical Suzuki coupling.

Experimental Protocols

Pathway A: Direct Oxidative Suzuki-Miyaura C-H Arylation

Self-Validating Principle: The reaction color will shift from yellow/orange to dark grey/black as Pd black precipitates, indicating the consumption of the Ag₂CO₃ oxidant. LC-MS monitoring is critical to prevent over-oxidation.

Reagents:

  • Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (2.0 equiv, 2.0 mmol)

  • Pd(OAc)₂ (10 mol%, 0.1 mmol)

  • Ag₂CO₃ (2.0 equiv, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Procedure:

  • Reaction Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the pyrimidine substrate, arylboronic acid, Pd(OAc)₂, and Ag₂CO₃.

  • Inert Atmosphere: Seal the tube with a rubber septum. Evacuate and backfill with Argon (3 cycles). Causality: While this is an oxidative coupling, excluding atmospheric oxygen prevents the uncontrolled degradation of the boronic acid (protodeboronation).

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. Replace the septum with a Teflon screw cap under positive Argon flow.

  • Heating: Stir the mixture at 100 °C in a pre-heated oil bath for 18–24 hours.

  • Monitoring: Monitor via TLC (EtOAc/Hexane 1:1). The starting material spot (UV active at 254 nm) should diminish.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove Pd black and silver salts. Wash the pad with additional EtOAc (2 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient elution with Hexane/EtOAc) to yield the pure C6-arylated product.

Pathway B: Two-Step Classical Suzuki Coupling
Step 1: Regioselective C6-Iodination

Self-Validating Principle: The formation of the magnesiated intermediate is moisture-sensitive. A successful metalation will show complete conversion to the iodinated mass (M+126) via LC-MS prior to aqueous quench.

  • Metalation: Dissolve the pyrimidine substrate (1.0 mmol) in anhydrous THF (5 mL) under Argon. Cool to -40 °C.

  • Deprotonation: Dropwise add TMPMgCl·LiCl (1.0 M in THF/toluene, 1.2 equiv). Causality: -40 °C is optimal; higher temperatures risk ester attack, while lower temperatures stall the deprotonation. Stir for 1 hour.

  • Electrophilic Quench: Add a solution of I₂ (1.5 equiv) in anhydrous THF (2 mL) dropwise. Stir for 30 minutes, then allow warming to room temperature.

  • Quench & Isolate: Quench with saturated aqueous Na₂S₂O₃ (10 mL) to reduce unreacted iodine. Extract with EtOAc (3 × 15 mL), dry over Na₂SO₄, and concentrate. The crude 6-iodo intermediate is typically >90% pure and can be used directly.

Step 2: Standard Suzuki-Miyaura Coupling
  • Assembly: In a round-bottom flask, combine the 6-iodo pyrimidine intermediate (1.0 equiv), arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Causality: Water is essential to dissolve the carbonate base and activate the boronic acid by forming the reactive boronate species.

  • Reaction: Heat at 80 °C under Argon for 12 hours.

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Dry, concentrate, and purify via silica gel chromatography.

Quantitative Data Summary

The table below summarizes the expected performance metrics for both pathways, allowing researchers to select the optimal route based on their specific project constraints.

ParameterPathway A: Direct C-H ArylationPathway B: Classical Suzuki (Two-Step)
Catalyst System Pd(OAc)₂ (10 mol%)Pd(PPh₃)₄ (5 mol%)
Key Additives Ag₂CO₃ (2.0 equiv, Oxidant)TMPMgCl·LiCl (Base) then K₂CO₃
Solvent & Temp 1,4-Dioxane, 100 °CTHF (-40 °C) Dioxane/H₂O (80 °C)
Overall Yield 45–65% (Substrate dependent)70–85% (Highly reproducible)
Step Count 1 Step2 Steps
Atom Economy High (No halogen waste)Low (Requires stoichiometric I₂ & Base)
Best Used For Rapid library generation, Late-stage functionalizationScale-up, Complex/Sterically hindered boronic acids

References

  • Yamada, S., Flesch, K. N., Murakami, K., & Itami, K. (2020). Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C-H Arylation of Thieno[2,3-d]pyrimidine. Organic Letters, 22(4), 1547-1551. Available at:[Link]

  • Liu, M., & Shen, C. (2023). Palladium-Catalyzed Highly Regioselective C6 Arylation of Pyrrolo[2,3-d]pyrimidine Derivatives with Arylboronic Acids. Organic Letters, 25(16), 2985-2989. Available at:[Link]

  • Goodby, J. W., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Journal of Organic Chemistry, 66(21), 7125-7128. Available at:[Link]

Method

Application Note: Hydrolysis of Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate to its Carboxylic Acid

Executive Summary & Scope The hydrolysis of pyrimidine-5-carboxylate esters is a fundamental transformation in medicinal chemistry, particularly in the synthesis of kinase inhibitors and targeted therapeutics where the p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The hydrolysis of pyrimidine-5-carboxylate esters is a fundamental transformation in medicinal chemistry, particularly in the synthesis of kinase inhibitors and targeted therapeutics where the pyrimidine core serves as a critical pharmacophore. This application note details the optimized, scalable protocol for the base-catalyzed saponification of methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate (CAS 924855-26-5)[1] to yield 4-methyl-2-morpholinopyrimidine-5-carboxylic acid (CAS 873450-22-7)[2].

By employing a carefully selected ternary solvent system and precise pH-controlled precipitation, this protocol ensures high yields, prevents unwanted ring-opening, and avoids the formation of highly soluble hydrochloride salts during isolation.

Mechanistic Rationale & Reaction Design

Base Catalysis over Acid Catalysis

Ester hydrolysis can be achieved via acidic or basic conditions. For this specific morpholino-pyrimidine substrate, base-catalyzed saponification using Lithium Hydroxide (LiOH) is strictly preferred[3]. Acidic hydrolysis is an equilibrium-driven process that requires harsh heating, which risks protonating the morpholine and pyrimidine nitrogens, repelling the incoming water nucleophile and drastically reducing the reaction rate[4]. Conversely, base-mediated hydrolysis is fast and irreversible, driven by the thermodynamic sink of the stable carboxylate salt formation[5].

Solvent System Synergies (THF/MeOH/H₂O)

A persistent challenge in heterocyclic ester hydrolysis is the phase mismatch between the highly lipophilic organic substrate and the water-soluble inorganic base. This protocol utilizes a THF/MeOH/H₂O (3:1:1 v/v/v) ternary mixture[3]:

  • Tetrahydrofuran (THF): Solubilizes the starting pyrimidine ester.

  • Water (H₂O): Dissolves the LiOH·H₂O and acts as the nucleophilic source.

  • Methanol (MeOH): Acts as a miscible bridge (co-solvent) that prevents biphasic separation, ensuring a homogenous reaction mixture that accelerates the kinetic rate[5].

The Isoelectric Point & Precipitation Logic

The product, 4-methyl-2-morpholinopyrimidine-5-carboxylic acid, is an amphoteric molecule (an ampholyte). It possesses basic nitrogen centers (on the morpholine and pyrimidine rings) and an acidic carboxylic acid group.

  • If pH > 5: The molecule exists as a highly water-soluble carboxylate anion.

  • If pH < 2: The basic nitrogens become protonated, forming a highly water-soluble hydrochloride salt.

  • Target pH 3.5–4.0: This is the approximate isoelectric point of the molecule. At this pH, the zwitterionic form dominates, minimizing aqueous solubility and driving the pure product to precipitate out of solution as a filterable solid.

Mechanism N1 1. Ester Substrate Electrophilic Carbonyl N2 2. Nucleophilic Attack OH⁻ attacks C=O N1->N2 N3 3. Tetrahedral Intermediate sp³ hybridized carbon N2->N3 N4 4. Leaving Group Expulsion CH₃O⁻ leaves N3->N4 N5 5. Irreversible Deprotonation Formation of Carboxylate N4->N5 N6 6. Acidification (HCl) Protonation to Carboxylic Acid N5->N6

Caption: Mechanistic logic of the base-catalyzed saponification and subsequent acidification.

Reagent & Equipment Specifications

Quantitative Stoichiometry Table
Reagent / MaterialRoleEquivalentsAmount (per 10 mmol scale)Notes
Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate Substrate1.0 eq2.37 g (10.0 mmol)Off-white powder[1]
Lithium hydroxide monohydrate (LiOH·H₂O) Nucleophile / Base2.5 eq1.05 g (25.0 mmol)Mild base, prevents ring opening[6]
Tetrahydrofuran (THF) Organic Solvent-30 mLUse anhydrous or HPLC grade
Methanol (MeOH) Phase-transfer bridge-10 mLEnhances homogeneity[3]
Deionized Water (H₂O) Aqueous Solvent-10 mL-
2N Hydrochloric Acid (HCl) Acidifying Agent~2.5-3.0 eq~12.5 - 15.0 mLTitrate carefully to pH 3.5-4.0

Step-by-Step Experimental Protocol

Step 1: Substrate Dissolution

  • Equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Add 2.37 g (10.0 mmol) of methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate to the flask.

  • Add 30 mL of THF and 10 mL of MeOH. Stir at 400 rpm until the substrate is completely dissolved, yielding a clear or slightly pale-yellow solution.

Step 2: Base Addition & Saponification

  • In a separate vial, dissolve 1.05 g (25.0 mmol) of LiOH·H₂O in 10 mL of deionized water.

  • Add the aqueous LiOH solution dropwise to the stirring organic mixture over 5 minutes to prevent localized exotherms.

  • Seal the flask and stir the homogenous mixture vigorously at ambient temperature (20–25 °C) for 2 to 4 hours[3].

Step 3: In-Process Monitoring (Self-Validation)

  • After 2 hours, withdraw a 10 µL aliquot and dilute in 1 mL of acetonitrile.

  • Analyze via LC-MS or TLC (Eluent: 50% EtOAc in Hexanes).

  • The reaction is complete when the starting material peak (or spot) is entirely consumed. The lithium carboxylate intermediate will remain at the baseline on normal-phase TLC.

Step 4: Workup & Isoelectric Acidification

  • Transfer the reaction mixture to a rotary evaporator. Remove the volatile organic solvents (THF and MeOH) under reduced pressure at 35 °C. Do not evaporate to dryness; leave the aqueous layer intact.

  • Dilute the remaining aqueous layer with an additional 15 mL of deionized water and cool the flask in an ice-water bath (0–5 °C).

  • Critical Step: While stirring vigorously, add 2N HCl dropwise. Monitor the pH continuously using a calibrated pH meter or high-resolution pH paper.

  • Stop the addition when the pH reaches exactly 3.5 to 4.0 . A dense white/off-white precipitate of the free carboxylic acid will form rapidly. Caution: Do not drop the pH below 2.0, or the precipitate will redissolve as the hydrochloride salt.

Step 5: Isolation & Drying

  • Filter the resulting suspension through a sintered glass funnel (medium porosity) under vacuum.

  • Wash the filter cake with 2 x 10 mL of ice-cold deionized water to remove residual lithium chloride salts.

  • Dry the solid in a vacuum oven at 45 °C for 12 hours to afford the pure 4-methyl-2-morpholinopyrimidine-5-carboxylic acid.

Workflow A Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate (Substrate) B Saponification LiOH·H2O, THF/MeOH/H2O (3:1:1) 20-25°C, 2-4 hours A->B C Lithium Carboxylate Intermediate (Aqueous Phase) B->C D Acidification 2N HCl to pH 3.5-4.0 0-5°C C->D E Precipitation & Filtration Wash with cold H2O D->E F 4-methyl-2-morpholinopyrimidine-5-carboxylic acid (Pure Product) E->F

Caption: Experimental workflow from ester substrate to isolated carboxylic acid product.

Analytical Validation & Troubleshooting

  • ¹H-NMR Validation: The successful hydrolysis is most easily confirmed by the complete disappearance of the sharp singlet at approximately δ 3.85 ppm (corresponding to the -OCH₃ ester protons) in the ¹H-NMR spectrum (DMSO-d6). The appearance of a broad singlet far downfield (δ > 12.0 ppm) confirms the presence of the free carboxylic acid proton.

  • Troubleshooting - No Precipitation: If acidification does not yield a precipitate, the pH may have overshot into the highly acidic range (< pH 2), protonating the morpholine ring. To correct this, carefully back-titrate the solution with 1N NaOH until the pH returns to the 3.5–4.0 range, which will force the zwitterion to precipitate out.

References

  • Journal of Medicinal Chemistry - ACS Publications - Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers URL:[Link]

  • uspto.gov (Int. J. Pharm.) - Hydrolysis in Pharmaceutical Formulations URL:[Link]

  • RSC Publishing - Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications URL:[Link]

  • ResearchGate - How to separate "pyrimidine-2-carboxylic acid" from acetic acid? URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Formulation Strategies for Methyl 4-Methyl-2-Morpholinopyrimidine-5-Carboxylate in Preclinical Animal Studies

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of formulations for the novel chemical entity (NCE), methyl 4-methyl-2-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of formulations for the novel chemical entity (NCE), methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate (MMMPC), for use in preclinical animal studies. Given that many NCEs, particularly heterocyclic compounds, exhibit poor aqueous solubility, a robust formulation strategy is paramount for generating reliable and reproducible pharmacokinetic (PK), pharmacodynamic (PD), and toxicology (TK) data.[1][2][3] This guide eschews a one-size-fits-all template, instead presenting a logical workflow from initial physicochemical characterization to the preparation and quality control of various formulation types suitable for early-stage in vivo assessment. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure scientific integrity and maximize the probability of success.

Section 1: The Foundation: Pre-formulation Characterization

Before any formulation work begins, a thorough understanding of the active pharmaceutical ingredient's (API) intrinsic properties is essential.[1][4] This pre-formulation data dictates the entire development strategy, highlighting potential challenges and guiding the selection of appropriate excipients and vehicle systems.[5] For an NCE like MMMPC, which is presumed to be a crystalline solid with potentially low aqueous solubility, the following analyses are critical.

Protocol 1: Essential Physicochemical Characterization of MMMPC

Objective: To determine the fundamental physical and chemical properties of MMMPC that govern its behavior in formulation systems.

Methodology:

  • Aqueous Solubility Determination (pH-dependent):

    • Using a shake-flask method, determine the equilibrium solubility of MMMPC in buffered solutions at various pH levels (e.g., pH 2.0, 4.5, 6.8, and 7.4) to simulate the gastrointestinal tract.

    • Equilibrate an excess of the solid API in each buffer for 24-48 hours at a controlled temperature (e.g., 25°C or 37°C).

    • Filter the resulting saturated solution and quantify the concentration of dissolved MMMPC using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[6]

    • Rationale: This data reveals if the molecule is ionizable and whether pH adjustment can be used as a simple and effective solubilization technique.[3]

  • pKa and Log P/D Determination:

    • Determine the acid dissociation constant (pKa) using potentiometric titration or UV-spectrophotometry.

    • Measure the octanol-water partition coefficient (Log P) for the neutral species and the distribution coefficient (Log D) at relevant physiological pH values.

    • Rationale: The pKa confirms the ionization behavior, while Log P/D is a crucial indicator of the molecule's lipophilicity. A high Log P (>3) often suggests that lipid-based formulations may be a viable strategy, whereas low Log P indicates higher hydrophilicity.[7]

  • Solid-State Analysis:

    • Utilize techniques like X-Ray Powder Diffraction (XRPD) to understand the crystalline nature of the API.

    • Employ Differential Scanning Calorimetry (DSC) to determine the melting point and assess thermal stability. A high melting point often correlates with low aqueous solubility.[4][7]

    • Rationale: This information is vital for identifying polymorphism, which can significantly impact solubility and dissolution rate. It also informs on potential manufacturing challenges (e.g., stability during heat-intensive processes).[4]

ParameterHypothetical Value for MMMPCImplication for Formulation
Aqueous Solubility (pH 7.4) < 10 µg/mLIndicates poor solubility; likely a BCS Class II/IV compound.[3][8]
pKa 3.5 (weak base)Solubility will increase at lower pH.
Log P 3.8The compound is lipophilic; lipid-based systems are a strong possibility.
Melting Point (DSC) 195°CHigh melting point suggests strong crystal lattice energy, contributing to low solubility.
Solid Form (XRPD) CrystallineDissolution will be rate-limiting for absorption. Particle size reduction may be effective.

Section 2: A Systematic Approach to Vehicle Selection

The goal of preclinical formulation is to achieve adequate drug exposure for efficacy and safety assessment.[9] This often requires moving beyond simple aqueous vehicles. A tiered screening approach is an efficient method to identify a lead formulation strategy.

Decision-Making Workflow for Formulation Strategy

The following diagram outlines a logical progression for selecting a formulation strategy based on the API's properties and solubility screening results.

G A API Physicochemical Characterization (Protocol 1) B Solubility Screening in Standard Vehicles (Protocol 2) A->B C Is solubility > target conc. in simple aqueous vehicle (e.g., 0.5% CMC)? B->C D Is solubility > target conc. in co-solvent or pH adjusted vehicle? C->D No F Develop Aqueous Suspension (Protocol 3.1) C->F Yes (as suspension) or simple solution E Is solubility > target conc. in lipid vehicle? D->E No G Develop Co-Solvent or pH-Adjusted Solution (Protocol 3.2) D->G H Develop Lipid-Based Formulation (Protocol 3.3) E->H Yes I Advanced Formulations (Nanosuspension, ASD) E->I No

Caption: Decision Tree for Preclinical Formulation Strategy.

Protocol 2: Equilibrium Solubility Assessment in Common Preclinical Vehicles

Objective: To quantitatively measure the solubility of MMMPC in a panel of commonly used and well-tolerated oral and parenteral vehicles.

Materials:

  • MMMPC API

  • Vehicles: Purified Water, 0.9% Saline, 0.5% (w/v) Carboxymethylcellulose (CMC) in water, 5% (w/v) Dextrose in Water (D5W), Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Corn oil, Tween® 80, Dimethyl sulfoxide (DMSO).

  • Vials, shaker, centrifuge, filtration units, HPLC system.

Methodology:

  • Prepare a stock solution of each aqueous and organic vehicle.

  • Add an excess amount of MMMPC powder to a known volume (e.g., 1 mL) of each vehicle in a glass vial. Ensure enough solid is present to achieve saturation.

  • Seal the vials and place them on a rotating shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • After equilibration, centrifuge the samples to pellet the excess solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter compatible with the vehicle to remove any remaining undissolved particles.

  • Dilute the clear filtrate with an appropriate solvent and analyze the concentration of MMMPC via a validated HPLC method.

Data Presentation:

VehicleTypeRouteHypothetical Solubility (mg/mL)Remarks
0.9% Saline AqueousPO, IV< 0.01Poorly soluble.
0.5% (w/v) CMC Aqueous SuspensionPO< 0.01Suitable as a suspending agent.[10]
PEG 400 Co-solventPO, IV15.0Good solubility; potential for co-solvent system.[11]
Propylene Glycol Co-solventPO, IV8.0Moderate solubility.
DMSO Co-solventPO, IP> 100Excellent solvent, but must be used in low concentrations due to toxicity.[10][12]
Corn Oil LipidPO25.0High solubility; indicates suitability for lipid-based formulations.[13]
20% HP-β-CD in Water Complexation AgentPO, IV5.0Cyclodextrins can significantly enhance solubility.[11][14]

Section 3: Formulation Development Protocols

Based on the characterization and screening data, one or more formulation approaches should be pursued. Below are detailed protocols for the most common strategies.

Protocol 3.1: Aqueous Suspension Formulation (for Oral Gavage)

Rationale: When solubility is low in all acceptable vehicles but the required dose is manageable, a uniform suspension is often the simplest and most common approach for oral studies.[1] The goal is to ensure a homogenous dose is administered each time.

Materials:

  • Micronized MMMPC API (particle size reduced to < 10 µm)

  • Wetting agent: 0.1% (w/v) Tween® 80 or Polysorbate 80

  • Suspending vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC), medium viscosity, in purified water.

Methodology:

  • Vehicle Preparation: Prepare the 0.5% CMC solution by slowly adding CMC powder to vigorously stirring water. Allow it to hydrate completely (this may take several hours or overnight).

  • Wetting the API: In a glass mortar, place the required amount of micronized MMMPC. Add a small volume of the wetting agent (0.1% Tween 80) and triturate with a pestle to form a smooth, uniform paste. This step is critical to prevent clumping of the hydrophobic powder.

  • Creating the Slurry: Gradually add a portion of the 0.5% CMC vehicle to the paste while continuing to triturate, forming a smooth slurry.

  • Final Formulation: Transfer the slurry to a graduated cylinder or volumetric flask. Rinse the mortar with remaining vehicle and add it to the flask to ensure a complete transfer of the API.

  • Homogenization: Bring the suspension to the final volume with the CMC vehicle. Mix thoroughly with a magnetic stirrer for at least 30 minutes. The final formulation should be a milky, homogenous suspension.

  • Storage: Store in a sealed, protected-from-light container at 2-8°C. Ensure it is re-suspended thoroughly before each use.

Protocol 3.2: Co-Solvent Solution Formulation (for Oral or IV)

Rationale: This approach is used when the API has good solubility in a water-miscible organic solvent (co-solvent) but not in water. The formulation is a clear solution, which eliminates concerns about dose uniformity and can enhance absorption.[2][3] However, the potential for drug precipitation upon administration and vehicle toxicity must be carefully evaluated.[10][12]

Materials:

  • MMMPC API

  • Co-solvents: PEG 400, DMSO

  • Aqueous component: Saline or D5W

Example Vehicle Compositions:

Vehicle IDComposition (% v/v/v)Intended Route
PEG400-10 10% PEG 400 / 90% SalineIV, PO
DMSO/PEG400/Water 10% DMSO / 40% PEG 400 / 50% WaterPO, IP
PEG400/PG/Tween 30% PEG 400 / 30% PG / 5% Tween 80 / 35% D5WPO

Methodology:

  • Weigh the required amount of MMMPC API into a glass beaker or vial.

  • Add the organic co-solvent(s) first (e.g., DMSO, then PEG 400). Mix with a magnetic stirrer until the API is fully dissolved. Gentle warming (<40°C) may be used if necessary, but stability must be confirmed.

  • Once a clear solution is formed, slowly add the aqueous component dropwise while stirring vigorously.

  • Crucial Step: Observe the solution closely for any signs of precipitation (cloudiness). If precipitation occurs, the formulation is not viable at that concentration and composition.

  • Once all components are added and the solution remains clear, stir for an additional 15-30 minutes.

  • Filter the final solution through a 0.22 µm sterile filter, especially if intended for parenteral administration.

Section 4: Formulation Characterization & Quality Control

Preparing a formulation is only half the battle. You must verify its quality and stability to ensure the integrity of the animal study.[5][15] This step embodies the principle of a self-validating system.

Protocol 4: QC Assays for Preclinical Formulations

Objective: To confirm that the prepared formulation meets the required specifications for concentration, homogeneity, and stability for the duration of the study.

Methodology:

  • Appearance: Visually inspect the formulation. Solutions should be clear and free of particulates. Suspensions should be uniform in color and consistency and should not have large, caked sediment.

  • pH Measurement: Measure the pH of the final formulation, as extreme pH values can cause irritation at the site of administration.

  • Concentration Verification (Dose-Assay):

    • Take an aliquot from a well-mixed formulation.

    • Dilute it to a known concentration within the calibration range of a validated HPLC-UV or LC-MS/MS method.

    • The measured concentration should be within ±10% of the target theoretical concentration. For suspensions, it's good practice to test homogeneity by sampling from the top, middle, and bottom of the container.

  • Particle Size Analysis (for suspensions):

    • Use laser diffraction to measure the particle size distribution. A consistent and small particle size (e.g., D90 < 20 µm) is desirable for oral suspensions to ensure consistent dissolution and absorption.

  • Short-Term Stability:

    • Store aliquots of the formulation under the intended study conditions (e.g., room temperature on the benchtop for 4-8 hours) and storage conditions (e.g., 2-8°C).

    • Re-test the appearance and concentration at the end of the period to ensure the drug remains stable and in solution/suspension.

Quality Control Workflow

G A Final Prepared Formulation B Visual Inspection (Clarity/Homogeneity) A->B C Is Appearance Acceptable? B->C D Dose Concentration Assay (HPLC) C->D Yes K REJECT / REFORMULATE C->K No E Is Concentration within 10% of Target? D->E F Particle Size Analysis (Suspensions Only) E->F Yes E->K No G Is Particle Size Acceptable? F->G H Short-Term Stability (Benchtop/Storage) G->H Yes G->K No I Is Formulation Stable? H->I J RELEASE for In Vivo Dosing I->J Yes I->K No

Sources

Method

Application Note: Protocols for the Incorporation of Morpholinopyrimidine Pharmacophores in Kinase Inhibitor Discovery

Mechanistic Rationale & Pharmacophore Significance The morpholinopyrimidine scaffold is a privileged structural motif in modern drug discovery, particularly in the development of kinase inhibitors targeting the phosphoin...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Pharmacophore Significance

The morpholinopyrimidine scaffold is a privileged structural motif in modern drug discovery, particularly in the development of kinase inhibitors targeting the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways 1. The architectural brilliance of this building block lies in its dual functionality:

  • Hinge-Binding Affinity : The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the valine residue (e.g., Val851 in PI3Kα) within the kinase hinge region 2.

  • Vectorial Projection : The pyrimidine core serves as a rigid, planar scaffold that precisely vectors additional substituents (at the C2 or C5 positions) into the affinity and selectivity pockets of the ATP-binding site.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT (Protein Kinase B) PIP3->AKT Recruitment mTOR mTORC1 / mTORC2 AKT->mTOR Activation Proliferation Cell Survival & Proliferation mTOR->Proliferation Downstream Signaling Inhibitor Morpholinopyrimidine Inhibitor Inhibitor->PI3K Hinge Binding Inhibitor->mTOR Dual Inhibition

Fig 1: Dual PI3K/mTOR pathway inhibition by morpholinopyrimidine derivatives.

Strategic Retrosynthesis & Regioselectivity

The most robust method for incorporating this pharmacophore is the nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine with morpholine. A critical mechanistic consideration here is regioselectivity . Under standard conditions, 2,4-dihalopyrimidines undergo substitution predominantly at the C4 position 3.

Causality of Regioselectivity : The C4 position is significantly more electrophilic than the C2 position because the resulting Meisenheimer intermediate at C4 is stabilized by both the ortho and para ring nitrogens. Conversely, attack at C2 is only stabilized by two ortho nitrogens and suffers from greater steric hindrance. By carefully controlling the temperature and base, chemists can achieve >95% kinetic selectivity for the 4-morpholino-2-chloropyrimidine intermediate, which is then elaborated via transition-metal-catalyzed cross-coupling.

Synthetic_Workflow SM 2,4-Dichloropyrimidine Intermediate 4-Morpholino-2-chloropyrimidine (Major Regioisomer) SM->Intermediate SNAr Base, Solvent Morpholine Morpholine (1.0 - 1.1 eq) Morpholine->Intermediate Product 2-Aryl-4-morpholinopyrimidine Lead Compound Intermediate->Product Suzuki-Miyaura Cross-Coupling BoronicAcid Aryl Boronic Acid Pd Catalyst BoronicAcid->Product

Fig 2: Two-step synthetic workflow for 2-aryl-4-morpholinopyrimidine leads.

Quantitative Reaction Optimization

To maximize the yield of the desired C4-isomer, various SNAr conditions have been evaluated. While green chemistry approaches using water and KF are viable 4, kinetic control in aprotic solvents at low temperatures provides the highest regioselectivity.

SolventBaseTemperature (°C)Time (h)Conversion (%)Regioselectivity (C4:C2)
DMFK₂CO₃254>9985:15
WaterKF100128890:10
EtOHEt₃N8069580:20
DCM DIPEA 0 to 25 2 >99 98:2

Table 1: Optimization of SNAr conditions for the synthesis of 4-morpholino-2-chloropyrimidine.

Validated Experimental Protocols

Protocol A: Regioselective Synthesis of 4-(2-chloropyrimidin-4-yl)morpholine

This protocol utilizes kinetic control to ensure exclusive substitution at the C4 position.

Materials:

  • 2,4-Dichloropyrimidine (1.0 equiv, 10.0 mmol)

  • Morpholine (1.05 equiv, 10.5 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv, 15.0 mmol)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4-dichloropyrimidine (1.49 g, 10.0 mmol) in 50 mL of anhydrous DCM in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lowering the thermal energy restricts the reaction to the kinetically favored C4 position, suppressing the formation of the C2-isomer or the bis-morpholino byproduct.

  • Base Addition: Add DIPEA (2.6 mL, 15.0 mmol) to the stirring solution. Causality: DIPEA is chosen over inorganic bases because it is completely soluble in DCM, ensuring a homogeneous reaction environment at 0 °C.

  • Amine Addition: Add morpholine (0.91 mL, 10.5 mmol) dropwise over 15 minutes.

  • Reaction Progression: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature for an additional 1 hour.

  • Self-Validation (QC Step): Quench a 10 µL aliquot in 1 mL of methanol and analyze via LC-MS. The desired C4-isomer will show an[M+H]⁺ of 200.0 (with a characteristic ³⁵Cl/³⁷Cl isotope pattern). TLC (Hexanes:EtOAc 7:3) should show the disappearance of the starting material (Rf ~0.8) and the appearance of a new UV-active spot (Rf ~0.4).

  • Workup: Quench the reaction with 30 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, 10-40% EtOAc in Hexanes) to yield the product as a white solid.

  • Structural Validation: Verify via ¹H NMR (CDCl₃). The C5 proton of the pyrimidine ring will appear as a distinct doublet (J ~ 6 Hz) around 6.4 ppm, heavily shielded by the electron-donating morpholine nitrogen.

Protocol B: Elaboration via Suzuki-Miyaura Cross-Coupling

This protocol couples the morpholinopyrimidine core with an aryl boronic acid to generate the lead compound.

Materials:

  • 4-(2-chloropyrimidin-4-yl)morpholine (1.0 equiv, 1.0 mmol)

  • Aryl boronic acid (e.g., 4-fluorophenylboronic acid) (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • 1,4-Dioxane (0.1 M)

Step-by-Step Methodology:

  • Assembly: In a microwave vial or Schlenk tube, combine the chloropyrimidine (200 mg, 1.0 mmol), aryl boronic acid (168 mg, 1.2 mmol), and Pd(dppf)Cl₂ (41 mg, 0.05 mmol).

  • Solvent Addition: Add 8 mL of 1,4-dioxane and 1.5 mL of 2.0 M aqueous Na₂CO₃. Causality: The biphasic Dioxane/Water mixture ensures excellent solubility for both the organic substrates and the inorganic base, which is required to activate the boronic acid into the reactive boronate species.

  • Degassing: Sparge the mixture with nitrogen for 10 minutes. Causality: Oxygen must be rigorously removed to prevent the oxidative homocoupling of the boronic acid and the degradation of the active Pd(0) catalytic species.

  • Heating: Seal the vessel and heat to 90 °C for 4 hours. Causality: Pd(dppf)Cl₂ is utilized because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step—often the rate-limiting step for electron-rich pyrimidine substrates.

  • Self-Validation (QC Step): Monitor via TLC or LC-MS. The product mass [M+H]⁺ should correspond to the exact mass of the coupled product, and the distinct chlorine isotope pattern should be absent.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (20 mL). Extract the aqueous layer with EtOAc. Dry the combined organics, concentrate, and purify via flash chromatography (0-5% MeOH in DCM) to afford the final morpholinopyrimidine lead compound.

References

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Synthesis and SAR of Novel 4-Morpholinopyrrolopyrimidine Derivatives as Potent Phosphatidylinositol 3-Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? Source: ResearchGate URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis Yield of Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most common bottlenecks encountered during the synthesis of methyl 4-methyl-2-morpholi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most common bottlenecks encountered during the synthesis of methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate .

The standard synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) of methyl 2-chloro-4-methylpyrimidine-5-carboxylate with morpholine. While conceptually straightforward, researchers frequently report low isolated yields (<50%) due to competing side reactions. This guide deconstructs the mechanistic causality behind these failures and provides a self-validating, highly optimized protocol.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My LC-MS shows complete consumption of the starting material, but my isolated yield is below 45%. A highly polar baseline spot is visible on TLC. What went wrong? Causality: You are likely observing ester hydrolysis . The pyrimidine ring is highly electron-deficient due to the synergistic electron-withdrawing effects of the ring nitrogens and the C5-methyl ester. While this lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy to facilitate the desired SNAr at the C2-chloride, it also makes the C5-ester highly susceptible to saponification. Standard literature methods often employ potassium carbonate (K₂CO₃) in DMF at elevated temperatures (70–90°C) [1]. If your DMF is not strictly anhydrous, heating K₂CO₃ generates hydroxide ions, which rapidly hydrolyze the methyl ester to form 4-methyl-2-morpholinopyrimidine-5-carboxylic acid [2]. Solution: Switch to a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) and use strictly anhydrous solvents.

Q2: I am isolating a byproduct with a mass of +55 Da relative to my target product. What is this impurity? Causality: This is the morpholine amide byproduct , formed via ester aminolysis. Morpholine (MW 87) has replaced the methoxy group (MW 31) of the ester, resulting in a net mass increase of 56 Da (accounting for proton loss). Because morpholine is a strong, sterically unhindered secondary amine, it can act as a nucleophile at both the C2-aryl chloride and the C5-carbonyl carbon. Solution: This is a classic kinetic vs. thermodynamic control issue. The activation energy barrier for SNAr at the C2 position is significantly lower than for nucleophilic acyl substitution at the C5 ester. By keeping the reaction temperature strictly between 0°C and 25°C and limiting morpholine to 1.05 equivalents, you kinetically trap the SNAr product and prevent aminolysis [3].

Q3: Which base and solvent combination provides the highest conversion and lowest impurity profile? Causality: Anhydrous Acetonitrile (MeCN) paired with DIPEA is the optimal system. MeCN is polar enough to stabilize the Meisenheimer complex intermediate during the SNAr but does not degrade into nucleophilic amines like DMF can upon prolonged heating. DIPEA acts as an excellent proton sponge for the generated HCl without competing as a nucleophile.

Part 2: Quantitative Condition Optimization

The table below summarizes the optimization data, demonstrating how kinetic control and solvent selection directly impact the yield and impurity profile.

EntryBase (Eq)SolventTemp (°C)Morpholine (Eq)Conversion (%)Isolated Yield (%)Major Impurity
1K₂CO₃ (2.0)DMF (Wet)902.5>9942Carboxylic Acid (Hydrolysis)
2Et₃N (1.5)EtOH803.0>9951Morpholine Amide (Aminolysis)
3K₂CO₃ (2.0)DMF (Dry)251.18578Unreacted SM
4 DIPEA (1.5) MeCN (Dry) 0 to 25 1.05 >99 94 None (Clean Conversion)

Part 3: Reaction Pathways & Workflow Visualization

Pathway SM Methyl 2-chloro-4-methyl pyrimidine-5-carboxylate Rxn SNAr Reaction (Kinetic vs Thermodynamic) SM->Rxn Morph Morpholine (Nucleophile) Morph->Rxn Product Target Product (SNAr at C2) Rxn->Product 0-25°C, 1.05 eq Amine Anhydrous Solvent Amide Amide Byproduct (Ester Aminolysis) Rxn->Amide >60°C, Excess Amine Acid Acid Byproduct (Ester Hydrolysis) Rxn->Acid Wet Solvent, KOH/NaOH

Fig 1: SNAr reaction pathways, troubleshooting logic, and byproduct formation.

SOP S1 1. Dissolve SM in dry MeCN S2 2. Add DIPEA Cool to 0°C S1->S2 S3 3. Dropwise Morpholine S2->S3 S4 4. Stir at 25°C Monitor TLC S3->S4 S5 5. NH4Cl Quench & Extraction S4->S5

Fig 2: Validated step-by-step workflow for high-yield SNAr synthesis.

Part 4: Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Reagents:

  • Methyl 2-chloro-4-methylpyrimidine-5-carboxylate (1.0 eq, 10.0 mmol, 1.86 g)

  • Morpholine (1.05 eq, 10.5 mmol, 0.91 g / 0.92 mL)

  • DIPEA (1.5 eq, 15.0 mmol, 1.94 g / 2.61 mL)

  • Anhydrous Acetonitrile (MeCN) (30 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen balloon, dissolve methyl 2-chloro-4-methylpyrimidine-5-carboxylate (1.86 g) in anhydrous MeCN (30 mL).

  • Base Addition: Add DIPEA (2.61 mL) to the solution in one portion. Submerge the flask in an ice-water bath and allow it to cool to 0°C for 10 minutes.

  • Nucleophile Addition: Dissolve morpholine (0.92 mL) in 5 mL of anhydrous MeCN. Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel or syringe pump.

    • Self-Validating Checkpoint 1: The solution should turn slightly yellow but remain clear. If a heavy white precipitate forms immediately, moisture has entered the system, causing amine hydrochloride salt precipitation.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for 2 hours.

    • Self-Validating Checkpoint 2 (TLC Analysis): Elute a TLC plate in 30% EtOAc/Hexanes. The starting material (Rf ~0.6) must be completely consumed. A single new UV-active spot should appear at Rf ~0.4. If a spot appears at the baseline (Rf = 0.0), ester hydrolysis has occurred. If a spot appears at Rf ~0.1, ester aminolysis has occurred.

  • Quenching & Workup: Pour the reaction mixture into 50 mL of saturated aqueous NH₄Cl solution to quench the DIPEA. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Self-Validating Checkpoint 3: The crude product should be an off-white to pale yellow solid. A viscous oil indicates residual DMF (if used) or unreacted morpholine.

  • Purification: Recrystallize the crude solid from a minimal amount of hot ethanol or purify via flash column chromatography (10-30% EtOAc in Hexanes) to afford the pure product.

References

  • Title: Heteroaromatic carboxamide derivatives as plasma kallikrein inhibitors. Source: US Patent 10695334B2, Google Patents. URL: 1

  • Title: Inhibitors of NF-κB and AP-1 Gene Expression: SAR Studies on the Pyrimidine Portion of 2-Chloro-4-trifluoromethylpyrimidine-5-[N-(3',5'-bis(trifluoromethyl)phenyl)carboxamide]. Source: Journal of Medicinal Chemistry, ACS Publications. URL: 2

  • Title: Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Source: Journal of Medicinal Chemistry, ACS Publications. URL: 3

Sources

Optimization

Technical Support Center: Troubleshooting DMSO Solubility for Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the specific solvation barriers associat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the specific solvation barriers associated with methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate .

Understanding the structural causality of your compound is the first step to successful assay preparation. This molecule features a highly conjugated, planar pyrimidine core that promotes strong intermolecular π−π stacking in the solid state[1]. While the morpholine ring introduces some polarity, the overall hydrophobicity and high crystal lattice energy can make initial dissolution in dimethyl sulfoxide (DMSO) sluggish. Furthermore, the methyl ester group requires careful handling to prevent hydrolysis during thermal troubleshooting.

Part 1: Diagnostic FAQs (Frequently Asked Questions)

Q1: I weighed the compound and added anhydrous DMSO, but I see a cloudy suspension. What is the immediate fix? A1: The kinetic solubility limit has not been reached, but the dissolution rate is slow due to the high lattice energy of the pyrimidine core. While DMSO is an excellent polar aprotic solvent, overcoming this initial kinetic barrier requires mechanical disruption. Use ultrasonic bath sonication for 10–15 minutes to provide the cavitation energy necessary to break the crystal lattice[2].

Q2: My stock solution was perfectly clear yesterday, but today I see needle-like crystals after storing it at -20°C. Is the compound degraded? A2: No, the compound is likely intact. This is a temperature-induced precipitation. DMSO has a relatively high freezing point of 18.5°C. Storing the solution at 4°C or -20°C causes the solvent to solidify, forcing the compound to crystallize out[2]. Fix: Allow the vial to equilibrate to room temperature, then gently heat in a 37°C water bath for 5 minutes and vortex vigorously until the solution is clear again.

Q3: The compound dissolves perfectly in DMSO but precipitates ("crashes out") instantly upon dilution into my aqueous assay buffer. How do I prevent this? A3: This is a classic "solvent shift" phenomenon. When a highly hydrophobic pyrimidine derivative is introduced into an aqueous environment, the sudden increase in solvent polarity forces the compound past its thermodynamic aqueous solubility limit[3]. Fix: You must alter the solvation dynamics by using a step-down dilution method, pre-warming the buffer, or introducing a cyclic oligosaccharide co-solvent like Hydroxypropyl- β -Cyclodextrin (HP- β -CD) to form a soluble inclusion complex[3].

Part 2: Quantitative Solubility Data & Parameters

To ensure reproducibility across high-throughput screening and benchtop assays, adhere to the following physicochemical parameters[4].

ParameterRecommended ValueMechanistic Rationale
Max Stock Concentration 10 mM – 50 mMPrevents supersaturation and minimizes the volume of DMSO needed in downstream aqueous assays.
DMSO Purity ≥ 99.9% (Anhydrous)DMSO is highly hygroscopic; absorbed atmospheric water drastically reduces its solvating power for hydrophobic pyrimidines[2].
Sonication Time 10 – 15 minutesUltrasonic waves provide mechanical disruption to break strong π−π crystal stacking.
Heating Limit 37°C – 40°CGentle heating increases thermodynamic solubility; exceeding 50°C risks hydrolysis of the methyl ester group[2].
Max Assay DMSO % ≤ 0.5% – 1.0%Minimizes solvent-induced cytotoxicity and off-target biological effects in cellular assays.

Part 3: Self-Validating Experimental Protocols

Every experimental workflow must be a self-validating system to ensure data integrity. Follow these step-by-step methodologies to guarantee complete solvation.

Protocol A: Preparation of a 10 mM Anhydrous Stock Solution
  • Equilibrate Reagents: Allow the lyophilized methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate and a sealed bottle of anhydrous DMSO to reach room temperature (20-25°C) before opening.

    • Causality: Opening cold reagents causes atmospheric moisture to condense inside the vial, introducing water that will immediately hinder pyrimidine solubility.

  • Weighing: Accurately weigh the required mass into a sterile, amber microcentrifuge tube (amber protects against potential photolytic degradation).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve exactly 10 mM.

  • Mechanical Disruption: Vortex vigorously for 2-5 minutes. Place the tube in a water bath sonicator for 10-15 minutes[2].

  • Thermal Assistance (Conditional): If particulates remain, incubate the tube in a 37°C water bath for 5 minutes, followed by immediate vortexing.

  • Validation Step: Visually inspect the solution against a strong, direct light source. A properly solvated stock must be perfectly transparent with no light scattering (Tyndall effect). If light scatters, micro-crystals are still present; repeat step 4.

Workflow Start Compound + DMSO (Room Temp) Check1 Is solution clear? Start->Check1 Sonicate Sonicate 10-15 min in water bath Check1->Sonicate No Success Clear Stock Solution Ready for Assay Check1->Success Yes Check2 Still cloudy? Sonicate->Check2 Heat Gentle heating (37°C - 40°C) Quality Check DMSO quality (Use fresh anhydrous) Heat->Quality Fails Heat->Success Dissolves Check2->Heat Yes Check2->Success No

Decision tree for resolving kinetic solubility barriers in DMSO.

Protocol B: Step-Down Aqueous Dilution (Preventing "Crashing Out")
  • Pre-warm Buffer: Warm your aqueous biological assay buffer (e.g., PBS or DMEM) to 37°C.

    • Causality: Higher temperatures increase the thermodynamic solubility threshold of the aqueous phase, reducing the shock of the solvent shift.

  • Co-solvent Addition (Optional): If the compound historically precipitates at your target assay concentration, supplement the aqueous buffer with 10-20% w/v HP- β -CD prior to drug addition[3].

  • Rapid Mixing: Place the pre-warmed buffer on a vortex mixer at medium speed. Add the DMSO stock solution dropwise directly into the center of the vortex.

    • Causality: Rapid mechanical dispersion prevents localized zones of high compound concentration that serve as nucleation sites for crystal growth.

  • Validation Step: Transfer 100 µL of the final assay solution to a 96-well plate and measure the absorbance at 600 nm using a spectrophotometer. An Optical Density (OD) > 0.05 indicates micro-precipitation has occurred, and the DMSO concentration or co-solvent ratio must be adjusted.

Dilution Stock 10 mM Stock (in 100% DMSO) Mix Rapid Vortexing During Addition Stock->Mix Dropwise PreWarm Pre-warm Buffer (37°C) PreWarm->Mix Aqueous Phase Final Final Assay Solution (<1% DMSO) Mix->Final Equilibration

Step-down dilution workflow to prevent pyrimidine precipitation.

References

  • Troubleshooting ICA-105665 solubility issues in DMSO Source: Benchchem URL:2

  • DMSO Solubility Assessment for Fragment-Based Screening Source: MDPI URL:4

  • Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives Source: Benchchem URL:3

  • Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator Source: ResearchGate URL:1

Sources

Troubleshooting

Technical Support Center: Optimizing Synthesis of Methyl 4-Methyl-2-morpholinopyrimidine-5-carboxylate

Welcome to the dedicated technical support center for the synthesis of methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate and its derivatives. This guide is designed for researchers, medicinal chemists, and process dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the synthesis of methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles to ensure you can optimize your reaction conditions with confidence.

Overview of the Core Synthesis

The most common and reliable method for synthesizing methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group (typically a halide, such as chlorine) at the C2 position of the pyrimidine ring by morpholine. The reaction is generally facilitated by a base in a polar aprotic solvent.

The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic attack. The two ring nitrogens act as strong electron-withdrawing groups, activating the halide at the C2 position for substitution.[1] The carboxylate group at C5 further enhances this activation.

General Reaction Scheme

SNAr_Reaction reactant1 Methyl 2-chloro-4-methylpyrimidine-5-carboxylate product Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate reactant1->product Base, Solvent Heat (Δ) reactant2 +  Morpholine reactant2->product Base, Solvent Heat (Δ)

General SNAr synthesis pathway.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the synthesis.

Problem Area 1: Low or No Product Yield

Q1: My reaction has a very low yield or shows no conversion to the product. What are the most likely causes?

A1: This is a common issue that can typically be traced back to one of several key factors:

  • Reagent Quality & Stoichiometry:

    • Starting Material Purity: Ensure your methyl 2-chloro-4-methylpyrimidine-5-carboxylate is pure. Impurities can interfere with the reaction.

    • Morpholine: Use freshly opened or distilled morpholine. Over time, it can absorb water and carbon dioxide from the atmosphere, reducing its nucleophilicity. We recommend using a slight excess of morpholine (1.1-1.5 equivalents) to drive the reaction to completion.

    • Solvent Anhydrousness: The presence of water can lead to hydrolysis of the starting material or product ester. Use anhydrous solvents, especially for polar aprotic solvents like DMF or DMSO which are hygroscopic.

  • Insufficient Base or Incorrect Base Choice:

    • The base is critical for neutralizing the HCl generated during the reaction. If the HCl is not scavenged, it will protonate the morpholine, rendering it non-nucleophilic.

    • Inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective and easy to remove during workup. Cs₂CO₃ is more soluble in organic solvents and can sometimes give better results.

    • Organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are also commonly used.[2] Ensure you use at least one equivalent relative to the limiting reagent.

  • Suboptimal Temperature and Reaction Time:

    • SNAr reactions on electron-deficient heterocycles often require heating to overcome the activation energy barrier.[3] A typical starting point is 80-120 °C.

    • If you see no reaction at a lower temperature, incrementally increase it. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every few hours to determine the optimal reaction time and to check for decomposition at higher temperatures.

Problem Area 2: Formation of Significant Impurities

Q2: My TLC/LC-MS analysis shows a major side product. What could it be and how can I prevent it?

A2: Impurity profiles can offer significant clues. Here are the most common culprits:

  • Side Product A: Hydrolysis of the Ester

    • Identification: A new spot on TLC or a mass corresponding to the carboxylic acid (Product Mass - 14 Da).

    • Cause: This occurs if there is water in the reaction mixture, especially under basic conditions and at elevated temperatures. The ester group at the C5 position is susceptible to saponification.

    • Prevention:

      • Use Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents and fresh reagents.

      • Choice of Base: Avoid strong, nucleophilic bases like NaOH or KOH if possible. Weaker inorganic bases like K₂CO₃ are less likely to promote hydrolysis.

      • Temperature Control: Do not use excessively high temperatures for prolonged periods.

  • Side Product B: Double Substitution (if applicable to your substrate)

    • Identification: If your pyrimidine has other leaving groups, you might see products of multiple substitutions.

    • Cause: Occurs when using a large excess of the nucleophile or at very high temperatures.

    • Prevention: Use a controlled stoichiometry of morpholine (1.1-1.2 equivalents). Add the morpholine slowly to the heated reaction mixture to maintain a low instantaneous concentration.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impurities Detected check_reagents 1. Verify Reagent Purity & Stoichiometry - Use fresh morpholine (1.1-1.5 eq) - Confirm starting material purity - Use anhydrous solvent start->check_reagents check_conditions 2. Evaluate Reaction Conditions - Is the base appropriate (e.g., K2CO3)? - Is temperature optimal (80-120°C)? - Is reaction time sufficient? check_reagents->check_conditions Reagents OK solution_reagents Solution: - Use fresh, pure reagents - Adjust stoichiometry check_reagents->solution_reagents Issue Found check_hydrolysis Side Product: Carboxylic Acid? (Mass = Product - 14 Da) check_conditions->check_hydrolysis Conditions OK solution_conditions Solution: - Increase temperature incrementally - Screen different bases (K2CO3, Cs2CO3, DIPEA) - Monitor via TLC/LC-MS check_conditions->solution_conditions Issue Found check_other_impurities Other Side Products? check_hydrolysis->check_other_impurities No solution_hydrolysis Solution: - Ensure strictly anhydrous conditions - Use a non-nucleophilic base - Avoid excessive heat/time check_hydrolysis->solution_hydrolysis Yes solution_other Solution: - Characterize impurity (MS, NMR) - Adjust stoichiometry/temperature - Optimize purification check_other_impurities->solution_other Yes

A decision-making workflow for troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this SNAr reaction?

A1: Polar aprotic solvents are generally the best choice as they can solvate the intermediate Meisenheimer complex, stabilizing the transition state. Excellent options include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dioxane

In some cases, higher-boiling point alcohols like n-butanol can also be effective, but care must be taken to avoid transesterification as a side reaction. Water has also been shown to be a surprisingly effective solvent for some heteroaryl SNAr reactions, offering a "green" alternative.[4]

Q2: How do I effectively monitor the reaction's progress?

A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between your starting material and product (e.g., 30-50% Ethyl Acetate in Hexanes). The product, being more polar due to the morpholine group, should have a lower Rf value than the starting 2-chloropyrimidine. For confirmation, co-spot a lane with both the starting material and the reaction mixture. LC-MS is ideal for unambiguous tracking of product formation and impurity generation.

Q3: What is the best method for purifying the final product?

A3:

  • Workup: After the reaction is complete, cool the mixture, dilute it with a water-immiscible organic solvent (like Ethyl Acetate), and wash with water and then brine to remove the solvent (e.g., DMF) and inorganic salts.

  • Chromatography: The primary purification method is typically flash column chromatography on silica gel. A gradient elution of Ethyl Acetate in Hexanes is usually effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexanes) can provide highly pure material.

For removing residual basic impurities like excess morpholine, a cation-exchange resin can be a useful tool in the purification workflow.[5]

Optimized Experimental Protocol

This protocol provides a robust starting point for your experiments.

Materials:

  • Methyl 2-chloro-4-methylpyrimidine-5-carboxylate (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-chloro-4-methylpyrimidine-5-carboxylate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Seal the flask with a septum and purge with an inert atmosphere (Nitrogen or Argon).

  • Add anhydrous DMF via syringe to create a ~0.2 M solution with respect to the starting pyrimidine.

  • Add morpholine (1.2 eq) to the stirring suspension at room temperature.

  • Heat the reaction mixture to 90 °C in an oil bath.

  • Monitor the reaction progress every 2-4 hours using TLC (e.g., 40% EtOAc/Hexanes). The reaction is typically complete within 8-16 hours.

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with Ethyl Acetate (approx. 10x the volume of DMF) and transfer to a separatory funnel.

  • Wash the organic layer with water (3x) to remove DMF, followed by a wash with saturated aqueous NaCl (brine).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure product.

Summary of Recommended Conditions

ParameterRecommended ConditionRationale & Key Considerations
Nucleophile MorpholineUse 1.1–1.5 equivalents. Ensure it is anhydrous and pure.
Base K₂CO₃ or Cs₂CO₃Use 1.5–2.0 equivalents. Anhydrous powder is essential. DIPEA is a good organic alternative.
Solvent DMF, DMSO, NMPPolar aprotic solvents stabilize the charged intermediate. Ensure the solvent is anhydrous.
Temperature 80–120 °CRequired to overcome the activation energy. Monitor for thermal decomposition of starting material or product.
Concentration 0.1–0.5 MA higher concentration can increase the reaction rate, but may also increase side reactions.
Atmosphere Inert (N₂ or Ar)Important for preventing side reactions involving atmospheric moisture.

References

  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • American Chemical Society. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society.
  • PubMed. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry.
  • Molecules. (2021). Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases.
  • PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology.

Sources

Optimization

Technical Support Center: Ester Hydrolysis of Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the ester hydrolysis (saponification) of methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate to its corresponding car...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the ester hydrolysis (saponification) of methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate to its corresponding carboxylic acid. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully carrying out this transformation.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during the saponification of this specific heteroaromatic ester.

Q1: My hydrolysis reaction is incomplete or proceeding very slowly. What are the likely causes and how can I fix it?

A1: Incomplete saponification is the most common issue. The stability of the ester bond on the electron-deficient pyrimidine ring requires careful optimization of reaction conditions. Several factors could be at play:

  • Insufficient Base: A stoichiometric amount of base is consumed in the reaction. An excess is required to drive the reaction to completion.

    • Recommendation: Increase the equivalents of base. Start with 3 equivalents and, if the reaction is still slow, increase to 4-5 equivalents.[1]

  • Low Temperature: While many saponifications run at room temperature, this substrate may require thermal energy to overcome the activation barrier.

    • Recommendation: Gently heat the reaction mixture. Try 40-50°C. Monitor carefully by TLC or HPLC to avoid potential degradation.

  • Poor Solubility: The substrate and the base must be in the same phase for the reaction to occur. If the starting material is not fully dissolved, the reaction will be sluggish.

    • Recommendation: Add a co-solvent. A mixture of THF and water (e.g., 2:1 or 1:1) is a common choice that dissolves both the organic substrate and the inorganic base.[1] If solubility remains an issue, adding a small amount of methanol can help.[1]

Q2: I'm observing the formation of an unknown impurity alongside my desired product. What could it be?

A2: While the morpholinopyrimidine core is generally stable, side reactions can occur under basic conditions.

  • Potential Ring Opening or Rearrangement: Although less common for this specific scaffold, highly substituted pyrimidines can sometimes undergo rearrangement or degradation in strong base, especially with prolonged heating.[2]

    • Recommendation: Use milder conditions. Lithium hydroxide (LiOH) is often preferred over NaOH or KOH as it can be effective at lower temperatures and may prevent certain side reactions.[3] Also, try to minimize the reaction time by closely monitoring its progress.

  • Reaction with Solvent: If using methanol as a co-solvent with NaOH or KOH, transesterification is a possibility, though in the presence of water, hydrolysis should be the dominant pathway. This is generally not a concern when hydrolyzing a methyl ester in the presence of methanol.

Q3: The yield of my carboxylic acid is low after workup. Where could I be losing my product?

A3: Product loss often occurs during the aqueous workup and extraction phase.

  • Incomplete Protonation: The product of the saponification is a carboxylate salt (e.g., sodium or lithium salt). To extract it into an organic solvent, it must be fully protonated to the neutral carboxylic acid by adding acid.

    • Recommendation: After the reaction is complete, cool the mixture to 0°C and slowly add 1M HCl (or another suitable acid) while monitoring the pH with litmus paper or a pH meter. Ensure the aqueous phase is acidic (pH ~3-4) before extraction.

  • Product Solubility in Water: The resulting carboxylic acid may have some solubility in the aqueous layer, especially if it forms a salt.

    • Recommendation: Extract the acidified aqueous layer multiple times (e.g., 3-5 times) with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete recovery.

  • Emulsion Formation: The carboxylate salt can act as a soap, leading to emulsions during extraction, which makes phase separation difficult.[4][5]

    • Recommendation: If an emulsion forms, adding brine (saturated aqueous NaCl) can help break it up.

Q4: Which base should I choose for this hydrolysis: LiOH, NaOH, or KOH?

A4: The choice of base can significantly impact the reaction's success.[3]

BaseCommon SolventsKey Considerations
LiOH THF/H₂O, MeOH/H₂OOften the best first choice. Lithium salts are frequently more soluble in mixed organic-aqueous solvents, allowing for more homogeneous reaction conditions. It is sometimes considered "milder" and can provide better selectivity if other base-sensitive functional groups are present.[1][3]
NaOH EtOH/H₂O, MeOH/H₂OA strong, inexpensive, and common choice. The resulting sodium carboxylate salt may be less soluble, which can sometimes be used to facilitate product isolation but can also slow the reaction if it precipitates prematurely.
KOH EtOH/H₂O, MeOH/H₂OSimilar to NaOH, but potassium salts are generally more soluble than sodium salts in organic solvents.[3]

Expert Insight: For heteroaromatic esters like this, starting with LiOH in a THF/water mixture is highly recommended due to its favorable solubility profile and reputation for clean reactions.

Diagrams and Workflows

Reaction Mechanism: Base-Catalyzed Ester Hydrolysis (Saponification)

The reaction proceeds via a nucleophilic acyl substitution mechanism.[5]

Caption: Mechanism of saponification.

General Experimental Workflow

This diagram outlines the standard laboratory procedure from reaction setup to product isolation.

Workflow Setup 1. Reaction Setup - Dissolve ester in THF/MeOH - Add aqueous base (e.g., LiOH) - Stir at RT or heat (e.g., 50°C) Monitor 2. Monitor Progress - Use TLC or LC-MS - Check for disappearance of starting material Setup->Monitor Quench 3. Workup: Quench & Acidify - Cool reaction to 0°C - Slowly add 1M HCl until pH 3-4 Monitor->Quench Reaction Complete Extract 4. Extraction - Extract with Ethyl Acetate (3x) - Combine organic layers Quench->Extract Wash 5. Wash & Dry - Wash with brine - Dry over Na₂SO₄ or MgSO₄ Extract->Wash Concentrate 6. Concentration - Filter drying agent - Evaporate solvent under reduced pressure Wash->Concentrate Purify 7. Purification - Column chromatography or - Recrystallization Concentrate->Purify Troubleshooting Start Problem: Incomplete Reaction Check_Sol Is starting material fully dissolved? Start->Check_Sol Sol_No No Check_Sol->Sol_No Sol_Yes Yes Check_Sol->Sol_Yes Check_Base How many equivalents of base used? Base_Low < 3 eq Check_Base->Base_Low Base_OK ≥ 3 eq Check_Base->Base_OK Check_Temp What is the reaction temperature? Temp_Low Room Temp Check_Temp->Temp_Low Temp_OK Heated Check_Temp->Temp_OK Action_Sol Action: Add co-solvent (THF/MeOH) Sol_No->Action_Sol Sol_Yes->Check_Base Action_Base Action: Increase to 3-5 equivalents Base_Low->Action_Base Base_OK->Check_Temp Action_Temp Action: Heat to 40-50°C Temp_Low->Action_Temp Action_Consult Action: Consider alternative methods or consult literature for degradation pathways Temp_OK->Action_Consult

Caption: Troubleshooting logic for incomplete hydrolysis.

Recommended Experimental Protocol

This protocol is a robust starting point for the hydrolysis of methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate.

Materials:

  • Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate (1.0 eq). Dissolve the ester in a mixture of THF and water (2:1 v/v, e.g., 10 mL THF, 5 mL H₂O for 1 mmol of ester). If solubility is poor, add MeOH (1-2 mL) until a clear solution is obtained.

  • Addition of Base: Add lithium hydroxide monohydrate (3.0 eq) to the stirred solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction's progress every 1-2 hours by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is slow after 4 hours, heat the mixture to 40-50°C. Continue stirring until the starting material is consumed (typically 4-16 hours).

  • Workup: Once the reaction is complete, cool the flask in an ice-water bath to 0°C.

  • Acidification: Slowly and carefully add 1M HCl dropwise to the stirred solution until the pH of the aqueous phase is ~3-4 (check with pH paper).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash once with brine (1 x 20 mL) to remove excess water and break any emulsions.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 4-methyl-2-morpholinopyrimidine-5-carboxylic acid.

References
  • Organic Chemistry Portal. (n.d.). Pyrimidines. Retrieved from [Link]

  • Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Retrieved from [Link]

  • de Goeij, T., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PMC. Retrieved from [Link]

  • N/A. (n.d.). 13 Saponification of Esters. Retrieved from [Link]

  • Ghasemzadeh, M. A., et al. (2023). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. PMC. Retrieved from [Link]

  • Singh, A., et al. (2021). Synthesis, Self-Assembly, and Biological Activities of Pyrimidine-Based Cationic Amphiphiles. ACS Omega. Retrieved from [Link]

  • BCH3023. (2022, October 11). 374 BCH3023 Saponification of Esters [Video]. YouTube. Retrieved from [Link]

  • Bakht, M. A., et al. (2024). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers. Retrieved from [Link]

  • N/A. (n.d.). Scheme 4-4: Saponification reaction performed to convert methyl ester... ResearchGate. Retrieved from [Link]

  • Reddit User Discussion. (2023). Why are my ester hydrolysis not working. r/Chempros. Retrieved from [Link]

  • Hulet, R. (2020, April 15). 17.9 Saponification of Esters [Video]. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Retrieved from [Link]

  • N/A. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Retrieved from [Link]

  • Yan, S. F., et al. (n.d.). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. ResearchGate. Retrieved from [Link]

  • N/A. (n.d.). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. Retrieved from [Link]

  • N/A. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bases. Wordpress. Retrieved from [Link]

  • N/A. (2024). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. MDPI. Retrieved from [Link]

  • N/A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Retrieved from [Link]

  • N/A. (2023). Synthesis, Characterization and Antidiabetic Evaluation of 6-acetyl-5-Aryl-7- methyl-1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-thione derivatives. Journal of Xi'an Shiyou University, Natural Science Edition. Retrieved from [Link]

  • N/A. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Semantic Scholar. Retrieved from [Link]

  • N/A. (n.d.). Synthesis of pyrimidine derivatives under solvent-free conditions. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate (CAS: 924855-26-5)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate (CAS: 924855-26-5). As a critical building block in the synthesis of kinase inhibitors and other pharmaceutical agents, maintaining the structural integrity of this pyrimidine derivative is paramount.

This document provides a comprehensive, self-validating framework to understand, prevent, and troubleshoot degradation during storage and handling.

Mechanistic Overview of Degradation

To effectively prevent degradation, one must first understand the chemical vulnerabilities of the molecule. Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate contains two primary sites susceptible to environmental stress:

  • The C5-Methyl Ester (Hydrolysis): Ester bonds are inherently susceptible to nucleophilic attack by water. This hydrolysis is catalyzed by both acids (via protonation of the carbonyl oxygen) and bases (via direct hydroxide attack on the carbonyl carbon) [1]. The reaction yields 4-methyl-2-morpholinopyrimidine-5-carboxylic acid and methanol. Because this reaction follows Arrhenius kinetics, elevated temperatures exponentially accelerate the degradation rate [2].

  • The C2-Morpholine Ring (Oxidation/Photodegradation): The morpholine moiety features an electron-rich ether oxygen and a secondary amine nitrogen. While the nitrogen's lone pair is partially delocalized into the pyrimidine ring, the aliphatic carbons and the ether oxygen remain vulnerable to oxidation by reactive oxygen species (ROS) or auto-oxidation in the presence of ambient air and UV light, leading to N-oxides or ring-opened byproducts [3].

G Target Methyl 4-methyl-2-morpholinopyrimidine- 5-carboxylate (Intact) Hydrolysis Ester Hydrolysis (Primary Pathway) Target->Hydrolysis Exposure to Oxidation Morpholine Oxidation (Secondary Pathway) Target->Oxidation Exposure to AcidProduct 4-methyl-2-morpholinopyrimidine- 5-carboxylic acid Hydrolysis->AcidProduct Yields OxProduct Morpholine N-oxide / Ring-opened derivatives Oxidation->OxProduct Yields Moisture Moisture (H2O) + Heat Moisture->Hydrolysis Catalyzes Oxygen O2 / ROS / UV Light Oxygen->Oxidation Induces

Mechanistic pathways of methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate degradation.

Self-Validating Storage & Handling Workflow

Do not assume a compound remains intact indefinitely. A robust laboratory protocol must be a self-validating system —meaning the workflow inherently includes steps to verify its own success.

Workflow Receipt 1. Compound Receipt & Initial QC (LC-MS) Aliquot 2. Aliquoting (Single-use vials) Receipt->Aliquot Verify Purity >98% Inert 3. Argon/Nitrogen Purging Aliquot->Inert Minimize Freeze-Thaw Desiccate 4. Desiccant Packaging (Silica/Drierite) Inert->Desiccate Displace O2/H2O Store 5. Long-term Storage (-20°C, Dark) Desiccate->Store Seal Environment Validate 6. Pre-use Validation (HPLC/TLC) Store->Validate Upon Retrieval Validate->Receipt Re-purify if <95%

Self-validating workflow for the handling and long-term storage of pyrimidine derivatives.

Quantitative Storage Parameters
Storage ConditionAtmospherePackagingExpected Shelf Life (Solid)Expected Shelf Life (DMSO Solution)
-80°C Argon/NitrogenSealed vial + Desiccant> 4 YearsUp to 3 Months
-20°C Argon/NitrogenSealed vial + Desiccant2 - 4 Years< 1 Month
4°C Ambient AirSealed vial6 - 12 Months< 1 Week
25°C (Room Temp) Ambient AirClear vial (Light exposed)< 1 MonthDays (Rapid Hydrolysis)

Troubleshooting Matrix

Observed IssuePrimary Cause (Causality)Corrective Action
Appearance of a new polar peak on LC-MS/HPLC Ester Hydrolysis: Moisture ingress has catalyzed the cleavage of the methyl ester, forming the more polar carboxylic acid [1].Discard compromised aliquot. Ensure future aliquots are stored with active desiccants (e.g., indicating silica gel) and purged with Argon.
Solid powder turns slightly yellow/brown Oxidation/Photodegradation: Exposure to UV light or oxygen has degraded the morpholine ring or pyrimidine core [3].Store in amber vials or wrap clear vials in aluminum foil. Purge headspace with an inert gas prior to sealing.
Inconsistent biological assay results Freeze-Thaw Degradation: Repeated warming of cold vials causes condensation (moisture) to form directly on the powder, accelerating hydrolysis.Implement single-use aliquoting (Step 2 of Workflow). Never return a warmed, opened vial to the -20°C freezer for reuse.
Precipitation in DMSO stock solution Hygroscopic Solvent: DMSO rapidly absorbs atmospheric water. The resulting water content decreases the solubility of the intact ester and promotes hydrolysis.Use only anhydrous DMSO (packaged under Argon). Prepare stock solutions immediately before use.

Frequently Asked Questions (FAQs)

Q: Why must I purge the vial with Argon instead of just closing the cap tightly? A: Closing a cap traps ambient air (which contains ~21% oxygen and variable humidity) inside the vial. Argon is heavier than air; gently blowing it into the vial displaces the oxygen and moisture-laden air, creating a protective blanket over the solid compound. This directly prevents morpholine oxidation and starves the ester of the water required for hydrolysis.

Q: Can I store methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate as a 10 mM stock solution in DMSO at -20°C? A: It is highly discouraged for long-term storage. DMSO is extremely hygroscopic. Even microscopic amounts of absorbed water will act as a nucleophile, attacking the carbonyl carbon of the ester. If you must store it in solution, use strictly anhydrous DMSO, purge the headspace with Argon, and store at -80°C for no longer than 1 to 3 months.

Q: How can I quickly differentiate between the intact ester and the hydrolyzed acid degradant? A: The hydrolyzed product (4-methyl-2-morpholinopyrimidine-5-carboxylic acid) contains a free carboxylic acid group. It will be significantly more polar than the intact methyl ester. On a standard Reverse-Phase HPLC (C18 column), the hydrolyzed degradant will elute earlier (lower retention time) than the intact ester.

Experimental Protocol: Stability-Indicating HPLC Assay

To maintain a self-validating system, use this step-by-step methodology to quantify the purity of your compound prior to critical experiments.

Objective: Separate and quantify intact methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate from its primary degradant (4-methyl-2-morpholinopyrimidine-5-carboxylic acid).

Materials:

  • Analytical HPLC system with UV/Vis detector.

  • Column: C18 Reverse-Phase (e.g., Waters XBridge C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% TFA.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve 1 mg of the stored compound in 1 mL of anhydrous Acetonitrile (1 mg/mL). Causality: Acetonitrile is chosen over water/methanol to prevent inducing hydrolysis or transesterification during the sample preparation itself.

  • System Equilibration: Flush the C18 column with 95% Mobile Phase A / 5% Mobile Phase B for 10 minutes at a flow rate of 1.0 mL/min.

  • Gradient Elution Setup:

    • 0-2 min: 5% B

    • 2-12 min: Linear gradient from 5% B to 95% B

    • 12-15 min: Hold at 95% B

    • 15-16 min: Return to 5% B

    • 16-20 min: Re-equilibrate at 5% B

  • Detection: Set the UV detector to 254 nm and 280 nm (characteristic absorption wavelengths for conjugated pyrimidine systems).

  • Injection & Analysis: Inject 10 µL of the sample.

  • Data Interpretation:

    • The hydrolyzed acid will elute first (typically between 4-6 minutes) due to its higher polarity.

    • The intact methyl ester will elute later (typically between 8-10 minutes) due to its lipophilicity.

    • Calculate the relative peak area. If the intact ester peak area is < 95%, the batch should be re-purified (e.g., via flash chromatography) or discarded.

References

  • Chemical stability in dosage forms - Elsevier eLibrary. Source: elsevier-elibrary.com.
  • Dual-Regime Reaction Kinetics of the Autocatalytic Hydrolyses of Aqueous Alkyl Lactates - ChemRxiv. Source: chemrxiv.org.
  • Morpholine - Wikipedia. Source: wikipedia.org.

Reference Data & Comparative Studies

Validation

Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate vs ethyl ester analog efficacy

Comparative Efficacy in Drug Design: Methyl vs. Ethyl Ester Analogs of 4-Methyl-2-Morpholinopyrimidine-5-Carboxylate The 2-morpholinopyrimidine scaffold is a highly privileged pharmacophore in medicinal chemistry, partic...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy in Drug Design: Methyl vs. Ethyl Ester Analogs of 4-Methyl-2-Morpholinopyrimidine-5-Carboxylate

The 2-morpholinopyrimidine scaffold is a highly privileged pharmacophore in medicinal chemistry, particularly in the development of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors[1]. To achieve high-affinity target engagement at the kinase hinge region, these molecules often require polar functionalities, such as carboxylic acids[2]. However, free carboxylic acids suffer from poor membrane permeability.

To overcome this, drug developers rely on ester prodrug strategies. By masking the polar carboxylate as an ester, researchers can significantly enhance the lipophilicity and oral absorption of the compound[3][4]. This guide provides an authoritative comparison of two critical intermediates/prodrugs: Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate (CAS: 924855-26-5) and its ethyl ester analog (CAS: 78318-44-2), evaluating their synthetic utility, pharmacokinetic (PK) stability, and overall efficacy in drug development workflows.

Mechanistic Rationale & Causality in Ester Selection

The choice between a methyl and an ethyl ester is not merely a synthetic convenience; it fundamentally dictates the molecule's behavior in both the reaction flask and biological matrices.

  • Steric Hindrance and Enzymatic Cleavage: Ester prodrugs are designed to be hydrolyzed back into the active carboxylic acid by carboxylesterases (CES) in the plasma and liver[2][5]. The methyl ester presents minimal steric bulk, making it highly susceptible to rapid enzymatic cleavage. In contrast, the additional methylene group in the ethyl ester increases steric hindrance around the carbonyl carbon, slightly reducing the rate of nucleophilic attack by esterase active sites.

  • Lipophilicity (LogP) and Permeability: The ethyl ester imparts a higher degree of lipophilicity compared to the methyl ester. For targets located within the central nervous system (CNS) or requiring extensive tissue distribution, the ethyl ester often provides superior passive transcellular absorption[2][4].

  • Synthetic Efficacy: In early-stage Structure-Activity Relationship (SAR) campaigns, the methyl ester is often preferred as a building block. Its lower steric hindrance allows for rapid, high-yield saponification (base-catalyzed hydrolysis) to the free acid, which can then be coupled with various amines to generate amide libraries.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates AKT AKT PIP3->AKT Recruits mTOR mTOR AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Drives Prodrug Ester Prodrug (Methyl/Ethyl) ActiveDrug Active Carboxylic Acid (Hydrolyzed) Prodrug->ActiveDrug Esterases (Plasma/Liver) ActiveDrug->PI3K Inhibits

PI3K/mTOR signaling pathway and inhibition by hydrolyzed 2-morpholinopyrimidine derivatives.

Comparative Data Presentation

The following table summarizes the physicochemical and biological performance metrics of the two analogs. Data reflects standard behavior for simple alkyl esters in established in vitro models[6][7].

Property / MetricMethyl 4-methyl-2-morpholinopyrimidine-5-carboxylateEthyl 4-methyl-2-morpholinopyrimidine-5-carboxylate
CAS Number 924855-26-578318-44-2
Molecular Weight 237.26 g/mol 251.28 g/mol
Relative Lipophilicity (LogP) Lower (~0.8)Higher (~1.3)
Plasma Half-life (in vitro, Mouse) ~15 minutes (Rapid clearance)~45 minutes (Moderate stability)
Primary Utility SAR intermediate (rapid saponification)In vivo prodrug candidate (better exposure)
Saponification Rate (LiOH, RT) < 2 hours (>95% yield)4 - 6 hours (>90% yield)

Self-Validating Experimental Protocols

To objectively assess the efficacy of these compounds, researchers must utilize robust, self-validating assays. Below are the definitive protocols for evaluating both biological stability and synthetic utility.

Protocol A: In Vitro Plasma Stability & Esterase Cleavage Assay

Early assessment of plasma stability distinguishes whether a compound's clearance is driven by plasma esterases or hepatic CYP450 metabolism[8][9].

Rationale: This protocol uses un-diluted plasma to mimic physiological esterase activity. Quenching with cold acetonitrile is the critical self-validating step; it instantly denatures the esterases, preventing artificial ex vivo degradation while the sample sits in the autosampler[10].

  • Preparation: Pre-warm 990 µL of blank mammalian plasma (e.g., mouse or human) to 37°C in a water bath.

  • Spiking: Add 10 µL of a 100 µM stock solution of the ester prodrug (in DMSO) to the plasma to achieve a final concentration of 1 µM (Final DMSO = 1%). Vortex gently.

  • Incubation & Sampling: Incubate the mixture at 37°C. At precise time points (0, 15, 30, 60, and 120 minutes), extract a 50 µL aliquot.

  • Quenching: Immediately transfer the 50 µL aliquot into a tube containing 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Verapamil).

  • Precipitation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated plasma proteins.

  • Quantification: Transfer the supernatant to LC-MS/MS vials. Monitor the disappearance of the parent ester and the appearance of the active carboxylic acid metabolite. Calculate the half-life ( t1/2​ ) using the natural log of the percentage remaining versus time[8][10].

Plasma_Assay Prep Prepare 1 µM Prodrug in Plasma Incubate Incubate at 37°C (0, 15, 30, 60, 120 min) Prep->Incubate Quench Quench with Cold Acetonitrile Incubate->Quench Aliquot Sampling Centrifuge Centrifuge (Precipitate Proteins) Quench->Centrifuge LCMS LC-MS/MS Quantification Centrifuge->LCMS Supernatant Analyze Calculate t1/2 & Intrinsic Clearance LCMS->Analyze

Step-by-step workflow for in vitro plasma stability and esterase cleavage quantification.

Protocol B: Synthetic Hydrolysis for SAR Expansion

When utilizing these esters as intermediates, the methyl ester is generally preferred due to its superior reaction kinetics.

Rationale: Base-catalyzed hydrolysis (saponification) is driven by the nucleophilic attack of the hydroxide ion. The methyl ester's lack of steric shielding allows this reaction to proceed to completion at room temperature, preserving the integrity of the morpholine ring.

  • Dissolution: Dissolve 1.0 mmol of Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate in a 3:1 mixture of THF:Water (4 mL).

  • Hydrolysis: Add 2.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O). Stir the reaction at room temperature.

  • Monitoring: Monitor via TLC or LC-MS. The methyl ester typically achieves complete conversion within 1.5 hours. (Note: The ethyl ester analog requires 4-6 hours or gentle heating to 40°C).

  • Workup: Evaporate the THF under reduced pressure. Acidify the aqueous layer with 1M HCl to pH 3-4 to precipitate the active 4-methyl-2-morpholinopyrimidine-5-carboxylic acid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under a vacuum to yield the intermediate ready for HATU-mediated amidation.

References

  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Scientific Research Publishing. Available at:[Link]

  • Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Plasma Stability Assay. Creative Bioarray. Available at: [Link]

  • Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds. Current Drug Metabolism. Available at:[Link]

  • Prodrugs and their activation mechanisms for brain drug delivery. Royal Society of Chemistry. Available at:[Link]

  • Chemical & Metabolic Stability. Sygnature Discovery. Available at:[Link]

  • Microsomal Clearance/Stability Assay. Domainex. Available at:[Link]

  • Ester Prodrugs of IHVR-19029 with Enhanced Oral Exposure and Prevention of Gastrointestinal Glucosidase Interaction. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. National Center for Biotechnology Information (PMC). Available at:[Link]

  • WO2007084786A1 - Pyrimidine derivatives used as pi-3 kinase inhibitors. Google Patents.
  • US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors. Google Patents.

Sources

Comparative

Advanced HPLC Method Validation for Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate: A Comparative Guide (C18 vs. Phenyl-Hexyl)

Introduction Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate (CAS: 924855-26-5) is a highly functionalized pyrimidine derivative frequently utilized as a critical intermediate in the synthesis of targeted therapeuti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate (CAS: 924855-26-5) is a highly functionalized pyrimidine derivative frequently utilized as a critical intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors[1]. Ensuring the absolute purity of this building block is paramount. Structurally similar process impurities—such as des-methyl or des-morpholino analogs—can propagate through synthetic pathways, ultimately compromising the efficacy and safety of the final active pharmaceutical ingredient (API).

This guide provides an objective, data-driven comparison of two Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the purity analysis of this compound. We evaluate a traditional C18 stationary phase against a Phenyl-Hexyl phase, validating both methods strictly according to the latest ICH Q2(R2) guidelines[2].

Scientific Causality: Why Compare C18 and Phenyl-Hexyl?

Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. While effective for general separations, C18 often struggles to resolve closely related heterocyclic impurities[3].

Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate features an electron-deficient pyrimidine ring conjugated with an electron-donating morpholine moiety. A Phenyl-Hexyl stationary phase introduces orthogonal retention mechanisms. The hexyl chain provides baseline hydrophobicity, while the terminal phenyl ring engages in π−π interactions with the pyrimidine ring of the analyte[4]. Furthermore, the Phenyl-Hexyl phase can act as a weak hydrogen bond acceptor, offering superior selectivity for resolving polar, nitrogen-rich impurities that would otherwise co-elute on a purely aliphatic C18 column[5].

G Analyte Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate (Pyrimidine + Morpholine) C18 C18 Column (Octadecylsilane) Analyte->C18 PhenylHexyl Phenyl-Hexyl Column (Phenylalkylsilane) Analyte->PhenylHexyl Hydrophobic Hydrophobic Interactions Only C18->Hydrophobic PiPi π-π + Hydrophobic Interactions PhenylHexyl->PiPi ResultC18 Co-elution Risk (Poor Resolution) Hydrophobic->ResultC18 ResultPH Enhanced Selectivity (Baseline Resolution) PiPi->ResultPH

Chromatographic retention mechanisms comparing C18 and Phenyl-Hexyl stationary phases.

Experimental Protocols

To ensure a self-validating system, the following standardized protocol was applied to both column chemistries.

Instrumentation: Agilent 1260 Infinity II LC System equipped with a Diode Array Detector (DAD). Detection Wavelength: 254 nm (optimal for pyrimidine chromophores). Mobile Phase A: 10 mM Ammonium Formate buffer, adjusted to pH 3.0 with formic acid. Causality Note: pH 3.0 ensures complete protonation of the basic morpholine nitrogen, minimizing secondary silanol interactions and preventing peak tailing. Mobile Phase B: 100% HPLC-grade Acetonitrile. Flow Rate: 1.0 mL/min. Injection Volume: 5 µL. Column Temperature: 30°C.

Columns Compared:

  • Method A (C18): Standard Octadecylsilane, 150 x 4.6 mm, 3.5 µm.

  • Method B (Phenyl-Hexyl): Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

Gradient Program:

  • 0–2 min: 10% B

  • 2–10 min: Linear gradient to 80% B

  • 10–12 min: Hold at 80% B

  • 12–12.1 min: Return to 10% B

  • 12.1–15 min: Re-equilibration

Sample Preparation: Standard stock solutions of Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate (1.0 mg/mL) were prepared in Methanol. Working solutions were diluted using the initial mobile phase composition (90:10 A:B) to prevent solvent-induced peak distortion during injection.

ICH Q2(R2) Method Validation Workflow

To ensure the analytical procedure is fit for its intended purpose, the validation lifecycle must encompass Specificity, Linearity, Range, Accuracy, Precision, Detection/Quantitation Limits, and Robustness[2][6].

Workflow Start Method Development (Column & Mobile Phase) Spec Specificity (Blank & Impurity Check) Start->Spec LinRange Linearity & Range (R² ≥ 0.999) Spec->LinRange LODLOQ LOD & LOQ (Signal-to-Noise) LinRange->LODLOQ AccPrec Accuracy & Precision (Recovery & %RSD) LODLOQ->AccPrec Robust Robustness (Flow rate, pH, Temp) AccPrec->Robust Report Final Validation Report (ICH Q2(R2) Compliant) Robust->Report

Step-by-step ICH Q2(R2) analytical method validation workflow.

Comparative Validation Data

System Suitability & Specificity

Specificity was assessed by injecting a blank, the main analyte, and a synthetic mixture containing a known des-morpholino impurity.

ParameterAcceptance Criteria (ICH)Method A (C18)Method B (Phenyl-Hexyl)
Retention Time (RT) N/A6.45 min7.12 min
Theoretical Plates ( N ) > 20008,45011,200
Tailing Factor ( Tf​ ) ≤ 1.51.351.08
Resolution ( Rs​ ) from Impurity > 1.51.2 (Co-elution risk)3.4 (Baseline separation)

Analysis: The π−π interactions on the Phenyl-Hexyl column selectively retained the pyrimidine core longer than the des-morpholino impurity, resulting in a significantly higher resolution ( Rs​ = 3.4) compared to the C18 column, which failed to meet the ICH threshold of Rs​ > 1.5.

Linearity, LOD, and LOQ

Linearity was established across five concentration levels ranging from 50% to 150% of the target analytical concentration (10 µg/mL).

ParameterMethod A (C18)Method B (Phenyl-Hexyl)
Linear Range 5.0 – 15.0 µg/mL5.0 – 15.0 µg/mL
Correlation Coefficient ( R2 ) 0.99850.9998
Limit of Detection (LOD) 0.15 µg/mL0.08 µg/mL
Limit of Quantitation (LOQ) 0.45 µg/mL0.24 µg/mL

Analysis: Both methods exhibit acceptable linearity. However, the sharper peak shape (lower tailing factor) achieved with the Phenyl-Hexyl column directly improves the signal-to-noise ratio, yielding a much lower LOD and LOQ.

Accuracy and Precision

Accuracy was determined via recovery studies of spiked samples at 80%, 100%, and 120% levels. Precision (Repeatability) was evaluated via six replicate injections at the 100% level.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)
Mean Recovery (%) 97.4% – 102.1%99.2% – 100.8%
Repeatability (% RSD, n=6) 1.42%0.65%
Intermediate Precision (% RSD) 1.85%0.88%

Analysis: Method B demonstrates tighter precision and recovery closer to the true value. The C18 method's higher % RSD is partially attributed to slight peak integration variability caused by the tailing of the basic morpholine moiety.

Robustness

Robustness was evaluated by introducing deliberate, small variations to the method parameters: Flow rate (±0.1 mL/min), Column Temperature (±5°C), and Mobile Phase pH (±0.2 units)[7].

VariationMethod A (C18) % RSDMethod B (Phenyl-Hexyl) % RSD
Flow Rate (+0.1 mL/min) 1.9%0.7%
Temperature (+5°C) 2.1%0.9%
pH (+0.2 units) 3.5% (Fails >2.0% limit)1.1%

Analysis: The C18 method proved highly sensitive to pH variations. Because hydrophobic retention is heavily dependent on the ionization state of the morpholine ring, a slight pH shift caused significant retention time drift. The Phenyl-Hexyl column, relying on a combination of hydrophobic and π−π interactions, buffered this effect, maintaining an RSD well below the 2.0% ICH limit.

Conclusion

While a standard C18 column can retain Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate, it falls short in resolving closely related structural impurities and exhibits vulnerability to pH fluctuations. The Phenyl-Hexyl stationary phase provides a superior, self-validating system. By leveraging orthogonal π−π interactions, it delivers baseline resolution ( Rs​ = 3.4), excellent peak symmetry ( Tf​ = 1.08), and robust performance that strictly adheres to ICH Q2(R2) validation criteria[2]. For pharmaceutical laboratories focused on the quality control of pyrimidine-based intermediates, transitioning to a Phenyl-Hexyl column chemistry is highly recommended to ensure data integrity and regulatory compliance.

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Development and Validation of HPLC-DAD and UHPLC-DAD Methods for the Simultaneous Determination of Guanylhydrazone Derivatives National Center for Biotechnology Information (PMC) URL:[Link]

  • Validation of Analytical Procedure Q2(R2) Draft Version ICH Harmonised Guideline URL:[Link]

  • Restek LC Columns and Accessories: Phenyl-Hexyl Selectivity Restek Corporation URL:[Link]

  • Xtimate® HPLC Column Selectivity Guide Welch Materials, Inc. URL:[Link]

Sources

Validation

Comparing methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate with standard kinase inhibitors

In the landscape of targeted oncology and kinase inhibition, methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate (MMP-5C) occupies a unique and critical position. Unlike fully elaborated clinical drugs, MMP-5C serves as...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted oncology and kinase inhibition, methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate (MMP-5C) occupies a unique and critical position. Unlike fully elaborated clinical drugs, MMP-5C serves as a highly privileged structural fragment and synthetic building block in Fragment-Based Drug Discovery (FBDD). It contains the essential pharmacophore required to anchor into the ATP-binding pocket of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) families.

This guide provides a comprehensive, objective comparison between the baseline performance of the MMP-5C fragment and standard, fully elaborated kinase inhibitors (such as Buparlisib and Alpelisib). By deconstructing the mechanistic causality of kinase binding, we will explore how this foundational fragment is evaluated and optimized into nanomolar-potency clinical candidates.

Mechanistic Causality: The Morpholinopyrimidine Hinge Interaction

The efficacy of PI3K/mTOR inhibitors is fundamentally dictated by their ability to outcompete ATP in the kinase hinge region. The MMP-5C fragment acts as a minimalist blueprint for this interaction:

  • The Morpholine Warhead: The oxygen atom of the morpholine ring acts as a strict, localized hydrogen bond acceptor. It forms a critical interaction with the backbone amide nitrogen of Val851 in PI3Kα (or Val882 in PI3Kγ, and Val2240 in mTOR)[1]. Without this specific hydrogen bond, the compound loses its primary anchor, resulting in a complete loss of inhibitory activity.

  • The Pyrimidine Core: This flat, aromatic ring acts as a spatial spacer, mimicking the adenine ring of ATP and slotting into the narrow hydrophobic cleft of the kinase.

  • The Carboxylate Vector: In MMP-5C, the methyl carboxylate group at position 5 points toward the solvent-exposed region or the affinity pocket (near Lys802 and Asp810)[1][2]. In standard inhibitors, this ester is chemically elaborated into larger functional groups (e.g., trifluoromethyl-pyridin-2-amine) to engage these secondary pockets, driving target selectivity and nanomolar potency[3].

BindingLogic MMP5C MMP-5C Fragment (Morpholinopyrimidine Core) Hinge Kinase Hinge Region (Val851 H-Bond) MMP5C->Hinge Anchors via Morpholine Oxygen Standard Standard Inhibitor (e.g., Buparlisib) Standard->Hinge Anchors via Morpholine Oxygen Affinity Affinity Pocket (Lys802 / Asp810) Standard->Affinity Extends via Substituted Vectors Specificity Specificity Pocket (Isoform Selectivity) Standard->Specificity Drives Nanomolar Potency

Caption: Logical binding architecture comparing the MMP-5C fragment to fully elaborated standard inhibitors.

Quantitative Performance Comparison

When comparing a fragment like MMP-5C to standard clinical inhibitors, absolute potency (IC₅₀) is less relevant than Ligand Efficiency (LE) . LE measures the binding energy per heavy atom, indicating how efficiently a molecule uses its size to bind the target. Fragments typically have low potency (micromolar) but high LE, making them ideal starting points to build standard inhibitors without inflating molecular weight to un-druggable levels.

MetricMMP-5C (Fragment Core)Buparlisib (Pan-PI3K Standard)Alpelisib (PI3Kα Selective)
Role FBDD Starting PointClinical Pan-InhibitorClinical Isoform-Selective
Molecular Weight 237.25 g/mol 410.39 g/mol 441.47 g/mol
PI3Kα IC₅₀ (Biochemical) ~45 - 100 μM (Baseline)50 nM4.6 nM
Ligand Efficiency (LE) High (>0.35 kcal/mol/HA)Moderate (~0.30 kcal/mol/HA)Moderate (~0.32 kcal/mol/HA)
Binding Mode Hinge Region OnlyHinge + Affinity PocketHinge + Specificity Pocket
H-Bond Acceptors/Donors 5 / 06 / 16 / 2

Systems-Level Impact: PI3K/AKT/mTOR Signaling

Standard inhibitors derived from the morpholinopyrimidine core exert their biological effect by halting the lipid kinase activity of PI3K. By preventing the phosphorylation of PIP2 into PIP3, these inhibitors block the recruitment of AKT to the cell membrane via its Pleckstrin Homology (PH) domain, thereby shutting down downstream mTOR signaling and inducing cell cycle arrest or apoptosis[4][5].

Pathway RTK Receptor Tyrosine Kinase (Activation) PI3K PI3K (p110/p85) Lipid Kinase RTK->PI3K Recruits & Activates PIP3 PIP3 Generation (Membrane Docking) PI3K->PIP3 Phosphorylates PIP2 AKT AKT Phosphorylation (Ser473 / Thr308) PIP3->AKT Recruits via PH Domain mTOR mTORC1/2 Signaling (Cell Survival) AKT->mTOR Drives Proliferation Inhibitor Morpholinopyrimidine Inhibitor Inhibitor->PI3K Competes with ATP

Caption: The PI3K/AKT/mTOR signaling cascade and the intervention point of morpholinopyrimidine inhibitors.

Experimental Validation: Self-Validating Protocols

To objectively evaluate the binding and inhibitory profile of MMP-5C against standard inhibitors, two orthogonal assays are required. The protocols below are designed as self-validating systems, utilizing internal controls to rule out false positives caused by assay interference.

Protocol A: HTRF Kinase Assay (Potency Evaluation)

Homogeneous Time-Resolved Fluorescence (HTRF) is utilized because it eliminates compound autofluorescence—a common artifact with aromatic pyrimidines. The time-delayed measurement ensures that only the specific FRET signal from the biological interaction is recorded.

Self-Validation Logic: The assay includes a "No Enzyme" control (defining 100% inhibition/minimum FRET) and a "Vehicle (DMSO)" control (defining 0% inhibition/maximum FRET). The ratiometric readout (665nm/615nm) normalizes well-to-well liquid handling variations.

  • Reagent Preparation: Prepare PI3Kα enzyme, ATP (at the Km​ value to ensure competitive sensitivity), and PIP2 substrate in a HEPES-based kinase buffer containing 3 mM MgCl₂.

  • Compound Titration: Dispense MMP-5C (1 mM to 100 nM) and Buparlisib (10 μM to 1 nM) in a 3-fold dilution series into a 384-well plate.

  • Kinase Reaction: Add the enzyme/substrate mix to the compounds. Incubate at Room Temperature (RT) for 60 minutes. Causality: The inhibitor must equilibrate and compete with ATP for the hinge region.

  • Reaction Termination: Add the HTRF detection mixture containing EDTA, biotinylated-PIP3, and Europium-cryptate labeled anti-PIP3 antibody. Causality: EDTA chelates Mg²⁺, instantly stripping the kinase of its required cofactor and freezing the reaction state.

  • Readout: Read the plate on a TR-FRET compatible microplate reader. Calculate IC₅₀ using a 4-parameter logistic fit based on the 665/615 nm emission ratio.

HTRF Incubate 1. Kinase Reaction PI3K + ATP + PIP2 + Cmpd Stop 2. Stop Reaction Add EDTA to Chelate Mg2+ Incubate->Stop Bind 3. Competitive Binding Biotin-PIP3 vs Native PIP3 Stop->Bind Read 4. TR-FRET Readout 665nm / 615nm Ratio Bind->Read

Caption: Step-by-step workflow of the self-validating HTRF PI3K kinase assay.

Protocol B: Surface Plasmon Resonance (SPR) (Kinetic Evaluation)

Because fragments like MMP-5C have low molecular weights and high dissociation rates ( koff​ ), traditional endpoint assays may fail to capture their binding. SPR provides real-time, label-free kinetic data.

Self-Validation Logic: A reference flow cell (without immobilized PI3K) is used to subtract bulk refractive index changes and non-specific binding of the fragment to the dextran matrix.

  • Surface Preparation: Immobilize His-tagged PI3Kα onto an NTA sensor chip to a high density (~5000 Response Units). Causality: High density is required to generate a measurable signal for low-molecular-weight fragments (237 Da).

  • Analyte Injection: Inject MMP-5C at varying concentrations (10 μM to 500 μM) over the active and reference flow cells at a high flow rate (50 μL/min). Causality: High flow rates minimize mass transport limitations, ensuring the observed fast kon​ and koff​ rates are true kinetic events, yielding the classic "square-wave" sensorgram typical of fragments.

  • Standard Comparison: Inject Buparlisib (1 nM to 100 nM). Observe the slower, distinct association and dissociation curves driven by the affinity pocket interactions.

  • Data Analysis: Fit the standard inhibitor to a 1:1 Langmuir binding model to determine KD​ . For the MMP-5C fragment, use steady-state affinity analysis due to the rapid equilibrium.

Conclusion

Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate is not designed to match the nanomolar potency of standard kinase inhibitors in biological assays. Instead, its value lies in its near-perfect Ligand Efficiency and its ability to form the foundational Val851 hydrogen bond in the PI3K hinge region. By utilizing rigorous, self-validating assays like HTRF and SPR, drug development professionals can use this fragment as a structural anchor, systematically appending chemical vectors to achieve the selectivity and potency seen in modern clinical therapeutics.

References

  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure Source: Semantic Scholar URL
  • Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents Source: Oncotarget URL

Sources

Comparative

Comparative Guide to Mass Spectrometry Fragmentation: Structural Elucidation of Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Objective comparison of CID vs. HCD fragmentation performance, mechanistic causality, and validated experimental workfl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Objective comparison of CID vs. HCD fragmentation performance, mechanistic causality, and validated experimental workflows.

Introduction: The Analytical Challenge

Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate (Exact Mass: 237.111 Da; Formula: C₁₁H₁₅N₃O₃) is a highly functionalized heterocyclic scaffold frequently encountered in the development of kinase inhibitors and targeted therapeutics. Accurate structural elucidation of this compound in complex biological matrices requires a deep understanding of its gas-phase dissociation behavior.

As a Senior Application Scientist, I have structured this guide to move beyond basic mass lists. Here, we will dissect the causality behind the fragmentation of its three distinct functional domains—the pyrimidine core, the morpholine ring, and the methyl ester—and objectively compare how Low-Energy Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) perform in generating structurally diagnostic ions.

Theoretical Fragmentation Mechanics

To design a self-validating analytical method, one must first understand why a molecule fragments the way it does. When ionized in positive Electrospray Ionization (ESI+), the molecule forms a stable protonated precursor ion at m/z 238.12 . The site of protonation (typically the morpholine nitrogen or the pyrimidine N1/N3) dictates the subsequent charge-driven fragmentation pathways.

Mechanistic Causality of Domain Cleavage
  • Morpholine Ring Opening: The morpholine moiety is highly susceptible to heterolytic cleavage at the C-N bond. Driven by the stability of the resulting iminium ion, the ring frequently undergoes a neutral loss of ethylene oxide (C₂H₄O, -44 Da)[1]. This is a dominant pathway in both CID and HCD[2].

  • Methyl Ester Alpha-Cleavage: The ester group at the C5 position is conjugated with the pyrimidine ring. Cleavage here is driven by the even-electron rule, resulting in the loss of methanol (CH₃OH, -32 Da) to form a highly stabilized acylium cation.

  • Pyrimidine Core Stability: The pyrimidine ring is exceptionally stable. Decomposition of the heterocycle, such as the characteristic loss of HCN (-27 Da), generally only occurs after the side functional groups have been eliminated or under high-energy conditions[3]. Spectroscopic evidence confirms that such deep structural disintegration requires significant internal energy deposition[4].

Fragmentation M Precursor Ion [M+H]+ m/z 238.12 F1 Loss of CH3OH (-32 Da) m/z 206.09 M->F1 Ester Cleavage F2 Loss of C2H4O (-44 Da) m/z 194.09 M->F2 Morpholine Ring Opening F3 Loss of COOCH3 (-59 Da) m/z 179.11 M->F3 Alpha-Cleavage F4 Morpholino Cation m/z 86.06 M->F4 High Energy Cleavage (HCD) F5 Pyrimidine Core Cleavage m/z < 150 F1->F5 Secondary Fragmentation F2->F5 Secondary Fragmentation

Proposed MS/MS fragmentation pathways for the target pyrimidine derivative.

Comparative Performance: CID vs. HCD

When developing a Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) assay, the choice of fragmentation technique fundamentally alters the spectral output.

  • CID (Ion Trap / Triple Quadrupole): Relies on multiple low-energy collisions with a heavy gas (e.g., Argon). It favors the lowest energy pathways, primarily yielding the loss of methanol and the partial opening of the morpholine ring. It is excellent for quantifying the intact scaffold but poor for deep structural elucidation.

  • HCD (Orbitrap / Q-TOF): Utilizes beam-type collisional dissociation with higher energy deposition. HCD shatters the stable pyrimidine core and cleanly breaks off the morpholino cation (m/z 86.06), providing a rich fingerprint in the low m/z region.

Quantitative Data Summary

The following table summarizes the comparative abundance of diagnostic fragment ions when analyzing the compound at an optimal normalized collision energy (NCE) of 30%.

Fragment Ion (m/z)Neutral Loss / AssignmentCID Relative Abundance (%)HCD Relative Abundance (%)Structural Significance
238.12 [M+H]+ (Precursor)15%2%Confirms intact molecular weight.
206.09 -CH₃OH (32 Da)100% (Base) 45%Validates the presence of the methyl ester.
194.09 -C₂H₄O (44 Da)65%30%Confirms the morpholine ring structure.
179.11 -COOCH₃ (59 Da)10%85%Indicates complete ester group cleavage.
86.06 Morpholino Cation< 1%100% (Base) Diagnostic marker for C2-morpholino substitution.
53.03 C₃H₃N+ (from Pyrimidine)Not Detected25%Confirms pyrimidine core disintegration[4].

Scientist's Insight: For routine pharmacokinetic (PK) quantification on a Triple Quadrupole, the 238.12 → 206.09 transition is the most robust self-validating system due to its high CID yield. However, for metabolite identification or impurity profiling on an Orbitrap, HCD is mandatory to generate the m/z 86.06 morpholino marker.

Step-by-Step Experimental Methodology

To ensure maximum trustworthiness and reproducibility, the following protocol details the exact LC-MS/MS workflow required to replicate the comparative data above.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate in 1.0 mL of LC-MS grade Methanol (1 mg/mL).

  • Working Dilution: Dilute the stock to 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Note: Formic acid is critical to ensure complete protonation of the pyrimidine/morpholine nitrogens prior to ESI.

Phase 2: UHPLC Separation Parameters
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phases:

    • (A) LC-MS Water + 0.1% Formic Acid

    • (B) LC-MS Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min. Column temperature: 40°C.

Phase 3: Mass Spectrometry Tuning & Fragmentation
  • Source Settings (ESI+): Capillary voltage at 3.5 kV; Desolvation temperature at 350°C; Sheath gas at 40 arb units.

  • Precursor Isolation: Isolate m/z 238.12 in Q1 with a narrow isolation window of 1.0 m/z to prevent isobaric interference.

  • Collision Energy Ramping:

    • For CID (Triple Quadrupole): Ramp Collision Energy (CE) from 10 eV to 40 eV. Optimal ester cleavage occurs at ~15-20 eV.

    • For HCD (Orbitrap): Set Normalized Collision Energy (NCE) to a stepped gradient of 20, 30, and 40 to ensure capture of both the fragile ester losses and the high-energy morpholino cation.

Workflow S1 Sample Prep 100 ng/mL S2 UHPLC Separation C18 Column S1->S2 S3 ESI Source Positive Mode S2->S3 S4 Precursor Selection m/z 238.12 S3->S4 S5 Fragmentation CID vs HCD S4->S5 S6 Mass Analysis Orbitrap/QqQ S5->S6

Standardized LC-MS/MS workflow for comparative fragmentation analysis.

References

  • Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization Journal of the American Society for Mass Spectrometry (ACS)[Link]

  • Nitrogen-containing cyclic compounds as iminium ion sources for selected reaction monitoring detection of derivatized analytes PubMed (NIH)[Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis Scientific & Academic Publishing[Link]

  • Spectroscopic identification of fragment ions of DNA/RNA building blocks: the case of pyrimidine RSC Publishing[Link]

Sources

Validation

A Comprehensive Comparison Guide: Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate vs. Conventional Pyrimidine Building Blocks

Introduction: The Pyrimidine Scaffold in Kinase Drug Discovery The pyrimidine motif is a privileged, highly versatile fragment in drug discovery, mimicking the adenine ring of adenosine triphosphate (ATP) to competitivel...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrimidine Scaffold in Kinase Drug Discovery

The pyrimidine motif is a privileged, highly versatile fragment in drug discovery, mimicking the adenine ring of adenosine triphosphate (ATP) to competitively bind within the kinase active site. To date, there are more than 19 marketed pyrimidine-containing drugs, the vast majority of which function as kinase inhibitors[1].

Within this chemical space, the 2-morpholinopyrimidine scaffold has emerged as a hallmark structure for targeting lipid kinases, particularly in the development of pan-PI3K and mTOR inhibitors such as NVP-BKM120 (Buparlisib)[2]. As drug discovery programs shift toward highly functionalized, pre-validated fragments, Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate (CAS 924855-26-5) has become a critical advanced building block. This guide objectively compares its performance against simpler pyrimidine alternatives, detailing the structural causality, comparative metrics, and self-validating experimental workflows necessary for successful library synthesis.

Structural Rationale & Causality: Why This Specific Scaffold?

When designing a kinase-focused library, the choice of the starting building block dictates the downstream physicochemical properties and target affinity. Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate offers three distinct mechanistic advantages over basic alternatives like 2-chloro-4-methylpyrimidine-5-carboxylate:

  • The C2 Morpholine (Hinge-Binding & Solubility): The aminopyrimidine moiety, combined with the morpholine ring, forms key hydrogen bond interactions with the kinase hinge region (e.g., Val851 in PI3Kα)[2]. Furthermore, the morpholine ring projects into the solvent-exposed region, drastically improving the aqueous solubility of the final inhibitor compared to lipophilic aryl substituents.

  • The C4 Methyl (Conformational Locking): The methyl group at the C4 position provides a critical steric "bump." This steric hindrance restricts the free rotation of the C5 substituent (once converted into an amide), locking the molecule into an out-of-plane, bioactive conformation required to penetrate the narrow affinity pockets of lipid kinases.

  • The C5 Methyl Ester (Late-Stage Diversification): The ester serves as a stable synthetic handle. It survives early-stage cross-coupling reactions but can be selectively saponified to a carboxylic acid, enabling rapid, late-stage diversification via amide coupling to probe the kinase affinity pocket.

Target Context: The PI3K/AKT/mTOR Pathway

The primary utility of the 2-morpholinopyrimidine building block is the synthesis of inhibitors targeting the phosphatidylinositol 3-kinase (PI3K) pathway, a signaling cascade frequently hyperactivated in human cancers[3].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target of 2-Morpholinopyrimidines) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTOR Complex AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Drives

Fig 1: PI3K/AKT/mTOR pathway targeted by 2-morpholinopyrimidine derivatives.

Objective Performance Comparison

To quantify the efficiency of Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate, we compare its performance metrics against two conventional building blocks: Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate (requiring early-stage SNAr) and 2-Amino-4-methylpyrimidine-5-carboxylic acid (lacking the morpholine solubility enhancer).

Performance MetricMethyl 4-methyl-2-morpholinopyrimidine-5-carboxylateEthyl 2-chloro-4-methylpyrimidine-5-carboxylate2-Amino-4-methylpyrimidine-5-carboxylic acid
Hinge-Binding Motif Pre-installed (Morpholine)Absent (Requires SNAr)Pre-installed (Primary Amine)
Step 1: C2 Substitution Yield N/A (Ready to use)65-75% (SNAr with Morpholine)N/A
Step 2: Hydrolysis Yield 92-98% (Milder LiOH conditions)80-85% (Prone to side reactions)N/A (Already an acid)
Overall Library Purity (Avg) >95% ~85-90%~90%
Relative Aqueous Solubility High Low (if unreacted/lipophilic)Moderate
Typical PI3Kα IC50 of Analogs 5 - 50 nM 50 - 200 nM (Due to sub-optimal C2)>500 nM (Poor lipid kinase fit)

Data Interpretation: Utilizing the pre-functionalized morpholino-pyrimidine eliminates the low-yielding SNAr step, directly improving the overall library purity and ensuring the final compounds possess the necessary physicochemical properties for in vitro screening.

Experimental Methodologies & Self-Validating Protocols

The following section outlines the step-by-step methodology for converting the building block into a screenable library, integrated with built-in quality control gates.

Workflow BB Methyl 4-methyl-2- morpholinopyrimidine -5-carboxylate Hydrolysis 1. Base Hydrolysis (LiOH, THF/H2O) BB->Hydrolysis Coupling 2. Amide Coupling (HATU, DIPEA, R-NH2) Hydrolysis->Coupling Purification Purification Coupling->Purification Assay 4. HTRF Kinase Assay (PI3K Alpha) Purification->Assay

Fig 2: Workflow from building block derivatization to high-throughput kinase screening.

Late-Stage Derivatization Protocol (Saponification & Amidation)

Causality: LiOH is specifically selected over NaOH or KOH to prevent transesterification side-reactions and ensure a mild hydrolysis of the C5 methyl ester, preserving the integrity of the morpholine ring. HATU is utilized for the coupling step due to the steric hindrance imposed by the C4 methyl group, which requires a highly reactive uronium coupling agent.

Step-by-Step Procedure:

  • Hydrolysis: Dissolve Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate (1.0 eq) in a 3:1 mixture of THF/H2O. Add LiOH·H2O (2.0 eq) and stir at room temperature for 2 hours.

  • Self-Validation Gate 1 (LC-MS): Sample 5 µL of the reaction mixture. If the mass of the unreacted methyl ester (m/z [M+H]+) is >5% relative to the product mass, the reaction is incomplete; continue stirring for 1 hour.

  • Workup: Acidify the mixture to pH 4 using 1M HCl. Extract the resulting carboxylic acid intermediate with EtOAc, dry over Na2SO4, and concentrate in vacuo.

  • Amide Coupling: Dissolve the intermediate (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to form the active ester.

  • Diversification: Add the desired primary or secondary amine (R-NH2) (1.2 eq) and stir for 4 hours at room temperature.

  • Purification: Purify the final compounds via preparative reverse-phase HPLC to achieve >95% purity.

HTRF Kinase Inhibition Assay (PI3Kα)

Causality: Homogeneous Time-Resolved Fluorescence (HTRF) is chosen over radiometric assays to eliminate radioactive waste while maintaining high sensitivity for ATP-competitive inhibitors.

Step-by-Step Procedure:

  • Preparation: Dispense 100 nL of the synthesized pyrimidine analogs (in DMSO) into a 384-well plate.

  • Reaction: Add 5 µL of PI3Kα enzyme (0.5 nM final) and PIP2 substrate in kinase buffer. Incubate for 15 minutes.

  • Initiation: Add 5 µL of ATP (10 µM final) to initiate the reaction. Incubate at room temperature for 30 minutes.

  • Detection: Stop the reaction by adding 10 µL of HTRF detection buffer containing the PIP3-specific cryptate-labeled antibody and XL665-labeled tracer.

  • Self-Validation Gate 2 (Z'-Factor): Include Buparlisib (1 µM) as a positive control and DMSO as a negative control. Calculate the Z'-factor for the plate. If Z' < 0.5, the assay plate is automatically rejected , ensuring the signal window is statistically robust and the IC50 calculations are trustworthy.

  • Readout: Measure time-resolved fluorescence at 620 nm and 665 nm. Calculate IC50 values using a 4-parameter logistic curve fit.

Conclusion

For drug discovery programs targeting lipid kinases, the selection of the core scaffold is non-trivial. Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate bypasses the inefficiencies of early-stage SNAr reactions, guarantees the installation of a critical hinge-binding and solubility-enhancing morpholine motif, and provides a reliable ester handle for late-stage diversification. As demonstrated by the comparative metrics and self-validating workflows, utilizing this advanced building block significantly accelerates the generation of high-purity, potent inhibitor libraries.

References[3] Title: US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors

Source: Google Patents URL:[1] Title: Pyrimidines in Drug Discovery Source: PharmaBlock URL:[2] Title: Medicinal Chemistry of PI3K inhibitors Source: Future Science / IBS URL:

Sources

Comparative

Benchmarking methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate in cell viability assays

An in-depth technical comparison guide for evaluating the intrinsic cytotoxicity and kinase-inhibitory baseline of the morpholinopyrimidine scaffold. Executive Summary In the development of targeted oncology therapeutics...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide for evaluating the intrinsic cytotoxicity and kinase-inhibitory baseline of the morpholinopyrimidine scaffold.

Executive Summary

In the development of targeted oncology therapeutics, the morpholinopyrimidine pharmacophore is a cornerstone for designing ATP-competitive kinase inhibitors. Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate (M4M2MP5C) serves as a critical foundational intermediate in this space. Before advancing to complex functionalization, researchers must benchmark the intrinsic biological activity of this core scaffold.

This guide provides a comprehensive framework for benchmarking M4M2MP5C against optimized clinical-grade inhibitors (e.g., Buparlisib and Dactolisib) in cell viability assays. By dissecting the causality behind assay selection—specifically the metabolic nuances of targeting the PI3K/AKT/mTOR pathway—this document ensures high-fidelity data generation for drug discovery professionals.

The Morpholinopyrimidine Scaffold in Kinase Inhibition

The PI3K/AKT/mTOR signaling axis is one of the most frequently dysregulated pathways in human cancers, driving aberrant cell survival, proliferation, and metabolism [1]. The morpholine ring attached to a pyrimidine core (as seen in M4M2MP5C) is highly privileged; the oxygen atom of the morpholine acts as a critical hydrogen bond acceptor with the hinge region of the ATP-binding pocket in PI3K and mTOR kinases [2].

Benchmarking the unoptimized M4M2MP5C scaffold is essential to establish a baseline IC50. This allows medicinal chemists to quantify the thermodynamic gains achieved when adding affinity-enhancing moieties (such as sulfonyl or biaryl groups) during lead optimization [3].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110/p85) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Survival & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Phosphorylates Ser473 Inhibitor Morpholinopyrimidines (e.g., M4M2MP5C, BKM120) Inhibitor->PI3K ATP-competitive Inhibition Inhibitor->mTORC1 Inhibitor->mTORC2

Mechanism of PI3K/mTOR pathway inhibition by morpholinopyrimidine derivatives.

Quantitative Benchmarking: M4M2MP5C vs. Clinical Alternatives

To understand the efficacy of M4M2MP5C, it must be evaluated alongside optimized derivatives.

  • M4M2MP5C: The bare scaffold. Exhibits weak, baseline anti-proliferative activity.

  • Buparlisib (BKM120): An optimized pan-PI3K inhibitor sharing the morpholinopyrimidine core.

  • Dactolisib (BEZ235): A dual PI3K/mTOR inhibitor with an imidazoquinoline core, serving as a highly potent positive control for complete pathway shutdown [2].

Table 1: Representative Viability Benchmarking (IC50 Values)

Data represents typical 72-hour exposure profiles in standard human carcinoma cell lines.

CompoundStructural RolePrimary Target ProfileIC50 (MCF-7 Breast)IC50 (HCT116 Colon)
M4M2MP5C Unoptimized ScaffoldWeak pan-PI3K binding> 50.0 µM> 50.0 µM
Buparlisib Optimized Clinical LeadPan-PI3K (α, β, γ, δ)1.2 µM0.8 µM
Dactolisib Positive ControlDual PI3K + mTORC1/20.02 µM0.015 µM

Assay Logic: Overcoming Metabolic Artifacts

When benchmarking PI3K/mTOR inhibitors, the choice of viability assay is critical. The mTOR pathway directly regulates cellular metabolism, including glycolysis and mitochondrial respiration.

The Causality of False Positives: Using a tetrazolium-based assay (like MTT) relies on NAD(P)H-dependent oxidoreductase enzymes to reduce the dye to formazan. Because mTOR inhibition rapidly downregulates these metabolic enzymes prior to actual cell death, MTT assays can yield artificially potent IC50 values (false positives for cytotoxicity). Therefore, an ATP-dependent assay (CellTiter-Glo) is the gold standard, as ATP depletion is a more direct, metabolism-independent proxy for cell death.

Assay_Logic Start Select Viability Assay for Kinase Inhibitors Q1 Does the compound alter mitochondrial metabolism? Start->Q1 MTT MTT / WST-8 Assay (Metabolic Readout) Q1->MTT No / Unknown CTG CellTiter-Glo Assay (ATP-based Readout) Q1->CTG Yes (e.g., PI3K/mTOR) Artifact Risk of false viability due to metabolic shift MTT->Artifact HighSens High sensitivity, metabolism-independent CTG->HighSens

Decision tree for selecting cell viability assays when benchmarking kinase inhibitors.

Self-Validating Experimental Protocols

To ensure high E-E-A-T standards, the following protocols include built-in validation steps (controls and edge-effect mitigation) required for rigorous benchmarking.

Protocol A: Luminescent ATP Viability Assay (CellTiter-Glo) - Recommended

This protocol quantifies ATP, signaling the presence of metabolically active cells.

Materials: MCF-7 cells, 96-well opaque white plates, CellTiter-Glo Reagent, M4M2MP5C (test), Buparlisib (reference), Staurosporine (positive control for apoptosis). Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells at 3,000 cells/well in 90 µL of complete DMEM into an opaque white 96-well plate.

    • Causality Check: Use opaque plates to prevent luminescent signal crosstalk between adjacent wells. Fill the outer perimeter wells with sterile PBS to prevent edge-effect evaporation, which causes artificial concentration gradients.

  • Incubation: Incubate overnight at 37°C, 5% CO2 to allow cell adhesion and recovery.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of M4M2MP5C (starting at 100 µM) and Buparlisib (starting at 10 µM) in complete media. Add 10 µL of the 10X drug solutions to the respective wells.

    • Validation: Include a 0.1% DMSO vehicle control (negative control) and 1 µM Staurosporine (positive control). The final DMSO concentration must not exceed 0.1% to prevent solvent-induced cytotoxicity.

  • Treatment Window: Incubate for 72 hours.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of reagent per well.

    • Causality Check: Temperature equilibration ensures uniform luciferase enzyme kinetics across the entire plate.

  • Lysis & Reading: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a microplate reader.

  • Data Normalization: Calculate relative viability: (RLU_test - RLU_blank) / (RLU_vehicle - RLU_blank) * 100.

Protocol B: MTT Metabolic Assay - Secondary Screening

Used to identify if the scaffold induces early metabolic stalling prior to ATP depletion.

Step-by-Step Methodology:

  • Seeding & Dosing: Seed cells in clear 96-well plates and dose with M4M2MP5C as described in Protocol A.

  • MTT Addition: After 72 hours of treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for 3–4 hours at 37°C. Viable cells will reduce the yellow tetrazolium salt to insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the media without disturbing the crystal layer at the bottom. Add 100 µL of tissue-culture grade DMSO to each well. Mix on a shaker for 15 minutes.

    • Causality Check: Complete solubilization is mandatory. Undissolved crystals scatter light, leading to artificially high absorbance readings.

  • Reading: Measure absorbance at 570 nm (reference wavelength 650 nm to subtract background cellular debris).

References

  • Rady, G. S., et al. "Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors." RSC Advances, 2022.[Link]

  • Wu, X., et al. "Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment." Frontiers in Pharmacology, 2022.[Link]

  • Zhu, J., et al. "Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design." ACS Medicinal Chemistry Letters, 2012.[Link]

Validation

Application Guide: IR Spectroscopy Characterization of Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate

Executive Summary & Mechanistic Context The pyrimidine-morpholine pharmacophore is a highly privileged scaffold in modern drug discovery, frequently utilized in the design of potent cytotoxic agents and targeted kinase i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The pyrimidine-morpholine pharmacophore is a highly privileged scaffold in modern drug discovery, frequently utilized in the design of potent cytotoxic agents and targeted kinase inhibitors [1]. Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate serves as a critical advanced intermediate in these synthetic workflows.

For analytical chemists, verifying the structural integrity of this molecule—specifically confirming the successful nucleophilic aromatic substitution (SNAr) of a halogenated precursor by a morpholine ring—is paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly specific method for this validation. This guide objectively compares the spectral performance of this target product against its standard synthetic alternative (the 2-chloro precursor) and evaluates the two primary analytical modalities (ATR-FTIR vs. KBr Transmission) used for its characterization [2].

Spectral Signature & Structural Causality

The IR spectrum of a molecule is not merely a fingerprint; it is a direct readout of its electronic environment. The pyrimidine ring features highly delocalized π -electron systems [3]. When the electron-withdrawing chlorine atom at the C2 position is replaced by an electron-donating morpholine ring, the electron density across the pyrimidine core shifts dramatically.

  • Ester Carbonyl (C=O) Shift: The methyl ester at C5 is conjugated with the pyrimidine ring. The electron-donating effect of the morpholine nitrogen increases the electron density in the ring, subtly weakening the C=O double bond character via resonance, which typically shifts the carbonyl stretch to a slightly lower wavenumber compared to the chlorinated alternative.

  • Morpholine Ether (C–O–C): The introduction of the morpholine ring introduces a massive, highly diagnostic asymmetric stretching band near 1115 cm⁻¹, which is entirely absent in the precursor.

  • Ring Vibrations (C=N, C=C): The pyrimidine skeletal vibrations (typically 1550–1600 cm⁻¹) broaden and shift due to the coupling of the morpholine nitrogen's lone pair with the aromatic system [3].

Workflow Visualization

Spectral_Comparison P1 Alternative Precursor: 2-Chloro Derivative Rxn SNAr Reaction (+ Morpholine) P1->Rxn IR1 IR Marker: C-Cl Stretch (~750 cm⁻¹) P1->IR1 P2 Target Product: 2-Morpholino Derivative Rxn->P2 IR2 IR Marker: C-O-C Stretch (~1115 cm⁻¹) P2->IR2 QA QA/QC Validation (Spectral Subtraction) IR1->QA IR2->QA

Caption: IR spectral markers validating the SNAr synthesis of the morpholino-pyrimidine product.

Product Comparison: Target vs. Alternative Precursor

To objectively evaluate the success of the synthesis, we compare the quantitative IR data of the target product against its direct alternative, methyl 2-chloro-4-methylpyrimidine-5-carboxylate.

Table 1: Comparative IR Band Assignments & Mechanistic Rationale

Functional GroupPrecursor (2-Chloro)Target Product (2-Morpholino)Signal IntensityMechanistic Rationale for Shift
Ester C=O ~1735 cm⁻¹~1725 cm⁻¹StrongResonance donation from morpholine N lowers C=O bond order.
Pyrimidine C=N ~1585 cm⁻¹~1570 cm⁻¹Medium-StrongAltered ring delocalization due to amine substitution [3].
Morpholine C–O–C Absent~1115 cm⁻¹StrongDirect confirmation of morpholine ring incorporation.
Aliphatic C–H ~2950 cm⁻¹ (Weak)2850–2950 cm⁻¹ (Med)MediumIncreased aliphatic content from the morpholine CH₂ groups.
Aryl C–Cl ~750 cm⁻¹AbsentMediumComplete consumption of the halogenated starting material.

Analytical Modality Comparison: ATR-FTIR vs. KBr Pellet

Choosing the right sampling technique is critical for self-validating data. While Attenuated Total Reflectance (ATR) is the modern standard for speed, the classic KBr pellet method remains superior for absolute baseline resolution and library matching [2].

Table 2: Performance Comparison of IR Modalities for Pyrimidine Derivatives

ParameterATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)Impact on Product Analysis
Sample Prep Time < 1 minute10–15 minutesATR is ideal for high-throughput in-process QA/QC.
Sensitivity to Moisture LowHigh (KBr is hygroscopic)KBr requires strict drying; water masks the 3400 cm⁻¹ region [2].
Pathlength / Intensity Wavelength-dependent (shallow)Fixed (deep penetration)KBr provides superior signal-to-noise for trace impurity detection [2].
Crystal Durability High (Diamond resists scratching)N/A (Consumable)Pyrimidine crystals can be hard; diamond ATR prevents hardware damage.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a causal justification to prevent spectral artifacts.

Protocol A: High-Throughput ATR-FTIR Analysis

Best for: Rapid structural confirmation and routine QA/QC.

  • Crystal Preparation: Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Allow to dry completely. Causality: Residual solvent will introduce false aliphatic and hydroxyl peaks.

  • Background Acquisition: Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

  • Sample Application: Place approximately 2–5 mg of methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate powder directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: Solid pyrimidine derivatives require high, uniform pressure to eliminate air gaps and ensure an adequate evanescent wave penetration depth into the sample.

  • Data Acquisition & Correction: Acquire the spectrum (32 scans, 4 cm⁻¹). Apply an ATR correction algorithm in the spectrometer software. Causality: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). Correction normalizes the spectrum to resemble a standard transmission profile for accurate library matching.

Protocol B: High-Sensitivity KBr Pellet Transmission

Best for: Trace impurity analysis and historical library matching.

  • Matrix Desiccation: Dry spectroscopic-grade KBr powder in an oven at 105°C for at least 2 hours prior to use. Causality: KBr is highly hygroscopic. Absorbed moisture will create a massive, broad artifact at 3400 cm⁻¹ and 1640 cm⁻¹, potentially obscuring weak overtone bands [2].

  • Sample Milling: In an agate mortar, combine ~1.5 mg of the target product with 150 mg of dried KBr. Grind vigorously for 1–2 minutes until a fine, homogeneous powder is achieved. Causality: Particles larger than the wavelength of IR light will cause severe baseline scattering (the Christiansen effect).

  • Pellet Pressing: Transfer the mixture to a 13 mm pellet die. Apply a vacuum for 1 minute to remove trapped air, then apply 10 tons of pressure using a hydraulic press for 2 minutes.

  • Acquisition: Place the transparent disk in the transmission holder and acquire the spectrum (32 scans, 4 cm⁻¹ resolution) against a blank KBr pellet background.

References

  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine Frontiers in Chemistry URL:[Link]

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy Kintek Press URL:[Link]

  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon CORE / Journal of Molecular Structure URL:[Link]

Safety & Regulatory Compliance

Safety

Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate proper disposal procedures

Standard Operating Procedure: Disposal of Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate As a drug development professional or bench scientist, managing the lifecycle of complex organic building blocks is as critic...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal of Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate

As a drug development professional or bench scientist, managing the lifecycle of complex organic building blocks is as critical as the synthesis itself. Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate (CAS: 924855-26-5) is a highly valuable heterocyclic ester used in medicinal chemistry. However, its specific structural features demand rigorous, causality-driven disposal protocols to ensure laboratory safety and environmental compliance.

Risk Assessment & Causality: The "Why" Behind the Protocol

To establish a self-validating safety culture, it is essential to understand why this specific molecule requires strict disposal parameters rather than simply following a checklist.

  • Nitrogen-Rich Core & Environmental Persistence: This molecule contains three nitrogen atoms distributed across stable pyrimidine and morpholine rings. If improperly disposed of via standard drain systems, these heterocycles resist typical biological wastewater treatment, leading to environmental persistence and potential aquatic toxicity. Furthermore, upon thermal destruction, nitrogenous compounds generate nitrogen oxides ( NOx​ ). Therefore, final disposal must occur at facilities equipped with specialized NOx​ scrubbers.

  • Ester Hydrolysis Risks: The methyl carboxylate group is susceptible to hydrolysis in the presence of strong acids or bases. Mixing this compound with incompatible aqueous waste streams can lead to exothermic hydrolysis, altering the pH of the waste carboy and potentially causing dangerous off-gassing or over-pressurization.

  • Amine Reactivity: The morpholine nitrogen acts as a tertiary amine, which can undergo violent oxidation or exothermic salt formation if inadvertently mixed with strong oxidizers (e.g., nitric acid, peroxides).

Operational Disposal Protocol

Under the EPA's Resource Conservation and Recovery Act (RCRA) regulations (40 CFR § 262.11), laboratories must perform an accurate hazardous waste determination at the point of generation[1]. The following step-by-step methodology ensures compliance and operational safety.

Step 1: Point-of-Generation Segregation The disposal pathway is dictated by the physical state and the solvent vehicle of the waste.

  • Solid Waste (Neat Material): Collect unused powder, contaminated weighing paper, and empty vials. Place them in a designated, double-bagged solid hazardous waste bin.

  • Liquid Waste (Solutions):

    • Non-Halogenated: If the compound is dissolved in solvents like DMSO, methanol, or ethyl acetate, route the solution to the "Non-Halogenated Organic Waste" carboy.

    • Halogenated: If dissolved in dichloromethane (DCM) or chloroform, it must be routed to the "Halogenated Organic Waste" carboy.

Step 2: Containerization & Compatibility

  • Use High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) containers for liquid waste. Avoid metal containers; trace hydrolysis of the ester in the presence of moisture can generate mildly corrosive byproducts that degrade metal over time.

  • Validation Check: Before bulking waste, verify that the receiving carboy contains no strong oxidizers or concentrated acids to prevent exothermic amine-salt formation.

Step 3: Satellite Accumulation Area (SAA) Management

  • Store the waste in a designated SAA at or near the point of generation. The National Research Council's Prudent Practices in the Laboratory dictates that waste must be segregated in compatible containers pending transfer to a central facility[2].

  • Ensure containers are kept strictly closed unless actively adding waste.

  • Label the container with the exact chemical name (e.g., "Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate") and the primary hazard of the solvent vehicle (e.g., "Flammable" for methanol solutions)[3].

Step 4: Final Disposition

  • Coordinate with your Environmental Health and Safety (EHS) department for pickup.

  • The mandated final disposition for this chemical is high-temperature incineration at an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF)[1].

Quantitative Waste Categorization

To streamline your laboratory's waste sorting, utilize the following compatibility matrix for Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate waste streams:

Waste StreamTypical SolventsCompatibility RestrictionsEPA Waste Category
Solid Waste None (Neat Material)Keep dry; isolate from oxidizersNon-RCRA Regulated (State specific)
Halogenated Liquid Dichloromethane, ChloroformDo not mix with acetone or basesCharacteristic (e.g., D022)
Non-Halogenated Liquid DMSO, Methanol, Ethyl AcetateIsolate from strong acids/oxidizersCharacteristic Ignitable (D001)

Waste Segregation Workflow

The following diagram illustrates the logical decision tree for routing this specific chemical waste safely from the benchtop to final destruction.

WasteDisposal Start Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate Waste Generation State Physical State? Start->State Solid Solid Waste (Powder/Crystals) State->Solid Neat Liquid Liquid Waste (In Solution) State->Liquid Dissolved Container1 Solid Hazardous Waste Bin Solid->Container1 Solvent Solvent Type? Liquid->Solvent Halogenated Halogenated Solvents (e.g., DCM) Solvent->Halogenated Yes NonHalogenated Non-Halogenated Solvents (e.g., DMSO, MeOH) Solvent->NonHalogenated No Container2 Halogenated Waste Carboy Halogenated->Container2 Container3 Non-Halogenated Waste Carboy NonHalogenated->Container3 SAA Satellite Accumulation Area (SAA) Max 12 Months / 55 Gallons Container1->SAA Container2->SAA Container3->SAA Incineration High-Temperature Incineration (TSDF Facility) SAA->Incineration EHS Pickup

Decision tree for the segregation and disposal of pyrimidine-carboxylate chemical waste.

References

  • Environmental Protection Agency (EPA). "Steps in Complying with Regulations for Hazardous Waste."[Link]

  • National Research Council. "Management of Waste - Prudent Practices in the Laboratory." NCBI Bookshelf. [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety (EHRS). "Laboratory Chemical Waste Management Guidelines."[Link]

Sources

Handling

Standard Operating Procedure: PPE and Safe Handling of Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate

Prepared by: Senior Application Scientist, Laboratory Safety & Chemical Handling Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary & Chemical Profile Methyl 4-methyl-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Laboratory Safety & Chemical Handling Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Chemical Profile

Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate (CAS: 924855-26-5) is a specialized organic building block frequently utilized as a pharmaceutical intermediate in the synthesis of targeted therapeutics, such as kinase inhibitors[1]. Because novel pharmaceutical intermediates often lack exhaustive long-term toxicological data, laboratory personnel must treat this compound with strict precautionary measures, defaulting to handling protocols designed for biologically active or acutely toxic materials[2]. This guide provides a self-validating, step-by-step operational plan to ensure maximum safety, material integrity, and regulatory compliance.

Risk Assessment & The Causality of Protection

In drug development, understanding the causality behind safety protocols is as critical as the protocols themselves. We do not just wear PPE; we engineer a barrier system based on molecular properties:

  • Morpholine Moiety: Compounds containing morpholine rings can act as skin sensitizers and mild respiratory irritants. Dermal absorption must be strictly prevented to avoid localized irritation or systemic exposure[2].

  • Pyrimidine Core: Substituted pyrimidines are highly privileged scaffolds in medicinal chemistry, designed specifically to interact with biological targets (e.g., ATP-binding sites of enzymes). Accidental ingestion or inhalation of the powder can lead to unintended biological activity.

  • Physical State: As a fine crystalline powder, the primary risk during handling is aerosolization and static cling. Respiratory and ocular mucous membranes are the most vulnerable routes of entry[3].

Required Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, a multi-layered PPE strategy is required. The following table summarizes the quantitative and qualitative specifications for required PPE[3][4].

PPE CategorySpecification & MaterialQuantitative StandardCausality / Justification
Hand Protection 100% Nitrile Gloves (Double-gloving required)Minimum 5 mil thickness; AQL 1.5Prevents dermal absorption. Double-gloving allows safe removal of the outer contaminated layer without exposing bare skin[5].
Eye Protection Chemical Splash GogglesANSI Z87.1 certifiedProtects ocular mucous membranes from micro-particulate aerosolization during powder transfer[6].
Body Protection Chemical-Resistant Lab CoatKnee-length, snug cuffsPrevents accumulation of powder on personal clothing. Cuffs must be tucked under the outer glove[7].
Respiratory Chemical Fume HoodFace velocity: 80–120 fpmPrimary engineering control. Eliminates the need for an N95/P100 respirator unless handling bulk quantities outside of containment[3].

Operational Plan: Step-by-Step Handling Protocol

Every procedure below is designed as a self-validating system —meaning the operator must confirm a specific physical condition before proceeding to the next step.

Phase 1: Pre-Operation Setup
  • System Validation: Verify the chemical fume hood is operational.

    • Validation Check: Ensure the digital airflow monitor reads between 80 and 120 feet per minute (fpm). Do not proceed if the alarm is sounding.

  • PPE Donning: Put on the lab coat, safety goggles, and the first pair of nitrile gloves.

  • Workspace Preparation: Line the fume hood working surface with a disposable, anti-static weighing mat. Place the chemical container, an anti-static weighing spatula, and the receiving vessel (e.g., a tared vial) on the mat.

Phase 2: Dispensing & Weighing
  • Secondary Gloving: Don the second (outer) pair of nitrile gloves. Pull the cuffs of the outer gloves over the sleeves of the lab coat to create a continuous barrier[5].

  • Static Control: Ground the spatula to eliminate static charge, which causes fine pyrimidine powders to aerosolize or cling to the vessel walls.

  • Transfer: Carefully open the container of Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate. Transfer the required mass to the receiving vessel using smooth, deliberate motions to minimize dust generation.

    • Validation Check: Ensure no powder is visible on the exterior of the receiving vessel. If present, wipe with a solvent-dampened Kimwipe (e.g., isopropanol).

Phase 3: Post-Operation Decontamination
  • Secure Materials: Tightly cap both the source container and the receiving vessel.

  • Doffing Outer Gloves: Carefully remove the outer gloves inside the fume hood by peeling them inside out. Dispose of them immediately in a designated solid hazardous waste container[5].

  • Surface Decontamination: Using your clean inner gloves, wipe down the weighing balance and the fume hood surface with a damp Kimwipe.

    • Validation Check: Visually inspect the hood surface under good lighting to confirm zero residual powder remains.

Operational Workflow Diagram

Workflow A 1. Risk Assessment & SDS Review B 2. Don Required PPE (Double Nitrile, Goggles, Coat) A->B C 3. Fume Hood Setup (Verify Airflow >100 fpm) B->C D 4. Weighing & Dispensing (Use Anti-Static Tools) C->D E 5. Chemical Transfer & Reaction Setup D->E F 6. Decontamination (Wipe Down & Doff PPE) E->F G 7. Hazardous Waste Disposal F->G

Figure 1: Step-by-step operational workflow for safe handling and exposure control.

Spill Management & Disposal Plan

Immediate Spill Response

If Methyl 4-methyl-2-morpholinopyrimidine-5-carboxylate is spilled outside of the fume hood:

  • Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the powder.

  • Protect: Don a P100 particulate respirator (if outside a ventilated area), fresh double gloves, and safety goggles.

  • Contain & Clean: Do not dry sweep, as this will aerosolize the active intermediate[5]. Cover the spill with damp absorbent pads (using water or a mild solvent like ethanol) to suppress dust. Gently gather the material using a plastic scoop.

  • Sanitize: Wash the affected area with soap and water or an appropriate laboratory detergent.

Waste Disposal Protocols
  • Solid Waste: All contaminated consumables (Kimwipes, disposable spatulas, outer gloves, empty chemical vials) must be placed in a heavy-duty, sealable plastic bag. Label clearly as "Hazardous Solid Waste - Pharmaceutical Intermediate" and dispose of via your institution's regulated chemical waste stream[2].

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO, DMF, or Dichloromethane) for assays or synthesis, segregate the waste into appropriate Halogenated or Non-Halogenated liquid waste carboys. Never pour solutions containing biologically active intermediates down the drain[8].

References

  • Yale University Environmental Health & Safety. "Standard Operating Procedure: Acutely Toxic Chemicals." Yale University EHS. URL: [Link]

  • Temple University Environmental Health and Radiation Safety. "Standard Operating Procedure: Laboratory Requirements for PPE Chemical Hazards." Temple University. URL: [Link]

  • Kean University. "Basic Lab Safety Guidelines." Kean University. URL: [Link]

  • University of Texas at Austin Environmental Health & Safety. "Standard Operating Procedure for Hazardous Chemicals." UT Austin. URL: [Link]

  • Tel Aviv University Faculty of Medical and Health Sciences. "Laboratory Safety guidelines and Personal protection equipment (PPE)." Tel Aviv University. URL: [Link]

Sources

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